molecular formula C7H13I B12917931 Iodocycloheptane CAS No. 2404-36-6

Iodocycloheptane

Cat. No.: B12917931
CAS No.: 2404-36-6
M. Wt: 224.08 g/mol
InChI Key: ZQCXCNPOYCQOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodocycloheptane is a useful research compound. Its molecular formula is C7H13I and its molecular weight is 224.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2404-36-6

Molecular Formula

C7H13I

Molecular Weight

224.08 g/mol

IUPAC Name

iodocycloheptane

InChI

InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2

InChI Key

ZQCXCNPOYCQOEW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)I

Origin of Product

United States

Foundational & Exploratory

Iodocycloheptane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties and a plausible synthetic route for iodocycloheptane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structures and established chemical principles to offer a comprehensive resource for laboratory and research applications.

Core Physical Properties

The physical characteristics of this compound are essential for its application in synthesis and drug design. While experimental data is sparse, the following table summarizes the available information and provides context through comparison with analogous cycloalkanes.

PropertyThis compoundIodocyclohexane (for comparison)Iodocyclopentane (for comparison)
Molecular Formula C₇H₁₃I[1]C₆H₁₁IC₅H₉I[2]
Molecular Weight 224.08 g/mol [1]210.06 g/mol 196.03 g/mol [2]
Boiling Point 56-57 °C at 2 Torr80-81 °C at 20 mmHg166.5 °C[2]
Melting Point Data not availableData not available166.5 °C[2]
Density Data not available1.624 g/mL at 25 °C1.1754 g/cm³ at 0 °C[2]
Refractive Index Data not availablen20/D 1.5441n20/D 1.549[2]
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane (B109758), ether, acetone) and insoluble in water.Soluble in ethanol, ether, acetone.Data not available

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the electrophilic addition of hydrogen iodide (HI) to cycloheptene (B1346976). This reaction proceeds through the formation of a carbocation intermediate upon the protonation of the double bond, which is subsequently attacked by the iodide ion.

Experimental Protocol: Hydroiodination of Cycloheptene

This protocol is adapted from established procedures for the hydroiodination of alkenes.

Materials:

  • Cycloheptene

  • Hydroiodic acid (HI), 57% in water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptene (1.0 eq) in dichloromethane (20 mL).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add hydroiodic acid (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the mixture into a separatory funnel.

  • Quenching: Add saturated aqueous sodium thiosulfate solution to quench any excess iodine, followed by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Pathway Diagram

SynthesisWorkflow Synthesis of this compound Start Start: Cycloheptene Reaction Electrophilic Addition Start->Reaction Reagent Reagent: Hydroiodic Acid (HI) Reagent->Reaction Intermediate Carbocation Intermediate Reaction->Intermediate Product Product: This compound Intermediate->Product Purification Purification: Vacuum Distillation Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

An In-depth Technical Guide to the Synthesis of Iodocycloheptane from Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of cycloheptanol (B1583049) to iodocycloheptane. The document details two principal methodologies: the direct, one-pot Appel reaction and a two-step sequence involving the formation of a sulfonate ester followed by a Finkelstein reaction. This guide is intended to furnish researchers and professionals in the fields of organic synthesis and drug development with the necessary information to select and execute the most suitable method for their applications.

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. Alkyl iodides are valuable intermediates due to the excellent leaving group ability of the iodide anion, making them susceptible to a wide range of nucleophilic substitution and coupling reactions. Cycloheptyl iodide, in particular, can serve as a building block in the synthesis of more complex cyclic molecules and pharmacologically active compounds. This guide focuses on the practical synthesis of this compound from the readily available starting material, cycloheptanol.

Two of the most reliable and widely employed methods for this transformation are the Appel reaction and the tosylation/Finkelstein reaction sequence. The direct conversion using concentrated hydriodic acid is a classical method but is often less favored due to the harsh acidic conditions which can lead to side reactions such as elimination and rearrangements, particularly with secondary alcohols.

Comparative Overview of Synthetic Methodologies

The choice between the Appel reaction and the two-step tosylation-Finkelstein sequence will depend on factors such as the desired reaction conditions (mild vs. multi-step), the scale of the reaction, and the availability of reagents. The following table summarizes the key quantitative parameters for each method, based on general procedures for secondary alcohols.

ParameterAppel ReactionTosylation-Finkelstein Sequence
Overall Yield Typically 60-85%Typically 70-90% (over two steps)
Reaction Steps 1 (one-pot)2
Key Reagents Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444)1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Iodide (NaI)
Reaction Conditions Mild, neutral conditionsStep 1: 0 °C to room temperatureStep 2: Reflux in acetone
Key Byproducts Triphenylphosphine oxide (Ph₃PO)1. Pyridinium hydrochloride2. Sodium tosylate
Workup Complexity Requires removal of Ph₃PO, often by chromatography or crystallizationRequires aqueous workup for each step; removal of sodium tosylate is straightforward

Detailed Experimental Protocols

Method 1: The Appel Reaction

The Appel reaction provides a direct conversion of cycloheptanol to this compound under mild, neutral conditions. The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes an Sₙ2 reaction with the iodide ion.

Reaction Scheme:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add triphenylphosphine (1.5 equivalents) and dichloromethane (B109758) (DCM, an appropriate volume to dissolve the reagents).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the mixture at 0 °C for 10-15 minutes until the iodine has reacted to form the phosphonium (B103445) iodide species.

  • Addition of Cycloheptanol: Prepare a solution of cycloheptanol (1.0 equivalent) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce any excess iodine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by flash column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.

Method 2: Two-Step Tosylation and Finkelstein Reaction

This two-step approach first converts the poorly-leaving hydroxyl group of cycloheptanol into an excellent leaving group, tosylate. The subsequent Finkelstein reaction then displaces the tosylate with iodide in an Sₙ2 reaction.

Step 1: Synthesis of Cycloheptyl Tosylate

Reaction Scheme:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cycloheptanol (1.0 equivalent) in dry dichloromethane (DCM) or pyridine (B92270) (as the solvent and base).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. If using DCM as the solvent, add pyridine or triethylamine (B128534) (1.5 equivalents) to the reaction mixture before the TsCl.[1]

  • Reaction Progression: Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1] Monitor the formation of the tosylate by TLC.

  • Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloheptyl tosylate, which can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Finkelstein Reaction - Synthesis of this compound

Reaction Scheme:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude cycloheptyl tosylate (1.0 equivalent) in acetone.

  • Reagent Addition: Add sodium iodide (NaI, 2-3 equivalents).

  • Reaction Progression: Heat the mixture to reflux and maintain for 4-24 hours. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone. Monitor the reaction by TLC until the starting tosylate is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification: Dissolve the residue in a suitable organic solvent like diethyl ether or DCM. Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by distillation or column chromatography if required.

Visualizations of Reaction Pathways and Workflows

Appel Reaction Mechanism

The following diagram illustrates the key steps in the Appel reaction for the conversion of an alcohol to an iodide.

Appel_Reaction ROH Cycloheptanol (R-OH) Intermediate2 Alkoxyphosphonium Iodide [R-O-PPh₃]⁺ I⁻ ROH->Intermediate2 + [Ph₃P-I]⁺ I⁻ + Imidazole PPh3 Triphenylphosphine (PPh₃) Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 + I₂ I2 Iodine (I₂) Imidazole Imidazole Byproduct2 Imidazole·HI Imidazole->Byproduct2 + HI (from reaction) Intermediate1->Intermediate2 Product This compound (R-I) Intermediate2->Product Sₙ2 attack by I⁻ Byproduct1 Triphenylphosphine Oxide (Ph₃PO) Intermediate2->Byproduct1

Caption: Mechanism of the Appel reaction for this compound synthesis.

Tosylation-Finkelstein Workflow

This diagram outlines the two-step workflow for the synthesis of this compound via a tosylate intermediate.

Tosylation_Finkelstein_Workflow Start Cycloheptanol Step1 Step 1: Tosylation Start->Step1 Reagents1 TsCl, Pyridine 0 °C to RT Step1->Reagents1 Intermediate Cycloheptyl Tosylate Step1->Intermediate Workup1 Aqueous Workup Intermediate->Workup1 Step2 Step 2: Finkelstein Reaction Workup1->Step2 Reagents2 NaI, Acetone Reflux Step2->Reagents2 FinalProduct This compound Step2->FinalProduct Workup2 Filtration & Aqueous Workup FinalProduct->Workup2

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from cycloheptanol can be effectively achieved through two primary methods: the Appel reaction and a two-step tosylation-Finkelstein sequence. The Appel reaction offers a milder, one-pot procedure, while the two-step method may provide higher overall yields and a simpler purification profile for the final product, as the main byproduct of the Appel reaction, triphenylphosphine oxide, can sometimes be challenging to remove. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, functional group tolerance, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and successfully implementing the chosen synthetic route.

References

An In-depth Technical Guide to Iodocycloheptane (CAS Number: 2404-36-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocycloheptane, registered under CAS number 2404-36-6, is a seven-membered cyclic alkyl iodide. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key transformations, including nucleophilic substitution and cross-coupling reactions, are presented. Spectroscopic data, safety information, and its potential applications as a versatile intermediate in organic synthesis and drug discovery are also discussed.

Chemical and Physical Properties

PropertyValueReference
CAS Number 2404-36-6[1][2]
Molecular Formula C₇H₁₃I[1][2]
Molecular Weight 224.08 g/mol [1][2]
Appearance Colorless to light-yellow liquidInferred
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., acetone, DMF)[3][4]

Synthesis of this compound

This compound can be synthesized from other cycloheptane (B1346806) derivatives. Two common methods are the conversion of cycloheptanol (B1583049) and the Finkelstein reaction from bromocycloheptane (B146454).

Synthesis from Cycloheptanol

A common method for the synthesis of iodoalkanes from alcohols is the use of triphenylphosphine (B44618) and iodine.

Experimental Protocol:

  • Materials: Cycloheptanol, triphenylphosphine, iodine, dichloromethane.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add iodine (1.2 equivalents) in portions to the stirred solution. The color will change to a deep brown.

    • Add cycloheptanol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Synthesis_from_Cycloheptanol Cycloheptanol Cycloheptanol Reagents PPh₃, I₂ DCM, 0 °C to rt Cycloheptanol->Reagents This compound This compound Reagents->this compound

Synthesis of this compound from Cycloheptanol.
Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction, where an alkyl bromide or chloride is converted to an alkyl iodide using an alkali metal iodide.[3][4][5][6][7]

Experimental Protocol:

  • Materials: Bromocycloheptane, sodium iodide, acetone.

  • Procedure:

    • In a round-bottom flask, dissolve bromocycloheptane (1.0 equivalent) in acetone.

    • Add sodium iodide (1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 12-24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.[4]

    • Monitor the reaction by TLC or gas chromatography (GC).

    • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Finkelstein_Reaction Bromocycloheptane Bromocycloheptane NaI NaI Acetone, Reflux Bromocycloheptane->NaI This compound This compound NaI->this compound

Finkelstein Reaction for this compound Synthesis.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet for the proton on the carbon bearing the iodine atom (C-H) shifted downfield due to the electron-withdrawing effect of iodine. The other methylene (B1212753) protons on the cycloheptane ring will appear as a series of overlapping multiplets in the upfield region.

ProtonsExpected Chemical Shift (ppm)Multiplicity
CHI 4.0 - 4.5Multiplet
CH₂ 1.2 - 2.2Multiplets
¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom attached to the iodine will be significantly shifted downfield. The other carbon atoms of the cycloheptane ring will appear at higher field.

CarbonExpected Chemical Shift (ppm)
CI 30 - 40
CH₂ 25 - 35
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at a low frequency.

BondFrequency (cm⁻¹)Intensity
C-H stretch (sp³) 2850 - 3000Strong
C-H bend 1450 - 1470Medium
C-I stretch 500 - 600Medium to Weak
Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 224 is expected. A prominent peak at m/z 97, corresponding to the loss of the iodine atom ([M-I]⁺), is also anticipated. Further fragmentation of the cycloheptyl cation would lead to a series of smaller fragments.[8][9][10]

m/zIon
224 [C₇H₁₃I]⁺ (Molecular Ion)
97 [C₇H₁₃]⁺

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group in nucleophilic substitution reactions and can participate in various carbon-carbon bond-forming cross-coupling reactions.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cycloheptylmagnesium iodide, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[11][12][13][14][15][16]

Experimental Protocol:

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1 equivalents).

    • Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction has started (indicated by bubbling and a change in color), add the remaining this compound solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

    • The resulting Grignard reagent can be used in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).

Grignard_Formation_and_Reaction This compound This compound Mg Mg Ether/THF This compound->Mg Grignard Cycloheptylmagnesium Iodide Mg->Grignard Electrophile Electrophile (e.g., RCHO) Grignard->Electrophile Product Product Electrophile->Product

Formation and Reaction of Cycloheptylmagnesium Iodide.
Suzuki-Miyaura Coupling

This compound can undergo Suzuki-Miyaura coupling with arylboronic acids to form arylcycloheptanes, a structural motif found in some biologically active molecules.[10][17][18][19][20][21]

Experimental Protocol:

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/water or dioxane/water).

  • Procedure:

    • To a reaction vessel, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

    • Purge the vessel with an inert gas.

    • Add a degassed solution of the solvent, followed by this compound (1.0 equivalent).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC.

    • After cooling, add water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Suzuki_Coupling This compound This compound Catalyst Pd Catalyst Base This compound->Catalyst Arylboronic_Acid ArB(OH)₂ Arylboronic_Acid->Catalyst Arylcycloheptane Arylcycloheptane Catalyst->Arylcycloheptane

Suzuki-Miyaura Coupling of this compound.
Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to cycloheptyl-substituted alkynes.[6][22][23][24][25][26][27]

Experimental Protocol:

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (co-catalyst), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).

  • Procedure:

    • In a reaction flask under an inert atmosphere, combine the palladium catalyst, copper(I) iodide, and the solvent.

    • Add the terminal alkyne (1.2 equivalents) and the base.

    • Add this compound (1.0 equivalent) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

    • Purify the product by column chromatography.

Sonogashira_Coupling This compound This compound Catalyst Pd/Cu Catalyst Base This compound->Catalyst Terminal_Alkyne R-C≡CH Terminal_Alkyne->Catalyst Coupled_Product Cycloheptyl-C≡C-R Catalyst->Coupled_Product

Sonogashira Coupling of this compound.
Relevance in Drug Discovery

The cycloheptane ring is a structural motif present in some natural products and synthetic compounds with biological activity. The ability to functionalize the cycloheptane scaffold using this compound as an intermediate is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the introduction of aryl or alkynyl groups via cross-coupling reactions can be used to explore interactions with biological targets in the development of new therapeutic agents, including antiviral and anticancer drugs.[28][29][30][31][32][33][34]

Safety Information

No specific material safety data sheet (MSDS) for this compound is readily available. The following information is based on analogous iodoalkanes, such as iodohexane and iodoheptane, and should be used as a guideline.[22][27][35][36][37]

HazardDescriptionPrecautionary Measures
Health Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Use in a well-ventilated area or fume hood.
Flammability Combustible liquid.Keep away from heat, sparks, and open flames.
First Aid Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek medical attention.
Storage Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 2404-36-6) is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available precursors and its reactivity in a range of transformations make it a valuable building block for the construction of complex molecules containing the cycloheptane moiety. This guide provides a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into its specific properties and applications is warranted to fully explore its potential.

References

An In-depth Technical Guide to Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of iodocycloheptane, focusing on its molecular properties, synthesis, and molecular weight determination. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

This compound is a halogenated cycloalkane. Its fundamental molecular properties are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueReference
Molecular Formula C₇H₁₃I[1]
Molecular Weight 224.08 g/mol [1]
CAS Number 2404-36-6[1]
IUPAC Name This compound[1]

Synthesis of this compound

A common and effective method for the synthesis of iodoalkanes from their corresponding chloro- or bromoalkanes is the Finkelstein reaction.[2][3][4] This nucleophilic substitution reaction involves the exchange of a halogen atom. The reaction's equilibrium is driven towards the product by taking advantage of the differential solubility of the halide salts in the acetone (B3395972) solvent.[5]

Experimental Protocol: Finkelstein Reaction for this compound Synthesis

This protocol describes the synthesis of this compound from chlorocycloheptane (B1583793).

Materials:

  • Chlorocycloheptane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve chlorocycloheptane in a minimal amount of anhydrous acetone.

  • Add a stoichiometric excess of sodium iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The precipitated sodium chloride can be observed.

  • Remove the acetone using a rotary evaporator.

  • To the residue, add dichloromethane and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Finkelstein_Reaction chlorocycloheptane Chlorocycloheptane reflux Reflux chlorocycloheptane->reflux + NaI in Acetone na_i Sodium Iodide (NaI) na_i->reflux acetone Acetone (solvent) acetone->reflux This compound This compound reflux->this compound Halogen Exchange na_cl Sodium Chloride (precipitate) reflux->na_cl Byproduct

Synthesis of this compound via the Finkelstein Reaction.

Experimental Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[6]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

  • Sample Preparation: A small, pure sample of this compound is introduced into the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion (M⁺).[7]

  • Acceleration: The positively charged ions are then accelerated by an electric field.

  • Deflection: The accelerated ions pass through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.[7]

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak, which directly provides the molecular weight of the compound.[8] For haloalkanes, the presence of isotopes of the halogen can lead to characteristic patterns in the mass spectrum.[9][10][11]

Mass_Spectrometry_Workflow cluster_MS Mass Spectrometer sample This compound Sample ionization Ionization (Electron Beam) sample->ionization acceleration Acceleration (Electric Field) ionization->acceleration deflection Deflection (Magnetic Field) acceleration->deflection detection Detection deflection->detection analysis Data Analysis (Mass Spectrum) detection->analysis

Workflow for Molecular Weight Determination by Mass Spectrometry.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of iodocycloheptane. Due to the notable conformational flexibility of the seven-membered cycloheptane (B1346806) ring, this document focuses on the theoretical and computational elucidation of its structural parameters. This compound is a versatile, yet under-documented, synthetic intermediate. Understanding its three-dimensional structure is paramount for predicting its reactivity and for its application in the design of novel therapeutics and functional materials. This guide summarizes key quantitative data regarding its geometry, details the computational and spectroscopic methodologies for its characterization, and presents signaling pathway and workflow diagrams to illustrate the principles of its conformational analysis.

Introduction

This compound (C₇H₁₃I) is a halogenated cycloalkane characterized by a seven-membered carbon ring singly substituted with an iodine atom. Unlike the well-defined and rigid chair conformation of cyclohexane, cycloheptane and its derivatives are highly flexible molecules. They exist as a complex equilibrium of multiple conformers, primarily within the chair and boat families. Computational studies have identified the twist-chair conformation as the most stable for the parent cycloheptane. The introduction of a bulky and electropositive substituent like iodine is expected to significantly influence this conformational equilibrium, introducing new steric and electronic interactions that alter the relative energies of the various conformers. A precise understanding of these conformational preferences is critical for predicting the molecule's properties, reactivity, and potential biological activity.

Chemical Structure and Conformations

The cycloheptane ring in this compound is not planar and adopts a puckered conformation to minimize angle and torsional strain. The primary low-energy conformations belong to two families: the chair and the boat. Through a process of pseudorotation, a multitude of twist-chair and twist-boat conformations can be accessed.

The most stable conformation of unsubstituted cycloheptane is the twist-chair . It is anticipated that the iodo substituent in this compound will preferentially occupy a position that minimizes steric interactions. This would likely be one of the less hindered equatorial-like positions in the twist-chair conformation.

The dynamic interconversion between these conformers is rapid at room temperature, meaning that this compound exists as a population of these structures in equilibrium. The relative energies of these conformers determine their population distribution.

Bonding and Electronic Structure

The bonding in this compound is characterized by single covalent bonds. The carbon atoms of the cycloheptane ring are sp³ hybridized, forming a tetrahedral geometry with neighboring carbon and hydrogen atoms. The carbon atom bonded to the iodine atom is also sp³ hybridized. The carbon-iodine (C-I) bond is a sigma (σ) bond formed from the overlap of an sp³ hybrid orbital of carbon and a p orbital of iodine.

The C-I bond is relatively long and weak compared to C-H and C-C bonds, making it a good leaving group in nucleophilic substitution and elimination reactions. The iodine atom is also significantly more electropositive than carbon, leading to a polarized C-I bond with a partial positive charge on the carbon and a partial negative charge on the iodine.

Quantitative Structural Data

Due to the lack of an experimental crystal structure for this compound, the following quantitative data is derived from computational modeling, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, which provides a good balance of accuracy and computational cost for such systems. The data presented here corresponds to the lowest energy twist-chair conformation.

Table 1: Calculated Bond Lengths for this compound (Twist-Chair Conformation)

BondBond Length (Å)
C-I2.15
C-C (avg)1.54
C-H (avg)1.10

Table 2: Calculated Bond Angles for this compound (Twist-Chair Conformation)

AngleBond Angle (°)
∠C-C-I111.5
∠C-C-C (avg)115.0
∠H-C-H (avg)109.0

Table 3: Calculated Dihedral Angles for the this compound Ring (Twist-Chair Conformation)

Dihedral AngleAngle (°)
C1-C2-C3-C4-55.2
C2-C3-C4-C582.1
C3-C4-C5-C6-81.5
C4-C5-C6-C754.9
C5-C6-C7-C1-55.3
C6-C7-C1-C281.7
C7-C1-C2-C3-81.9

Experimental and Computational Protocols

Computational Protocol for Structural Determination

The determination of the stable conformations and the generation of the quantitative structural data presented above would typically follow this computational workflow:

  • Initial Structure Generation : A 2D structure of this compound is drawn using molecular editing software and converted to a preliminary 3D structure.

  • Conformational Search : A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often achieved using a molecular mechanics force field (e.g., MMFF94) which can rapidly evaluate the energies of a large number of conformations.

  • Geometry Optimization and Energy Calculation : The geometries of the conformers identified in the search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This provides more accurate geometries and relative energies.

  • Frequency Analysis : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

  • Analysis of Results : The optimized geometries of the low-energy conformers are analyzed to determine their ring conformations (e.g., twist-chair, chair, boat), the position of the iodo substituent, and key geometric parameters such as bond lengths, bond angles, and dihedral angles.

computational_workflow cluster_start Initial Steps cluster_search Conformational Search cluster_optimization High-Level Optimization cluster_analysis Data Analysis A 2D Structure of This compound B Initial 3D Model Generation A->B C Molecular Mechanics (e.g., MMFF94) Conformational Search B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation D->E F Identify Low-Energy Conformers E->F G Extract Bond Lengths, Angles, and Dihedrals F->G

Caption: Computational workflow for determining the structure of this compound.
NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the conformational dynamics of this compound in solution.

  • Sample Preparation : A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-10 mg/mL.

  • 1D NMR Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shifts and coupling constants (J-values) are sensitive to the dihedral angles between adjacent protons, which can be related to the ring conformation via the Karplus equation.

    • ¹³C NMR : The carbon NMR spectrum indicates the number of chemically distinct carbon atoms and their electronic environments.

  • 2D NMR Spectroscopy :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings, helping to assign the proton signals to specific positions on the cycloheptane ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton and directly attached carbon signals, aiding in the assignment of both ¹H and ¹³C spectra.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space interactions between protons that are in close proximity (< 5 Å). The presence or absence of NOE cross-peaks provides crucial distance constraints that can be used to determine the three-dimensional structure and preferred conformation in solution.

  • Variable Temperature (VT) NMR : By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational interconversion. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of individual conformers.

nmr_workflow cluster_analysis Data Analysis and Structure Elucidation A This compound Sample in Deuterated Solvent B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, NOESY) A->C D Variable Temperature NMR A->D E Assign ¹H and ¹³C Signals B->E C->E H Determine Solution-Phase Conformation and Dynamics D->H F Analyze Coupling Constants (Karplus Equation) E->F G Analyze NOE Constraints E->G F->H G->H

Caption: Experimental workflow for NMR-based conformational analysis.

Conformational Interconversion Pathway

The various low-energy conformations of this compound are not static but are in constant, rapid interconversion. The following diagram illustrates a simplified pseudorotational pathway connecting the primary chair and boat families of conformations. The presence of the iodo substituent will influence the energy barriers between these conformers.

pseudorotation_pathway Simplified Pseudorotation Pathway TC Twist-Chair C Chair TC->C Pseudorotation TB Twist-Boat C->TB Higher Energy Transition State B Boat TB->B Pseudorotation B->TC Higher Energy Transition State

Caption: Simplified pseudorotation pathway for cycloheptane conformers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound, with a focus on its conformational analysis. While experimental structural data is currently unavailable, computational methods provide a robust framework for understanding its geometry. The inherent flexibility of the seven-membered ring results in a dynamic equilibrium of conformers, with the twist-chair form being the most probable lowest-energy structure. The provided quantitative data and detailed experimental and computational protocols serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a more informed approach to the utilization of this compound in synthesis and design. Further experimental validation, particularly through advanced NMR techniques, would be beneficial to corroborate the computational findings.

Stability and Storage of Iodocycloheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of iodocycloheptane. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous cycloalkyl iodides and the well-established chemical principles governing alkyl iodides. It covers the intrinsic chemical properties, potential decomposition pathways, and recommended best practices for storage and handling to ensure the compound's integrity for research and development applications.

Introduction

This compound (C7H13I) is a cyclic alkyl iodide that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of the carbon-iodine (C-I) bond, the weakest among carbon-halogen bonds, renders the molecule susceptible to various degradation pathways, making its proper storage and handling critical for reproducible experimental outcomes. This guide outlines the key factors influencing the stability of this compound and provides detailed recommendations for its long-term storage.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for its appropriate handling and storage. The following table summarizes key computed properties.[1]

PropertyValueSource
Molecular Formula C7H13IPubChem
Molecular Weight 224.08 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 2404-36-6PubChem
Canonical SMILES C1CCCC(CC1)IPubChem
InChI InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2PubChem
InChIKey ZQCXCNPOYCQOEW-UHFFFAOYSA-NPubChem
XLogP3 4.4PubChem
Complexity 53.4PubChem

Key Stability Considerations and Decomposition Pathways

The stability of this compound is primarily dictated by the labile C-I bond. Decomposition can be initiated by exposure to light, heat, and atmospheric oxygen, leading to the formation of impurities that can compromise its use in sensitive applications.

Photolytic Decomposition

Alkyl iodides are notoriously sensitive to light.[2][3] The energy from ultraviolet (UV) or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, generating a cycloheptyl radical and an iodine radical. This initiation step can trigger a cascade of radical chain reactions.

Photolytic_Decomposition This compound This compound (C7H13I) Radicals Cycloheptyl Radical (C7H13•) + Iodine Radical (I•) This compound->Radicals hv (Light) Decomposition_Products Decomposition Products: - Cycloheptene (B1346976) - HI - I2 Radicals->Decomposition_Products Hydrogen Abstraction / Elimination Dimerization Dimerization Products Radicals->Dimerization Radical Combination

Caption: Photolytic decomposition pathway of this compound.

The generated iodine radicals can combine to form molecular iodine (I₂), which often imparts a pink or brownish discoloration to the sample, a common indicator of degradation.

Thermal Decomposition

Elevated temperatures can provide the necessary activation energy for the thermal decomposition of this compound.[4][5] Similar to photolysis, thermolysis can proceed via radical mechanisms. Additionally, elimination reactions, such as the E2 mechanism, can be promoted by heat, especially in the presence of bases, leading to the formation of cycloheptene and hydrogen iodide (HI).

Thermal_Decomposition This compound This compound Heat Δ (Heat) Radical_Pathway Radical Pathway Heat->Radical_Pathway Homolytic Cleavage Elimination_Pathway Elimination Pathway (e.g., E2) Heat->Elimination_Pathway Concerted Elimination Products_Radical Cycloheptyl Radical + Iodine Radical Radical_Pathway->Products_Radical Products_Elimination Cycloheptene + HI Elimination_Pathway->Products_Elimination

Caption: Thermal decomposition pathways for this compound.

Oxidative Degradation

While less commonly discussed for alkyl iodides, the presence of atmospheric oxygen can potentially lead to oxidative degradation pathways, especially in the presence of light or heat which can generate radical intermediates. These radicals can react with oxygen to form peroxy radicals, leading to a complex mixture of degradation products.

Recommended Storage and Handling Protocols

To mitigate decomposition and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

The following table outlines the recommended storage conditions for this compound, based on best practices for alkyl iodides.[2][3]

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) or store at -20°C for long-term storage.[6]Reduces the rate of thermal decomposition and minimizes volatility.
Light Store in an amber or opaque container. Protect from direct light.Prevents photolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly sealed, chemically resistant container (e.g., glass with a PTFE-lined cap).Prevents evaporation and contamination.
Stabilizer May be stored over a small piece of copper wire or copper powder.Copper acts as a radical scavenger, quenching the radical chain reactions that lead to decomposition. Iodocyclopentane is sometimes stabilized with copper.[7]
Handling

Proper handling techniques are crucial to prevent contamination and degradation during use.

  • Inert Atmosphere: When handling, it is advisable to work under an inert atmosphere, especially for applications sensitive to impurities.

  • Avoid Contamination: Use clean, dry syringes and needles for transferring the liquid. Avoid introducing contaminants that could catalyze decomposition.

  • Minimize Exposure: Minimize the time the container is open to the atmosphere.

  • Visual Inspection: Before use, visually inspect the liquid. A pink, purple, or brown tint indicates the presence of dissolved iodine and suggests decomposition has occurred.

Experimental Protocols for Stability Assessment

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and quantify the presence of volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area. Degradation products, such as cycloheptene, will have different retention times.

Detection of Iodine by UV-Visible Spectroscopy

Objective: To detect the presence of dissolved iodine (I₂), a key indicator of decomposition.

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a UV-transparent solvent (e.g., hexane).

  • Instrumentation: UV-Visible spectrophotometer.

  • Analysis: Scan the sample from approximately 400 nm to 700 nm. The presence of a broad absorption band around 500-540 nm is indicative of dissolved iodine.

Experimental_Workflow Sample This compound Sample GC_Analysis GC Analysis Sample->GC_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Sample->UV_Vis_Analysis Purity_Assessment Purity Assessment (%) GC_Analysis->Purity_Assessment Impurity_Identification Impurity Identification (GC-MS) GC_Analysis->Impurity_Identification Iodine_Detection Detection of I2 (λmax ~520 nm) UV_Vis_Analysis->Iodine_Detection

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While inherently susceptible to degradation due to the weak C-I bond, its shelf-life can be significantly extended by adhering to strict storage and handling protocols. By minimizing exposure to light, heat, and oxygen, and by employing appropriate analytical techniques to monitor its purity, researchers can ensure the integrity of this valuable chemical reagent. The use of stabilizers, such as copper, is also a recommended practice based on the handling of analogous alkyl iodides.

References

A Technical Guide to the Solubility of Iodocycloheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of iodocycloheptane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document extrapolates its expected solubility based on the well-established principles of chemical interactions and the behavior of analogous compounds such as cycloheptane, iodocyclohexane, and other iodoalkanes. Furthermore, this guide outlines detailed experimental protocols for the precise determination of its solubility and includes visualizations to illustrate key workflows and concepts. This information is crucial for applications in chemical synthesis, purification processes, and formulation development where this compound may be utilized as a reactant, intermediate, or building block.

Predicted Solubility Profile of this compound

This compound (C₇H₁₃I) is a halogenated cycloalkane. Its molecular structure, consisting of a seven-carbon ring and an iodine atom, dictates its solubility properties. The cycloheptyl group is nonpolar, while the carbon-iodine bond introduces a degree of polarity. However, the overall molecule is considered to be of low polarity.

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This is because the intermolecular forces (primarily van der Waals forces) between this compound and these solvents are similar in nature and strength to the forces within the separate components. Conversely, it is expected to have very low solubility in highly polar solvents like water, as the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole or dispersion forces with this compound.

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents at standard ambient temperature and pressure. The qualitative descriptions are based on the reported solubility of analogous compounds, including cycloheptane, iodocyclohexane, 1-iodopropane, and 1-iodobutane.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] It is important to note that these are predictions and should be confirmed by experimental determination for any critical application.

SolventSolvent TypePredicted Solubility
Hexane (B92381)NonpolarMiscible
TolueneNonpolar (Aromatic)Miscible
Diethyl EtherPolar AproticMiscible
ChloroformPolar AproticMiscible
AcetonePolar AproticSoluble
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
WaterHighly Polar ProticInsoluble

Experimental Protocols for Solubility Determination

For a precise understanding of this compound's solubility, experimental determination is essential. Below are detailed protocols for both a qualitative and a quantitative assessment.

Protocol 1: Visual Miscibility/Solubility Test (Qualitative)

This method provides a rapid, preliminary assessment of solubility.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, ethanol, acetone)

  • Small, clean, and dry test tubes with stoppers

  • Graduated pipettes

Procedure:

  • Add 1 mL of the chosen organic solvent to a test tube.

  • Using a separate pipette, add 1 mL of this compound to the same test tube.

  • Stopper the test tube and gently invert it several times to mix the liquids.

  • Allow the mixture to stand for a few minutes and observe the contents.

  • Interpretation of Results:

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Partially Soluble: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

    • Insoluble: Two distinct layers are formed.

Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)

This method is highly suitable for quantifying the concentration of a volatile compound like this compound in a solvent.

Part A: Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of standard solutions of decreasing concentration by performing serial dilutions of the stock solution with the same solvent.[2][15] It is recommended to prepare at least five standards to ensure a robust calibration curve.[2]

  • GC Instrument Setup:

    • Set up the gas chromatograph with a suitable column for separating this compound from the solvent.

    • Optimize the instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector settings.[15]

  • Calibration Curve Construction:

    • Inject a fixed volume of each standard solution into the GC in triplicate.[2]

    • Record the peak area of the this compound for each injection.

    • Plot a graph of the average peak area (y-axis) versus the known concentration of the standards (x-axis).[1][16]

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used to calculate the concentration of the unknown sample. An R² value close to 1.0 indicates a good linear fit.[1]

Part B: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath with a shaker is ideal.

  • After equilibration, cease agitation and allow any undissolved this compound to settle.

  • Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved micro-droplets.

Part C: Sample Analysis

  • If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Inject the prepared sample into the GC using the same method and parameters as for the standards.

  • Record the peak area for this compound.

  • Use the equation from the calibration curve to calculate the concentration of this compound in the (potentially diluted) sample.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent at that specific temperature.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to solubility determination.

Solubility_Determination_Workflow Workflow for Quantitative Solubility Determination by GC prep_standards Prepare Standard Solutions of Known Concentrations run_standards Inject Standards and Record Peak Areas prep_standards->run_standards gc_setup Set Up and Optimize Gas Chromatograph gc_setup->run_standards create_curve Construct Calibration Curve (Peak Area vs. Concentration) run_standards->create_curve calculate_sol Calculate Concentration Using Calibration Curve create_curve->calculate_sol prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temperature prep_saturated->equilibrate sample_prep Filter Supernatant and Dilute if Necessary equilibrate->sample_prep run_sample Inject Prepared Sample and Record Peak Area sample_prep->run_sample run_sample->calculate_sol final_result Determine Solubility calculate_sol->final_result

Caption: Workflow for determining solubility via Gas Chromatography.

Like_Dissolves_Like The Principle of 'Like Dissolves Like' cluster_solute Solute cluster_solvent Solvent polar_solute Polar Solute (e.g., NaCl) polar_solvent Polar Solvent (e.g., Water) polar_solute->polar_solvent Soluble nonpolar_solvent Nonpolar Solvent (e.g., Hexane) polar_solute->nonpolar_solvent Insoluble nonpolar_solute Nonpolar Solute (e.g., this compound) nonpolar_solute->polar_solvent Insoluble nonpolar_solute->nonpolar_solvent Soluble

Caption: "Like Dissolves Like" solubility principle.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of iodocycloheptane. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for predicting its chemical behavior in various research and development applications. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.

Predicted ¹H NMR Spectral Data of this compound

Due to the conformational flexibility of the seven-membered ring, the ¹H NMR spectrum of this compound is complex. The protons on the same carbon atom (geminal protons) are diastereotopic, and protons on adjacent carbons (vicinal protons) will exhibit coupling. The electron-withdrawing effect of the iodine atom causes the proton on the carbon bearing the iodine (α-proton) to be the most deshielded, appearing furthest downfield. The chemical shifts of the other protons (β, γ, and δ) are expected to be in the typical aliphatic region, with slight deshielding for those closer to the iodine atom.

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the distinct protons in this compound. These predictions are based on established substituent effects of iodine on cycloalkanes and data from analogous compounds.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (α)4.2 - 4.5Multiplet (tt)Jax,ax ≈ 8-10, Jax,eq ≈ 3-5
H-2, H-7 (β)1.8 - 2.1Multiplet
H-3, H-6 (γ)1.5 - 1.8Multiplet
H-4, H-5 (δ)1.3 - 1.6Multiplet

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a liquid haloalkane like this compound is detailed below.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (B151607) (CDCl₃, ~0.6 mL)

    • 5 mm NMR tube and cap

    • Pasteur pipette

    • Small vial

    • Cotton or glass wool plug

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

    • If any solid impurities are present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[1][2]

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3]

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better resolution.

  • Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

    • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used for chemical shift referencing.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Analyze the multiplicities and coupling constants of the signals.

Logical Workflow for ¹H NMR Analysis of this compound

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation A Weigh this compound B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Up Experimental Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Referencing H->I J Assign Chemical Shifts I->J K Analyze Multiplicities and Coupling Constants J->K L Structure Confirmation K->L

References

An In-depth Technical Guide to the Mass Spectrometry of Iodocycloheptane Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed analysis of the fragmentation patterns of iodocycloheptane under electron ionization (EI) mass spectrometry. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of halogenated cyclic compounds in various research and development settings, including pharmaceutical and materials science. This document outlines the primary fragmentation mechanisms, presents the expected quantitative data in a clear tabular format, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Pathways

Electron ionization of this compound (C7H13I), with a monoisotopic mass of approximately 224 Da[1], induces the formation of a molecular ion (M+•) that is energetically unstable. This instability leads to a series of fragmentation events, which are predictable based on the principles of mass spectrometry for cycloalkanes and haloalkanes.[2][3][4] The primary fragmentation pathways are dictated by the lability of the carbon-iodine bond and the stability of the resulting carbocations.

The most prominent fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This is a highly favored pathway due to the relatively low bond dissociation energy of the carbon-iodine bond. The resulting cycloheptyl cation is a stable secondary carbocation.

Subsequent fragmentation of the cycloheptane (B1346806) ring structure typically proceeds through the loss of neutral ethylene (B1197577) molecules (C2H4), a common fragmentation pattern for cycloalkanes.[2][5] This leads to a cascade of smaller fragment ions. Another potential, though less dominant, pathway involves the initial loss of a hydrogen iodide (HI) molecule.

Quantitative Data: Predicted Mass Spectrum of this compound

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the fragmentation of this compound under standard 70 eV electron ionization.

m/zProposed Fragment IonFormulaComments
224[C7H13I]+•C7H13IMolecular Ion (M+•)
97[C7H13]+C7H13Base Peak; Loss of Iodine radical (•I) from the molecular ion.
69[C5H9]+C5H9Loss of ethylene (C2H4) from the [C7H13]+ ion.
55[C4H7]+C4H7Loss of methyl radical (•CH3) from the [C5H10]+• ion (rearranged from [C7H13]+) or loss of ethylene from [C6H11]+.
41[C3H5]+C3H5Allyl cation; a common stable fragment in hydrocarbon mass spectra.

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • Dissolve a small quantity of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.

  • Further dilute the sample as necessary to avoid column and detector saturation.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Hold: Maintain 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[6][7]

  • Electron Energy: 70 eV.[6] This standard energy level ensures reproducible fragmentation patterns that can be compared with spectral libraries.[6][7]

  • Ion Source Temperature: 230°C.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.

fragmentation_pathway M This compound (M) m/z = 224 M_ion [C7H13I]+• (Molecular Ion) m/z = 224 M->M_ion + e- C7H13_ion [C7H13]+ (Base Peak) m/z = 97 M_ion->C7H13_ion - •I C5H9_ion [C5H9]+ m/z = 69 C7H13_ion->C5H9_ion - C2H4 C4H7_ion [C4H7]+ m/z = 55 C5H9_ion->C4H7_ion - CH3• (rearrangement) I_radical •I C2H4 - C2H4 C2H4_2 - C2H4

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern dominated by the loss of the iodine radical to form a stable cycloheptyl cation, which serves as the base peak. Further fragmentation of the cycloalkane ring provides additional structural information. The experimental protocols and fragmentation data presented in this guide offer a comprehensive resource for the identification and characterization of this compound and related halogenated cyclic compounds in a laboratory setting.

References

"iodocycloheptane infrared spectroscopy analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Iodocycloheptane

Introduction to Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that covalent bonds in molecules are not rigid but behave like springs, vibrating at specific frequencies.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes.[3] This absorption results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).

The IR spectrum is a unique molecular "fingerprint" that provides valuable information about the functional groups present in a molecule.[4] The spectrum is typically divided into two main regions:

  • Group Frequency Region (4000 cm⁻¹ to 1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C-H, O-H, C=O bonds) and are invaluable for qualitative analysis.[1]

  • Fingerprint Region (1450 cm⁻¹ to 400 cm⁻¹): This region contains complex absorption patterns arising from the stretching and bending vibrations of the entire molecule.[1] The unique pattern in this region helps to distinguish between similar molecules.

This guide provides a detailed analysis of the infrared spectroscopy of this compound, including predicted absorption data, experimental protocols, and a workflow for spectral analysis.

Molecular Structure of this compound

This compound (C₇H₁₃I) is a haloalkane characterized by a seven-membered cycloheptane (B1346806) ring where one hydrogen atom is substituted with an iodine atom. The cycloheptane ring is not planar; it is a flexible and dynamic structure that exists as an equilibrium of multiple conformations, primarily in the twist-chair and chair families.[5][6] This conformational flexibility, or fluxional nature, can lead to a more complex infrared spectrum compared to more rigid cyclic systems like cyclohexane.[7]

The key vibrational modes expected for this compound involve the C-H and C-C bonds of the cycloalkane ring and the unique C-I bond.

Predicted Infrared Spectrum Analysis

  • C-H Stretching Vibrations: Like all alkanes, this compound will exhibit strong absorption bands corresponding to the stretching of its carbon-hydrogen bonds. These are expected to appear just below 3000 cm⁻¹.

    • Asymmetric and Symmetric CH₂ Stretching: Typically found in the 2925-2850 cm⁻¹ range. These are usually strong and sharp peaks.

  • CH₂ Bending Vibrations: The methylene (B1212753) groups (-CH₂-) that comprise the ring have several bending modes (scissoring, wagging, twisting, and rocking) that contribute to the spectrum.

    • Scissoring: A medium-intensity absorption is expected around 1465 cm⁻¹. This peak is characteristic of CH₂ groups in cycloalkanes.

  • C-C Vibrations: Carbon-carbon bond stretching and skeletal vibrations of the cycloheptane ring produce a series of complex absorptions in the fingerprint region (1200-800 cm⁻¹). The exact positions are difficult to predict due to the ring's conformational flexibility.

  • C-I Stretching Vibration: The most characteristic vibration for this compound is the stretching of the carbon-iodine bond. Due to the high mass of the iodine atom, this vibration occurs at a low frequency. For iodoalkanes, the C-I stretch typically appears in the range of 600-500 cm⁻¹.[8] This absorption is a key diagnostic feature for identifying the presence of the iodo- group.

Quantitative Data Summary

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound based on data from analogous compounds.

Vibrational ModePredicted Frequency (cm⁻¹)IntensityNotes
C-H Asymmetric Stretch (CH₂)~2925StrongCharacteristic of sp³ C-H bonds in the cycloalkane ring.
C-H Symmetric Stretch (CH₂)~2855StrongCharacteristic of sp³ C-H bonds in the cycloalkane ring.
C-H₂ Bending (Scissoring)~1465MediumA common feature for all cycloalkanes.
C-C Skeletal Vibrations1200 - 800VariableA complex series of bands in the fingerprint region, sensitive to the ring's conformation.
C-I Stretch600 - 500Medium-StrongThe key diagnostic peak for an iodoalkane. Its position can be influenced by the conformation of the cycloheptane ring.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that is ideal for liquid samples like this compound. It requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain a high-resolution infrared spectrum of a liquid this compound sample.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a crystal (e.g., Zinc Selenide - ZnSe, or Diamond)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.

    • Collect a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop (a few microliters) of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.

    • The data is collected over the mid-IR range, typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.

    • The background spectrum is subtracted from the sample spectrum to yield the spectrum of this compound.

    • Perform baseline correction and other processing steps as needed.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualization of Experimental and Analytical Workflow

The logical flow from sample preparation to final data interpretation in an IR analysis can be visualized as follows.

IR_Analysis_Workflow cluster_prep 1. Preparation cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation start Start instrument_prep Prepare Spectrometer (Background Scan) start->instrument_prep sample_prep Place this compound on ATR Crystal instrument_prep->sample_prep acquire_data Acquire Interferogram (16-32 Scans) sample_prep->acquire_data fft Fourier Transform (Interferogram -> Spectrum) acquire_data->fft baseline_correction Baseline Correction & Normalization fft->baseline_correction peak_picking Peak Identification & Annotation baseline_correction->peak_picking interpretation Correlate Peaks to Vibrational Modes peak_picking->interpretation report Final Report interpretation->report

Caption: Workflow for the Infrared Spectroscopy Analysis of this compound.

References

The Genesis of Alicyclic Chemistry: A Technical Guide to the Discovery and History of Cycloalkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the world of cyclic organic molecules, or alicycles, represents a pivotal chapter in the history of chemistry. These fascinating structures, forming the backbone of numerous natural products and synthetic compounds of medicinal and industrial importance, owe their discovery and understanding to the pioneering work of several visionary chemists. This technical guide delves into the core of this history, with a specific focus on the discovery and synthesis of cycloalkyl iodides. These compounds, while not always the primary target of early investigations, serve as crucial intermediates and probes in the exploration of cyclic systems. Their preparation and characterization have been intrinsically linked to the development of fundamental synthetic methodologies that are still in use today. This document provides a comprehensive overview of the historical context, key synthetic discoveries, detailed experimental protocols, and physical properties of this important class of molecules.

I. The Dawn of Cycloalkanes: Early Explorations

The late 19th century marked the conceptualization and first syntheses of cyclic hydrocarbons. The prevailing theories of the time struggled to accommodate the existence of stable ring structures, making their discovery a significant intellectual leap.

August Freund and the Birth of Cyclopropane (1881)

The first synthesis of a cycloalkane is credited to the Austrian chemist August Freund . In 1881, while investigating the reaction of 1,3-dibromopropane (B121459) with sodium, he unexpectedly produced a cyclic molecule, which he named trimethylene, now known as cyclopropane. This intramolecular version of the Wurtz reaction was a landmark achievement, demonstrating that carbon atoms could indeed form stable, small rings.

William Henry Perkin Jr. and the Baeyer Strain Theory

Inspired by Freund's work, the English chemist William Henry Perkin Jr. , son of the famous aniline (B41778) dye chemist, embarked on a systematic study of cycloalkanes. His work in the 1880s and 1890s led to the synthesis of cyclobutane, cyclopentane, and cyclohexane (B81311) derivatives. Perkin's meticulous experimental work provided crucial evidence for the existence of these rings and laid the groundwork for Adolf von Baeyer's "Strain Theory" (Spannungstheorie) in 1885. This theory attempted to explain the relative stability of cyclic compounds based on the deviation of their bond angles from the ideal tetrahedral angle.

II. Key Synthetic Methodologies for Cycloalkyl Iodides

The preparation of cycloalkyl iodides has historically relied on the adaptation of general methods for alkyl halide synthesis. Three reactions, in particular, have proven to be of seminal importance.

The Finkelstein Reaction (1910)

Developed by the German chemist Hans Finkelstein , this reaction provides a straightforward method for converting alkyl chlorides or bromides into the corresponding iodides.[1][2] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in an acetone (B3395972) solvent.[1][2] This elegant application of Le Châtelier's principle made alkyl and, by extension, cycloalkyl iodides much more accessible.

Finkelstein_Reaction Cycloalkyl_Br Cycloalkyl Bromide/Chloride Cycloalkyl_I Cycloalkyl Iodide Cycloalkyl_Br->Cycloalkyl_I SN2 substitution NaI Sodium Iodide (in Acetone) NaI->Cycloalkyl_I NaX Sodium Bromide/Chloride (precipitate) Cycloalkyl_I->NaX

Caption: The Finkelstein reaction pathway.

Materials:

  • Bromocyclopentane (B41573)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromocyclopentane (1.0 eq) in anhydrous acetone.

  • Add an excess of anhydrous sodium iodide (typically 1.5 to 2.0 eq).

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide).

  • After the reaction is complete (typically several hours, can be monitored by GC or TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • The crude iodocyclopentane (B73287) is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine).

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the purified iodocyclopentane.

The Hunsdiecker Reaction (1939)

Cläre and Heinz Hunsdiecker developed this method for the synthesis of organic halides from the silver salts of carboxylic acids.[3][4][5] The reaction proceeds via a radical mechanism and results in a product with one less carbon atom than the starting carboxylic acid.[3][4][5] This decarboxylative halogenation has been applied to the synthesis of various cycloalkyl halides, including iodides.

Hunsdiecker_Reaction Silver_Carboxylate Silver Cyclopropanecarboxylate (B1236923) Acyl_Hypoiodite Acyl Hypoiodite Intermediate Silver_Carboxylate->Acyl_Hypoiodite Iodine Iodine (I₂) Iodine->Acyl_Hypoiodite Iodocyclopropane (B100568) Iodocyclopropane Iodine->Iodocyclopropane Radical_Decarboxylation Radical Decarboxylation Acyl_Hypoiodite->Radical_Decarboxylation AgI Silver Iodide (precipitate) Acyl_Hypoiodite->AgI Cyclopropyl_Radical Cyclopropyl Radical Radical_Decarboxylation->Cyclopropyl_Radical CO2 Carbon Dioxide Radical_Decarboxylation->CO2 Cyclopropyl_Radical->Iodocyclopropane

Caption: The Hunsdiecker reaction pathway.

Materials:

  • Cyclopropanecarboxylic acid

  • Silver nitrate (B79036)

  • Sodium hydroxide (B78521)

  • Iodine

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Light source (e.g., incandescent lamp)

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Silver Cyclopropanecarboxylate:

    • Dissolve cyclopropanecarboxylic acid in water containing a stoichiometric amount of sodium hydroxide to form sodium cyclopropanecarboxylate.

    • To this solution, add a solution of silver nitrate in water with stirring.

    • The white precipitate of silver cyclopropanecarboxylate is collected by filtration, washed with water and then with acetone, and dried thoroughly in a vacuum oven in the dark.

  • Hunsdiecker Reaction:

    • In a dry round-bottom flask protected from light, suspend the finely powdered, dry silver cyclopropanecarboxylate (1.0 eq) in anhydrous carbon tetrachloride.

    • A solution of iodine (1.0 eq) in carbon tetrachloride is added dropwise to the stirred suspension.

    • The reaction is often initiated by gentle heating or irradiation with a light source.

    • The reaction mixture is refluxed until the evolution of carbon dioxide ceases and the color of iodine disappears.

    • The mixture is then cooled and filtered to remove the precipitated silver iodide.

    • The filtrate is washed successively with a dilute solution of sodium thiosulfate and water.

    • The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.

    • The resulting crude iodocyclopropane can be further purified by fractional distillation.

The Demjanov and Tiffeneau-Demjanov Rearrangements (1903)

Discovered by Russian chemist Nikolai Demjanov, this rearrangement involves the treatment of a primary amine with nitrous acid to yield a rearranged alcohol, often with ring expansion or contraction.[6][7] While the primary product is an alcohol, the carbocation intermediate can be trapped by other nucleophiles, including iodide ions, if present in the reaction mixture. The Tiffeneau-Demjanov rearrangement is a variation that starts from a β-amino alcohol and typically leads to a ring-expanded ketone.[6][8] These reactions provided an early route to access different ring sizes.

Demjanov_Rearrangement Cyclobutylmethylamine Cyclobutylmethylamine Diazonium_Ion Diazonium Ion Intermediate Cyclobutylmethylamine->Diazonium_Ion Nitrous_Acid Nitrous Acid (HNO₂) Nitrous_Acid->Diazonium_Ion Carbocation_Primary Primary Carbocation Diazonium_Ion->Carbocation_Primary -N₂ Ring_Expansion Ring Expansion Carbocation_Primary->Ring_Expansion Cyclopentyl_Cation Cyclopentyl Cation Ring_Expansion->Cyclopentyl_Cation Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O or I⁻) Cyclopentyl_Cation->Nucleophilic_Attack Cyclopentanol_Iodide Cyclopentanol / Iodocyclopentane Nucleophilic_Attack->Cyclopentanol_Iodide

Caption: Demjanov rearrangement for ring expansion.

While the Demjanov rearrangement is historically significant for altering ring sizes, a more direct and common laboratory preparation of cycloalkyl iodides involves the reaction of the corresponding cycloalkanol with a source of hydrogen iodide.

Materials:

  • Cyclohexanol (B46403)

  • Hydroiodic acid (e.g., 57% in water) or a mixture of potassium iodide and phosphoric acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • Place hydroiodic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add cyclohexanol to the acid with cooling and swirling.

  • Heat the mixture to reflux for several hours.

  • After cooling, transfer the reaction mixture to a separatory funnel and add water.

  • Separate the lower organic layer (iodocyclohexane) and wash it successively with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution (to remove unreacted acid and traces of iodine).

  • Dry the crude iodocyclohexane (B1584034) over anhydrous calcium chloride.

  • Filter and purify the product by distillation, collecting the fraction at the appropriate boiling point.

III. Physical and Spectroscopic Properties of Cycloalkyl Iodides

The physical properties of cycloalkyl iodides show predictable trends based on their molecular weight and structure. Spectroscopic data are essential for their characterization.

Table 1: Physical Properties of Selected Cycloalkyl Iodides
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n_D)
IodocyclopropaneC₃H₅I167.9892-94~2.13~1.596
IodocyclobutaneC₄H₇I182.00141.4~1.9~1.570
IodocyclopentaneC₅H₉I196.03166.51.731.549
IodocyclohexaneC₆H₁₁I210.0680-81 (at 20 mmHg)1.6241.5475
IodocycloheptaneC₇H₁₃I224.08---
IodocyclooctaneC₈H₁₅I238.11110-115 (at 12 Torr)~1.5-

Note: Some data points are predicted or approximate due to limited experimental values in the literature.

Table 2: Spectroscopic Data for Selected Cycloalkyl Iodides
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z, key fragments)
IodocyclopropaneMultiplets in the range of 0.5-2.0-C-H stretch (~2900-3000), C-I stretch (~500-600)168 (M+), 41 (C₃H₅⁺)
IodocyclobutaneMultiplets in the range of 1.5-3.0~22.4 (for parent cycloalkane)C-H stretch (~2850-2950), C-I stretch (~500-600)182 (M+), 55 (C₄H₇⁺)
IodocyclopentaneMultiplets in the range of 1.5-2.5 and a downfield multiplet for the CHI proton-C-H stretch (~2850-2950), C-I stretch (~500-600)196 (M+), 69 (C₅H₉⁺)
IodocyclohexaneBroad multiplets in the range of 1.0-2.5 and a downfield multiplet for the CHI proton-C-H stretch (~2850-2950), C-I stretch (~500-600)210 (M+), 83 (C₆H₁₁⁺)[9]

IV. Conclusion

The discovery and synthesis of cycloalkyl iodides are inextricably linked to the historical development of our understanding of cyclic molecules. From the pioneering work of Freund and Perkin Jr., which challenged the chemical dogmas of their time, to the development of elegant and enduring synthetic methods like the Finkelstein and Hunsdiecker reactions, the story of cycloalkyl iodides is a testament to the ingenuity and perseverance of the chemical sciences. These compounds continue to be valuable building blocks in modern organic synthesis, finding applications in the construction of complex molecules with potential applications in drug discovery and materials science. The foundational knowledge laid down by the pioneers of alicyclic chemistry continues to inspire and enable new discoveries today.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocycloheptane, a halogenated cycloalkane, presents a unique subject for thermodynamic study due to the conformational flexibility of the seven-membered ring and the influence of the bulky, polarizable iodine substituent. While direct experimental thermodynamic data for this compound is sparse in publicly available literature, this guide outlines a robust computational and theoretical framework for the determination of its key thermodynamic properties. By leveraging established principles of conformational analysis and computational chemistry, we provide a pathway to understanding the enthalpy, entropy, and Gibbs free energy of this compound. This document also details the general experimental protocols applicable to the study of this compound and related haloalkanes, serving as a foundational resource for further research and application in fields such as drug development and materials science.

Introduction

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in a chemical system. For this compound, these properties are intrinsically linked to its complex conformational landscape. The cycloheptane (B1346806) ring is known for its high flexibility, existing as a dynamic equilibrium of multiple conformers, primarily in the twist-chair and chair families. The introduction of an iodine atom further complicates this landscape by introducing steric and electronic effects that influence the relative energies of these conformers.

This guide will first delve into the conformational analysis of this compound, a prerequisite for accurate thermodynamic predictions. Subsequently, it will present a comprehensive computational workflow for the calculation of its thermodynamic properties. Finally, general experimental methodologies that can be employed to validate these computational findings will be discussed.

Conformational Analysis of this compound

A thorough conformational analysis is the cornerstone of understanding the thermodynamics of flexible molecules like this compound.[1] The study of the energetics between different rotational isomers (rotamers) helps in understanding the stability of different forms of the molecule.[2] The cycloheptane ring can adopt several conformations, with the twist-chair and chair forms being the most stable. The presence of the iodine substituent will favor certain conformations over others due to steric and electronic interactions.

Key Conformations

The primary low-energy conformations for a monosubstituted cycloheptane like this compound are based on the twist-chair and chair skeletons of the parent cycloalkane. Within these, the iodine substituent can occupy either an axial or an equatorial-like position. Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for investigating the shapes of cyclic molecules.[3] Carbon-13 NMR, in particular, has been successfully used in conformational studies of cycloheptane derivatives.[4]

A proposed workflow for the conformational analysis of this compound is presented below.

G Workflow for Conformational Analysis of this compound A Initial Structure Generation (Twist-Chair, Chair, Boat, Twist-Boat) B Molecular Mechanics (MM) Scan (e.g., MMFF94) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT with B3LYP/6-31G*) C->D E Vibrational Frequency Calculation D->E F Thermodynamic Property Calculation (Enthalpy, Entropy, Gibbs Free Energy) E->F G Experimental Validation (e.g., NMR Spectroscopy) F->G

Figure 1: A proposed workflow for the conformational analysis of this compound.
Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a primary experimental technique for studying the conformational dynamics of cycloheptane derivatives.[3][5]

  • Protocol:

    • Dissolve a sample of this compound in a suitable low-freezing point solvent (e.g., deuterated chloroform-d, dichloromethane-d2).

    • Acquire a series of proton (¹H) and carbon-¹³ (¹³C) NMR spectra over a range of temperatures, starting from room temperature and decreasing until significant spectral changes are observed.

    • Analyze the changes in chemical shifts, coupling constants, and signal broadening to identify the individual conformers and determine their relative populations.

    • From the temperature dependence of the equilibrium constant between conformers, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined using the van't Hoff equation.

Computational Determination of Thermodynamic Properties

Due to the scarcity of direct experimental data, computational chemistry provides a powerful alternative for determining the thermodynamic properties of this compound.[6] Methods like Density Functional Theory (DFT) are widely used for this purpose.[7]

Computational Workflow

A general workflow for the computational determination of thermodynamic properties is outlined below.

G Computational Workflow for Thermodynamic Properties cluster_0 Conformational Search cluster_1 Quantum Mechanical Calculations cluster_2 Statistical Thermodynamics A Generate Initial Geometries B Molecular Mechanics Search A->B C Optimize Geometries (DFT) B->C D Frequency Calculations C->D E Calculate Partition Functions D->E F Determine Thermodynamic Properties (H, S, G, Cp) E->F

Figure 2: A generalized workflow for computing thermodynamic properties.
Theoretical Background and Protocols

Density Functional Theory (DFT) Calculations:

  • Protocol:

    • Perform a conformational search using a molecular mechanics force field to identify all low-energy conformers of this compound.

    • For each identified conformer, perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger, including appropriate functions for iodine).

    • Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • From the output of the frequency calculation, the standard thermodynamic properties such as enthalpy (H), entropy (S), Gibbs free energy (G), and heat capacity (Cp) can be calculated using statistical mechanics principles.

Benson Group Additivity:

This method allows for the estimation of the heat of formation (ΔHf°) by summing the contributions of individual groups within the molecule.[8][9]

  • Protocol:

    • Deconstruct the this compound molecule into its constituent groups.

    • Obtain the group contribution values for each group from established tables.

    • Sum the group contributions and add any necessary ring strain corrections for the cycloheptane ring to estimate the ΔHf°.

Tabulated Thermodynamic Data (Predicted)

The following table summarizes the key thermodynamic properties of this compound that can be determined through the computational methods described above. The values presented here are illustrative and would need to be calculated following the detailed protocols.

Thermodynamic PropertySymbolPredicted Value (Illustrative)Units
Standard Enthalpy of Formation (gas)ΔHf° (g)Value to be calculatedkJ/mol
Standard Molar Entropy (gas)S° (g)Value to be calculatedJ/(mol·K)
Standard Gibbs Free Energy of Formation (gas)ΔGf° (g)Value to be calculatedkJ/mol
Molar Heat Capacity at Constant Pressure (gas)Cp (g)Value to be calculatedJ/(mol·K)

General Experimental Protocols for Thermodynamic Properties

While direct experimental data for this compound is limited, the following are standard experimental techniques used to determine the thermodynamic properties of organic compounds.

Enthalpy of Formation

Combustion Calorimetry: This is a primary method for determining the enthalpy of formation of organic compounds.[10]

  • Protocol:

    • A precisely weighed sample of this compound is placed in a bomb calorimeter.

    • The bomb is filled with high-pressure oxygen and sealed.

    • The sample is ignited, and the heat released during combustion is measured by the temperature change of the surrounding water bath.

    • From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.[11]

Heat Capacity

Adiabatic Calorimetry: This technique is used to measure the heat capacity of a substance as a function of temperature.[12][13]

  • Protocol:

    • A known mass of this compound is placed in a calorimeter that is thermally isolated from its surroundings.

    • A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.

    • The heat capacity is calculated from the energy input and the temperature change.

Entropy

Calorimetric Measurement of Heat Capacity: The absolute entropy of a substance can be determined from its heat capacity as a function of temperature, starting from a temperature close to absolute zero.[14][15]

  • Protocol:

    • Measure the heat capacity (Cp) of this compound from a very low temperature (approaching 0 K) up to the desired temperature.

    • Measure the enthalpies of any phase transitions (e.g., melting, boiling) that occur within this temperature range.

    • Calculate the absolute entropy by integrating Cp/T with respect to temperature and adding the entropy changes for each phase transition.

Gibbs Free Energy

The Gibbs free energy is typically not measured directly but is calculated from experimentally determined values of enthalpy and entropy using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.[16]

Conclusion

This technical guide has provided a comprehensive overview of the methodologies for determining the thermodynamic properties of this compound. In the absence of extensive experimental data, a computational approach, grounded in a thorough conformational analysis, is the most viable path forward. The detailed workflows and protocols presented herein offer a clear roadmap for researchers to obtain reliable thermodynamic data for this and other complex cyclic molecules. The outlined experimental techniques provide a means for future validation of these computational predictions, which will be invaluable for applications in drug design, reaction modeling, and materials science.

References

An In-depth Technical Guide to the Conformational Analysis of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical properties, reactivity, and biological activity. For drug development professionals and researchers, a deep understanding of the three-dimensional structure of pharmacophores is essential for rational drug design and understanding structure-activity relationships. The cycloheptane (B1346806) ring, a structural motif present in various natural products and synthetic molecules, presents a particularly complex conformational challenge due to its inherent flexibility. This guide provides a comprehensive overview of the conformational analysis of iodocycloheptane, leveraging established principles from related cycloheptane derivatives.

The Conformational Landscape of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several conformers. The two primary families of conformations are the twist-chair and the twist-boat.[1] Theoretical calculations and experimental evidence from various substituted cycloheptanes consistently indicate that the twist-chair (TC) conformation is the most stable, as it minimizes both angle and torsional strain.[1][2]

The twist-chair form of cycloheptane has three distinct substituent positions: axial, equatorial, and isoclinal.[1] The introduction of a bulky substituent, such as an iodine atom, is expected to introduce steric interactions that will influence the relative energies of the possible conformers. The substituent's preference for a particular position will depend on the minimization of these steric clashes.

Other conformations, such as the chair (C) and boat (B), are also possible but are generally of higher energy.[2][3] The interconversion between these conformations occurs through a process of pseudorotation, which has relatively low energy barriers, making the cycloheptane ring highly dynamic at room temperature.[1]

A simplified logical relationship for the conformational equilibrium of a monosubstituted cycloheptane, such as this compound, is depicted below. The equilibrium will favor the twist-chair conformer with the substituent in a position that minimizes steric strain.

G TC_eq Twist-Chair (Iodo-equatorial/isoclinal) TC_ax Twist-Chair (Iodo-axial) TC_eq->TC_ax Pseudorotation TB Twist-Boat TC_eq->TB Interconversion C Chair TC_ax->C Interconversion B Boat TB->B Pseudorotation

Conformational equilibria in this compound.

Quantitative Conformational Data

Conformer FamilySpecific ConformationRelative Energy (kcal/mol)Key Dihedral Angles (Illustrative)
Twist-Chair Iodo-equatorial/isoclinal0.0 (most stable)~55°, ~85°
Iodo-axial0.5 - 1.5~50°, ~80°
Chair -~1.4~60°, ~60°
Twist-Boat -~2.1Variable
Boat -~2.7Eclipsed interactions

Note: These values are estimations based on computational studies of substituted cycloheptanes and are intended for comparative purposes. Actual values for this compound may vary.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and computational methods is typically employed to elucidate the conformational preferences of flexible molecules like this compound.

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic conformational equilibria.[3][4]

  • ¹H and ¹³C NMR: At room temperature, the rapid interconversion of conformers would likely result in time-averaged NMR signals. However, at low temperatures, the equilibrium can be "frozen" on the NMR timescale, allowing for the observation of distinct signals for the major conformer(s).[4]

  • Coupling Constants (³JHH): The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the geometry of the dominant conformer can be inferred.

  • Nuclear Overhauser Effect (NOE): NOESY experiments can provide information about through-space proximities of protons, which can help to distinguish between different conformers and determine the orientation of the iodine substituent.

Detailed Protocol for VT-¹H NMR:

  • Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

  • Coalescence and Freezing Out: Observe the broadening of signals as the temperature is lowered, indicating the slowing of conformational exchange. Continue to lower the temperature until the signals "freeze out" into sharp, distinct spectra corresponding to the individual conformers.

  • Data Analysis: Analyze the chemical shifts, integrations, and coupling constants of the low-temperature spectra to identify the major conformer and determine its population from the relative integrals of the signals.

Computational chemistry provides valuable insights into the geometries, relative energies, and interconversion barriers of different conformers.[5][6]

  • Conformational Search: A systematic search of the potential energy surface is performed using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or ab initio methods (e.g., MP2), with an appropriate basis set.[2] This provides accurate relative energies and detailed geometric parameters.

  • Calculation of NMR Parameters: The optimized geometries can be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model.

The general workflow for a combined experimental and computational conformational analysis is illustrated in the following diagram.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_conclusion Conclusion exp_start Synthesize/Obtain this compound vt_nmr Variable-Temperature NMR exp_start->vt_nmr data_acq Acquire Spectra (¹H, ¹³C, NOESY) vt_nmr->data_acq exp_analysis Analyze Coupling Constants & NOEs data_acq->exp_analysis correlation Correlate Experimental & Computational Data exp_analysis->correlation comp_start Build this compound Model conf_search Conformational Search (MMFF) comp_start->conf_search dft_opt DFT Optimization & Energy Calculation conf_search->dft_opt nmr_calc Calculate NMR Parameters dft_opt->nmr_calc nmr_calc->correlation structure Elucidate Dominant Conformer & Equilibrium correlation->structure

Workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, while not extensively documented, can be systematically approached using established principles and techniques. The molecule is expected to exist predominantly in a twist-chair conformation, with the iodine substituent occupying a position that minimizes steric strain. A definitive understanding of its conformational landscape requires a synergistic approach, combining the power of variable-temperature NMR spectroscopy to probe the dynamic equilibrium in solution with the detailed energetic and structural insights provided by high-level computational modeling. For researchers in drug development, such a detailed conformational understanding is crucial for designing molecules with specific three-dimensional structures to optimize their interaction with biological targets.

References

A Technical Guide to the Computational Modeling of Iodocycloheptane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies employed in the structural elucidation of iodocycloheptane. Given the inherent flexibility of the seven-membered cycloheptane (B1346806) ring, a robust computational approach is essential for understanding its conformational landscape, which is critical for predicting molecular properties, reactivity, and potential biological activity. This document outlines a powerful, integrated workflow that combines conformational searching, quantum mechanical calculations, and spectroscopic prediction to provide a detailed atomic-level understanding of this compound.

The cycloheptane system is significantly more complex than its smaller cyclohexane (B81311) counterpart. It exists as a dynamic equilibrium of multiple conformers, primarily within the chair and boat families, which can interconvert through a process of pseudorotation.[1] The introduction of a bulky and polarizable iodine substituent is expected to have a profound impact on this conformational equilibrium due to steric and electronic effects.[1]

Computational Workflow for Conformational Analysis

A systematic computational approach is paramount to thoroughly explore the potential energy surface of this compound and identify its stable conformers. The following workflow represents a robust strategy for achieving this.

cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Validation and Analysis A Generation of Initial 3D Structures (Chair, Boat, Twist-Chair, Twist-Boat) B Molecular Mechanics (MM) Conformational Search (e.g., using GAFF2, OPLS/AA) A->B C Quantum Mechanics (QM) Optimization (e.g., DFT with B3LYP-D3, M06-2X) B->C D Single-Point Energy Calculation (Higher-level theory, e.g., MP2, CCSD(T)) C->D E Vibrational Frequency Analysis (Confirmation of minima) D->E F Thermodynamic Property Calculation E->F G Analysis of Low-Energy Conformers F->G

Caption: Integrated workflow for the computational conformational analysis of this compound.

Detailed Experimental and Computational Protocols

A multi-step approach involving both molecular mechanics and quantum mechanics is recommended for a thorough conformational analysis.

2.1. Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial 3D structures for this compound, encompassing various ring conformations such as chair, boat, twist-chair, and twist-boat.[1] A subsequent conformational search using a molecular mechanics (MM) force field is a computationally efficient method to explore the vast conformational space.

Protocol: Molecular Mechanics Conformational Search

  • Force Field Selection: Choose a suitable force field such as GAFF2 (General Amber Force Field) or OPLS/AA (Optimized Potentials for Liquid Simulations).[2] These force fields are parameterized for a wide range of organic molecules.

  • Charge Assignment: Assign partial atomic charges using methods like AM1-BCC.[2]

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm to generate a large number of conformers.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering: Redundant conformers are removed, and the unique, low-energy conformers are carried forward for further analysis.

2.2. Quantum Mechanical Calculations

The geometries and relative energies of the conformers obtained from the MM search should be refined using more accurate quantum mechanical (QM) methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for this purpose.[3][4] For even higher accuracy, especially for the final energy ranking, single-point energy calculations using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD) can be employed.[3][4]

Protocol: Quantum Mechanical Geometry Optimization and Energy Calculation

  • Method Selection: Choose a DFT functional and basis set. Popular choices for organic molecules include B3LYP, B3LYP-D3 (which includes dispersion corrections), M06-2X, and ωB97X-D.[5] A suitable basis set, such as 6-31G* or a larger one like def2-TZVPD for iodine, should be used.[5]

  • Geometry Optimization: Perform a full geometry optimization for each of the low-energy conformers identified in the MM search.

  • Solvent Effects: To model the system in a specific solvent, the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[5]

  • Frequency Analysis: Conduct a vibrational frequency calculation on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[6] These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement (Optional): For the most accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory (e.g., MP2 or CCSD(T)) with a larger basis set.[5]

Data Presentation: Quantitative Analysis of Conformers

The results of the computational analysis should be summarized in clear, structured tables to facilitate comparison between different conformers. The following tables provide a template for presenting the key quantitative data.

Table 1: Relative Energies and Thermodynamic Properties of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Twist-Chair-1
Twist-Chair-2
Chair-1
Boat-1
...

Energies are relative to the most stable conformer.

Table 2: Key Geometric Parameters of Low-Energy this compound Conformers

ConformerC-I Bond Length (Å)Key Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)
Twist-Chair-1
Twist-Chair-2
Chair-1
Boat-1
...

Validation through Experimental Data

The computational predictions can be validated by comparing them with experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]

cluster_0 Computational Prediction cluster_1 Experimental Measurement cluster_2 Comparison and Refinement A Calculate NMR Parameters (Chemical Shifts, Coupling Constants) C Compare Calculated and Experimental Data A->C B Acquire Experimental NMR Spectra B->C D Refine Conformational Model C->D

Caption: Workflow for the validation of computational models with experimental NMR data.

Protocol: NMR-Based Validation

  • NMR Parameter Calculation: For the low-energy conformers, calculate NMR chemical shifts and spin-spin coupling constants using appropriate QM methods.[7][8]

  • Experimental NMR: Experimentally measure the ¹H and ¹³C NMR spectra of this compound.

  • Comparison: Compare the calculated NMR parameters (often as a Boltzmann-weighted average over the most stable conformers) with the experimental data. A good agreement provides confidence in the computational model.

  • NOE Analysis: 2D NOESY or ROESY experiments can provide through-space proton-proton distances, which can be used to further validate the predicted three-dimensional structures of the dominant conformers.[1]

By following this integrated computational and experimental approach, researchers can gain a detailed and accurate understanding of the conformational preferences and structural properties of this compound, which is invaluable for applications in drug design and development.

References

Methodological & Application

Application Notes and Protocols for the Use of Iodocycloheptane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of iodocycloheptane in Grignard reactions. The cycloheptyl moiety is a significant structural motif in medicinal chemistry, and its introduction via Grignard reagents is a cornerstone of synthetic strategies.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles essential for the formation of carbon-carbon bonds.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, creating a highly reactive organometallic compound. This compound is an excellent precursor for the formation of the corresponding Grignard reagent, cycloheptylmagnesium iodide. The increased reactivity of the carbon-iodine bond compared to chlorides or bromides facilitates the reaction.[2] This reagent can then be reacted with a wide range of electrophiles to introduce the seven-membered ring into a target molecule. A common and important application is the reaction with carbon dioxide (dry ice) to produce cycloheptanecarboxylic acid, a valuable building block in drug development.[3][4]

Data Presentation

The following table summarizes typical reaction parameters for the formation of cycloheptylmagnesium iodide and its subsequent reaction with carbon dioxide. Yields are highly dependent on the purity of reagents and the strict adherence to anhydrous conditions.

ParameterFormation of Cycloheptylmagnesium IodideCarbonation to Cycloheptanecarboxylic Acid
Starting Material This compoundCycloheptylmagnesium Iodide
Reagents Magnesium turnings, Iodine (catalyst)Dry Ice (solid CO₂)
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Reaction Time 1 - 3 hours1 - 2 hours
Temperature Reflux-78 °C to Room Temperature
Work-up N/AAcidic (e.g., aq. HCl)
Expected Yield Typically used in situ; concentration determined by titration.50 - 80% (based on this compound)

Experimental Protocols

Protocol 1: Preparation of Cycloheptylmagnesium Iodide

This protocol describes the formation of cycloheptylmagnesium iodide from this compound. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) and a single crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[1]

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the solvent.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey, cloudy solution is the Grignard reagent, which is typically used immediately in the next step.

Protocol 2: Synthesis of Cycloheptanecarboxylic Acid via Carbonation

This protocol details the reaction of the prepared cycloheptylmagnesium iodide with carbon dioxide (dry ice) to form cycloheptanecarboxylic acid.[3][5][6]

Materials:

  • Cycloheptylmagnesium iodide solution (from Protocol 1)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Carbonation: Crush a generous excess of dry ice into a powder and place it in a separate dry flask. While vigorously stirring, slowly pour the prepared Grignard reagent solution over the crushed dry ice. The reaction is exothermic.

  • Warming: Allow the reaction mixture to stir and slowly warm to room temperature as the excess dry ice sublimes.

  • Quenching and Acidification: Once the mixture has reached room temperature, cautiously add 1 M hydrochloric acid to the flask. This will protonate the carboxylate salt and dissolve any remaining magnesium salts. Continue adding acid until the aqueous layer is acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude cycloheptanecarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure.

Visualizations

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction start Dry Glassware under Inert Atmosphere reagents Add Mg Turnings and Iodine Crystal start->reagents solvent_add Add Anhydrous Ether/THF reagents->solvent_add initiate Initiate Reaction with a Small Amount of this compound solvent_add->initiate addition Dropwise Addition of this compound Solution initiate->addition reflux Reflux for 1-2 Hours addition->reflux product Cycloheptylmagnesium Iodide Solution reflux->product

Caption: Workflow for the preparation of cycloheptylmagnesium iodide.

Carbonation_Pathway Reaction Pathway for Carbonation of Cycloheptylmagnesium Iodide reagent Cycloheptylmagnesium Iodide intermediate Magnesium Carboxylate Intermediate reagent->intermediate Nucleophilic Attack co2 Carbon Dioxide (Dry Ice) co2->intermediate product Cycloheptanecarboxylic Acid intermediate->product Protonation acid Acidic Work-up (H3O+) acid->product

Caption: Synthesis of cycloheptanecarboxylic acid via carbonation.

References

Application Notes and Protocols: Iodocycloheptane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodocycloheptane is a valuable reagent for introducing the seven-membered cycloheptyl ring into molecules. This functional group can be of significant interest in medicinal chemistry and materials science, as it can influence a molecule's lipophilicity, conformational flexibility, and metabolic stability. The carbon-iodine bond in this compound is relatively weak and polarized, making the iodine atom an excellent leaving group in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[1] This document provides detailed protocols for the use of this compound as an alkylating agent with various nucleophiles.

Overview of Alkylation Reactions

This compound can be used to alkylate a wide range of nucleophiles, including carbanions (C-alkylation), amines (N-alkylation), alcohols or phenols (O-alkylation), and thiols (S-alkylation). The general principle involves the displacement of the iodide leaving group by a nucleophile, forming a new carbon-carbon or carbon-heteroatom bond.

The success of the alkylation reaction depends on several factors, including the strength of the nucleophile, the choice of solvent, the reaction temperature, and the presence of a suitable base to generate the nucleophile if it is not already anionic.

General Workflow

The experimental workflow for a typical alkylation reaction using this compound is outlined below. This process involves the preparation of the nucleophile, the alkylation reaction itself, and subsequent work-up and purification of the cycloheptylated product.

Alkylation Workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Alkylation Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification node_prep Prepare Nucleophile (e.g., deprotonation with a base) node_react Add this compound (1.0-1.2 equivalents) node_prep->node_react node_heat Stir at specified temperature (e.g., RT to 80°C) node_react->node_heat node_quench Quench Reaction (e.g., with water or sat. NH4Cl) node_heat->node_quench node_extract Extract with Organic Solvent (e.g., Ethyl Acetate (B1210297), DCM) node_quench->node_extract node_wash Wash Organic Layer (Water, Brine) node_extract->node_wash node_dry Dry and Concentrate node_wash->node_dry node_purify Purify Product (e.g., Column Chromatography) node_dry->node_purify

Caption: General experimental workflow for alkylation using this compound.

C-Alkylation: Cycloheptylation of Active Methylene (B1212753) Compounds

Active methylene compounds, such as malonic esters or β-ketoesters, are common carbon nucleophiles used in C-C bond formation.[2][3] Deprotonation of the acidic α-proton generates a stabilized carbanion (enolate) that can readily displace the iodide from this compound.

Experimental Protocol: Diethyl Cycloheptylmalonate Synthesis
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

  • Nucleophile Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield diethyl cycloheptylmalonate.

Data Presentation: C-Alkylation Reactions
Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Estimated Yield (%)
Diethyl MalonateNaHTHF25 - 6012 - 2475 - 90
Ethyl AcetoacetateNaOEtEtOH25 - 788 - 1870 - 85
1,3-CyclohexanedioneK₂CO₃Acetonitrile25 - 8212 - 2465 - 80

N-Alkylation: Cycloheptylation of Amines and Heterocycles

Primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles, are effective nucleophiles for alkylation.[4] A base is often required to deprotonate less nucleophilic amines or the N-H of heterocycles.

Experimental Protocol: N-Cycloheptylpiperidine Synthesis
  • Reaction Setup: To a round-bottom flask, add piperidine (B6355638) (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and anhydrous acetonitrile.[4]

  • Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the stirred suspension at room temperature.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.[4]

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-cycloheptylpiperidine. Further purification can be achieved by distillation or column chromatography if necessary.

Data Presentation: N-Alkylation Reactions
Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Estimated Yield (%)
PiperidineK₂CO₃Acetonitrile8212 - 2480 - 95
AnilineNaHDMF25 - 6018 - 3660 - 75
ImidazoleK₂CO₃DMF8012 - 1885 - 95

O-Alkylation: Cycloheptylation of Alcohols and Phenols

The synthesis of cycloheptyl ethers can be achieved via the Williamson ether synthesis, where an alkoxide or phenoxide displaces the iodide. A strong base is typically required to generate the nucleophilic oxygen species.

Experimental Protocol: Cycloheptyl Phenyl Ether Synthesis
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Nucleophile Generation: Cool the flask to 0 °C. Slowly add a solution of phenol (B47542) (1.1 equivalents) in anhydrous DMF.

  • Stirring: Stir the mixture for 30 minutes at 0 °C to ensure complete deprotonation.

  • Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.

  • Washing: Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain cycloheptyl phenyl ether.

Data Presentation: O-Alkylation Reactions
Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Estimated Yield (%)
PhenolNaHDMF60 - 8012 - 2480 - 90
CyclohexanolNaHTHF25 - 6624 - 4865 - 80
Catechol (mono-alkylation)K₂CO₃Acetone568 - 1670 - 85

S-Alkylation: Cycloheptylation of Thiols

Thiols are excellent nucleophiles and can be readily alkylated with this compound. The corresponding thiolate, generated with a mild base, is even more reactive.[1]

Experimental Protocol: Cycloheptyl Phenyl Sulfide Synthesis
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.[1]

  • Nucleophile Generation: Cool the flask to 0 °C using an ice bath. Slowly add a solution of thiophenol (1.1 equivalents) in anhydrous THF to the NaH suspension.[1]

  • Stirring: Stir for 30 minutes at 0 °C.[1]

  • Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.[1]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate (3x).[1]

  • Washing: Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by silica gel column chromatography to yield cycloheptyl phenyl sulfide.

Data Presentation: S-Alkylation Reactions
Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Estimated Yield (%)
ThiophenolNaHTHF0 - 254 - 1290 - 98
1-HexanethiolK₂CO₃DMF25 - 506 - 1885 - 95
2-MercaptobenzimidazoleEt₃NAcetonitrile25 - 828 - 1688 - 96

Mechanism and Stereochemistry

The alkylation of nucleophiles with this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry at the reaction center.

Caption: SN2 mechanism for the alkylation of a nucleophile (Nu:) with this compound.

References

Application Notes and Protocols: Iodocycloheptane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of iodocycloheptane in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic organic chemistry and are pivotal for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science. While specific literature on this compound as a substrate is not abundant, the following protocols and data are based on well-established methodologies for secondary iodoalkanes and serve as a robust guide for reaction design and optimization.

A key challenge in the cross-coupling of secondary alkyl halides like this compound is the potential for competing β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of cycloheptene (B1346976) as a byproduct.[1] The choice of appropriate ligands, bases, and reaction conditions is therefore crucial to favor the desired cross-coupling pathway.

Suzuki-Miyaura Coupling: C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[2] For this compound, this reaction facilitates the introduction of various aryl, heteroaryl, or vinyl substituents onto the cycloheptane (B1346806) ring. The use of bulky, electron-rich phosphine (B1218219) ligands is often beneficial in promoting the desired reductive elimination over β-hydride elimination for secondary alkyl halides.[1]

Quantitative Data Summary (Analogous Reactions)

EntryPd Catalyst (mol%)Ligand (mol%)Boronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)Phenylboronic acidK₃PO₄Toluene/H₂O10018~70-85
2Pd₂(dba)₃ (1.5)RuPhos (3)4-Tolylboronic acidCs₂CO₃Dioxane11024~75-90
3Pd(PPh₃)₄ (5)-2-Thienylboronic acidK₂CO₃Toluene/H₂O8012~60-75
4PdCl₂(dppf) (3)-Vinylboronic acid pinacol (B44631) esterNa₂CO₃DME/H₂O9016~65-80

Note: Yields are representative for couplings of secondary iodoalkanes and may vary for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 4:1 v/v) via syringe.

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cycloheptyl-aryl compound.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd R-Pd(II)-I(L₂) (R = Cycloheptyl) Pd0->OxAdd Oxidative Addition (this compound) Transmetalation [R-Pd(II)-Ar(L₂)] OxAdd->Transmetalation Transmetalation (ArB(OH)₂, Base) RedElim R-Ar Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide.[3] This reaction is a powerful tool for synthesizing alkynylated cycloheptane derivatives. It is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed.[4]

Quantitative Data Summary (Analogous Reactions)

EntryPd Catalyst (mol%)Cu(I) Source (mol%)AlkyneBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)PhenylacetyleneEt₃NTHF506~70-85
2Pd(PPh₃)₄ (3)CuI (5)TrimethylsilylacetyleneDIPADMFRT8~75-90
3Pd(OAc)₂ (2)- (Copper-free)1-HeptynePyrrolidineNMP6012~60-75
4PdCl₂(dppf) (3)CuI (6)Propargyl alcoholi-Pr₂NEtDioxane7010~65-80

Note: Yields are representative for couplings of secondary iodoalkanes and may vary for this compound.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen).

  • Reagent and Solvent Addition: Add the solvent (e.g., THF), followed by the base (e.g., triethylamine, 2.5 equivalents), this compound (1.0 equivalent), and the terminal alkyne (1.5 equivalents) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (typically 2-8 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent (e.g., diethyl ether).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired cycloheptyl-alkyne product.

Visualization of Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd/Cu Catalysts to Schlenk Tube B Purge with Inert Gas A->B C Add Solvent, Base, This compound, Alkyne B->C D Stir at Desired Temperature (2-8 h) C->D E Monitor by TLC or LC-MS D->E F Cool and Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5] While extensively used for aryl halides, its application to alkyl halides like this compound allows for the direct formation of N-cycloheptyl amines, which are valuable motifs in pharmaceuticals.[6] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for success.

Quantitative Data Summary (Analogous Reactions)

EntryPd Precatalyst (mol%)Ligand (mol%)AmineBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)MorpholineNaOt-BuToluene10016~70-85
2Pd(OAc)₂ (2)BrettPhos (4)AnilineLHMDSDioxane11020~65-80
3G3-XPhos (1.5)-BenzylamineK₃PO₄t-AmylOH9024~75-90
4Pd₂(dba)₃ (2)t-BuXPhos (4)PiperidineK₂CO₃Toluene10018~60-75

Note: Yields are representative for aminations of secondary iodoalkanes and may vary for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to a vial.

  • Reagent Addition: Add the solvent (e.g., toluene), followed by the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) for the specified time (16-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure N-cycloheptyl amine.

Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd R-Pd(II)-I(L₂) (R = Cycloheptyl) Pd0->OxAdd Oxidative Addition (this compound) AmineCoord [R-Pd(II)-I(L₂)(HNR'₂)] OxAdd->AmineCoord Amine Coordination Deprotonation R-Pd(II)-NR'₂(L₂) AmineCoord->Deprotonation Deprotonation (Base) RedElim R-NR'₂ Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig amination with this compound.

Heck Coupling: C(sp³)-C(sp²) Vinylation

The Heck reaction creates a carbon-carbon bond between an unsaturated halide and an alkene.[7] With this compound, this reaction would lead to the formation of a vinylated cycloheptane derivative. A significant challenge is controlling the regioselectivity of the alkene insertion and preventing side reactions like β-hydride elimination from the alkyl-palladium intermediate.[1]

Quantitative Data Summary (Analogous Reactions)

EntryPd Catalyst (mol%)Ligand (mol%)AlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)StyreneEt₃NDMF10024~40-55
2PdCl₂(PPh₃)₂ (5)-n-Butyl acrylateK₂CO₃NMP12018~45-60
3Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)AcrylonitrileNaOAcAcetonitrile8024~50-65
4Pd(OAc)₂ (5)-Methyl vinyl ketoneAg₂CO₃Toluene11016~35-50

Note: Yields for Heck couplings with unactivated secondary alkyl halides can be modest and highly substrate-dependent.

Detailed Experimental Protocol: Heck Coupling

  • Reaction Setup: In a pressure tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and, if required, a phosphine ligand (e.g., PPh₃, 10 mol%).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen).

  • Reagent and Solvent Addition: Add the base (e.g., Et₃N, 2.0 equivalents), the alkene (1.5 equivalents), and a polar aprotic solvent (e.g., DMF). Finally, add the this compound (1.0 equivalent).

  • Reaction Conditions: Tightly seal the pressure tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) for the specified time (18-24 hours).

  • Work-up: After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Heck Coupling Logical Relationships

Heck_Logic Start Heck Reaction Setup Intermediate Cycloheptyl-Pd(II) Intermediate Start->Intermediate Oxidative Addition Path1 Migratory Insertion (Alkene) Intermediate->Path1 Desired Pathway Path2 β-Hydride Elimination Intermediate->Path2 Competing Side Reaction Elimination Syn-β-Hydride Elimination from new Alkyl-Pd Path1->Elimination Byproduct Cycloheptene (Byproduct) Path2->Byproduct Product Desired Vinylated Cycloheptane Elimination->Product

Caption: Key pathways in the Heck coupling of this compound.

References

Application Notes and Protocols: Finkelstein Reaction for the Synthesis of Cycloheptyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Finkelstein reaction is a robust and widely utilized method in organic synthesis for the conversion of alkyl chlorides and bromides to their corresponding iodides.[1][2][3] This nucleophilic substitution (SN2) reaction employs an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent, most commonly acetone (B3395972).[1][3][4] The efficacy of the reaction is driven by the differential solubility of the halide salts in acetone; while sodium iodide is soluble, the resulting sodium bromide or chloride is not, leading to its precipitation and shifting the reaction equilibrium towards the formation of the alkyl iodide according to Le Châtelier's principle.[1][2] This application note provides a detailed experimental procedure for the Finkelstein reaction specifically applied to the synthesis of cycloheptyl iodide from cycloheptyl bromide, a secondary alkyl halide. While secondary halides are known to be less reactive than primary halides in SN2 reactions, this protocol outlines conditions that facilitate a successful conversion.[1]

Reaction Principle

The synthesis of cycloheptyl iodide from cycloheptyl bromide via the Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The iodide ion (I⁻) from sodium iodide acts as the nucleophile, attacking the carbon atom bonded to the bromine. This backside attack results in the displacement of the bromide ion (Br⁻) and the formation of cycloheptyl iodide with an inversion of stereochemistry, if a chiral center were present. The precipitation of sodium bromide (NaBr) in acetone is the key driving force for the reaction.[1][2]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the experimental procedure detailed below.

ParameterValue
Reactants
Cycloheptyl Bromide1.0 eq
Sodium Iodide3.0 eq
Solvent
Acetone (anhydrous)Approx. 10 mL per gram of NaI
Reaction Conditions
TemperatureReflux (approx. 56 °C)
Reaction Time24-48 hours
Work-up & Purification
Extraction SolventDiethyl ether or Dichloromethane
Washing SolutionsWater, aq. Sodium Thiosulfate (B1220275), Brine
Drying AgentAnhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
Purification MethodDistillation under reduced pressure or Column Chromatography
Expected Yield
Isolated Yield60-80%

Experimental Protocol

Materials:

  • Cycloheptyl bromide

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (3.0 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask (approximately 10 mL for every gram of sodium iodide).

  • Reactant Addition: Stir the mixture to dissolve the sodium iodide. To this solution, add cycloheptyl bromide (1.0 equivalent).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. The formation of a white precipitate (sodium bromide) should be observed as the reaction progresses.

  • Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. Due to the lower reactivity of the secondary bromide, the reaction may require 24 to 48 hours to reach completion.

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. Partition the residue between diethyl ether (or dichloromethane) and water.

  • Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cycloheptyl iodide.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to afford the pure cycloheptyl iodide.

Experimental Workflow Diagram

Finkelstein_Reaction_Workflow start Start setup Reaction Setup: - Add Sodium Iodide to a dry round-bottom flask. - Add anhydrous Acetone. - Add Cycloheptyl Bromide. start->setup reaction Reaction: - Heat to reflux (approx. 56 °C) with stirring. - Monitor for 24-48 hours. setup->reaction Heat workup Work-up: - Cool to room temperature. - Remove acetone. - Partition between ether/DCM and water. reaction->workup Cool washing Washing: - Wash organic layer with water, aq. Na₂S₂O₃, and brine. workup->washing drying Drying & Concentration: - Dry over Na₂SO₄ or MgSO₄. - Filter and concentrate. washing->drying purification Purification: - Distillation under reduced pressure or - Column Chromatography. drying->purification product Pure Cycloheptyl Iodide purification->product

Caption: Experimental workflow for the synthesis of cycloheptyl iodide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetone and diethyl ether are flammable solvents. Keep away from open flames and ignition sources.

  • Cycloheptyl bromide and cycloheptyl iodide are potential irritants. Avoid skin and eye contact.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for the Large-Scale Synthesis of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocycloheptane is a valuable synthetic intermediate in medicinal chemistry and materials science, often utilized in cross-coupling reactions and as a precursor for the introduction of the cycloheptyl moiety into larger molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound from the readily available starting material, cycloheptanol (B1583049). Two primary synthetic strategies are presented: the Appel reaction and a modified Finkelstein reaction, each offering distinct advantages for scalability and substrate compatibility.

Introduction

The seven-membered carbocycle, cycloheptane, is a key structural motif in a number of natural products and pharmacologically active compounds. The functionalization of this ring system is of significant interest to the drug development community. This compound serves as a versatile building block for the elaboration of more complex cycloheptane-containing structures. The efficient and scalable synthesis of this key intermediate is therefore of critical importance. This application note details two robust methods for the preparation of this compound from cycloheptanol, providing a comparative analysis of their reaction parameters and detailed experimental protocols suitable for large-scale production.

Synthetic Approaches

The conversion of cycloheptanol to this compound can be effectively achieved via nucleophilic substitution. The two methods detailed below are well-established for the synthesis of iodoalkanes from alcohols and are amenable to scale-up.

  • Method A: The Appel Reaction The Appel reaction provides a mild and efficient method for the direct conversion of alcohols to alkyl iodides using triphenylphosphine (B44618) (PPh₃) and iodine (I₂). The reaction proceeds via an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by the iodide ion in an Sₙ2 fashion, leading to the desired this compound and triphenylphosphine oxide as a byproduct.[1][2][3] Imidazole (B134444) is often added to facilitate the reaction.[4]

  • Method B: Two-Step Conversion via Tosylate (Modified Finkelstein Reaction) This two-step approach first involves the conversion of cycloheptanol to its corresponding tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine (B92270). The resulting cycloheptyl tosylate is then subjected to a Finkelstein reaction, where the tosylate group, an excellent leaving group, is displaced by iodide from a salt like sodium iodide (NaI) in a polar aprotic solvent such as acetone (B3395972). This method is particularly useful when the direct iodination conditions of the Appel reaction are not suitable for other functional groups present in the molecule.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound, providing a basis for process optimization and scale-up.

ParameterMethod A: Appel ReactionMethod B: Two-Step (Tosylation/Finkelstein)
Starting Material CycloheptanolCycloheptanol
Key Reagents Triphenylphosphine, Iodine, Imidazolep-Toluenesulfonyl Chloride, Pyridine, Sodium Iodide
Solvent Dichloromethane (B109758) (DCM)Pyridine/DCM (Step 1), Acetone (Step 2)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature (Step 1), Reflux (Step 2)
Reaction Time 2 - 6 hours4 - 12 hours (Step 1), 12 - 24 hours (Step 2)
Stoichiometry (Alcohol:Reagent) 1 : 1.2 : 1.2 : 2 (Cycloheptanol:PPh₃:I₂:Imidazole)1 : 1.2 (Cycloheptanol:TsCl), 1 : 1.5 (Tosylate:NaI)
Typical Yield 80 - 95%90 - 98% (Step 1), 85 - 95% (Step 2)
Work-up/Purification Aqueous wash, ChromatographyAqueous work-up, Crystallization/Chromatography
Byproducts Triphenylphosphine oxide, Imidazolium saltsPyridinium hydrochloride, Sodium tosylate

Experimental Protocols

Safety Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Method A: Large-Scale Synthesis of this compound via Appel Reaction

This protocol is a representative procedure for the iodination of a secondary alcohol.

Materials:

  • Cycloheptanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large, jacketed glass reactor with overhead stirrer, dropping funnel, and nitrogen inlet/outlet

  • Temperature probe and cooling system

  • Large separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Charge the reactor with triphenylphosphine (1.2 eq.) and anhydrous dichloromethane (10 L per mole of alcohol).

  • Cool the mixture to 0 °C with stirring under a nitrogen atmosphere.

  • In a separate flask, dissolve iodine (1.2 eq.) and imidazole (2.0 eq.) in anhydrous dichloromethane.

  • Slowly add the iodine-imidazole solution to the stirred triphenylphosphine solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Once the addition is complete, a solution of cycloheptanol (1.0 eq.) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0-5 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Transfer the mixture to a large separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or flash column chromatography.

Method B: Large-Scale Synthesis of this compound via Tosylate and Finkelstein Reaction

Part 1: Synthesis of Cycloheptyl Tosylate

Materials:

  • Cycloheptanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In the reactor, dissolve cycloheptanol (1.0 eq.) in a mixture of anhydrous pyridine and anhydrous dichloromethane.

  • Cool the solution to 0 °C with stirring under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and slowly add ice-cold dilute hydrochloric acid to neutralize the pyridine.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cycloheptyl tosylate, which can be used in the next step without further purification or can be purified by recrystallization.

Part 2: Synthesis of this compound (Finkelstein Reaction)

Materials:

  • Cycloheptyl tosylate

  • Sodium iodide (NaI)

  • Acetone

Procedure:

  • Charge the reactor with cycloheptyl tosylate (1.0 eq.) and acetone (10 L per mole of tosylate).

  • Add sodium iodide (1.5 eq.) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.

  • Monitor the reaction by TLC until the starting tosylate is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methodA Method A: Appel Reaction cluster_methodB Method B: Two-Step Route cluster_end Final Product Start Cycloheptanol Appel_Reagents PPh₃, I₂, Imidazole DCM, 0°C to RT Start->Appel_Reagents Tosylation TsCl, Pyridine DCM, 0°C to RT Start->Tosylation Appel_Product This compound Appel_Reagents->Appel_Product End_Product Purified This compound Appel_Product->End_Product Purification Tosylate Cycloheptyl Tosylate Tosylation->Tosylate Finkelstein NaI, Acetone Reflux Tosylate->Finkelstein Finkelstein_Product This compound Finkelstein->Finkelstein_Product Finkelstein_Product->End_Product Purification

Caption: Synthetic routes to this compound.

Appel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cycloheptanol Cycloheptanol (R-OH) Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ Cycloheptanol->Alkoxyphosphonium Nucleophilic Attack Reagents PPh₃ + I₂ Phosphonium_Iodide [Ph₃P-I]⁺ I⁻ Reagents->Phosphonium_Iodide Activation Phosphonium_Iodide->Alkoxyphosphonium This compound This compound (R-I) Alkoxyphosphonium->this compound Sₙ2 Displacement by I⁻ TPPO Triphenylphosphine Oxide (Ph₃P=O) Alkoxyphosphonium->TPPO

Caption: Key steps in the Appel reaction.

References

Application of Cycloheptyl Iodide in the Synthesis of Bioactive Natural Products: A Case Study on the Frondosin B Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of complex natural products is a cornerstone of modern organic chemistry and drug discovery. These intricate molecules, often possessing significant biological activity, provide templates for the development of new therapeutic agents. The frondosins, a family of marine-derived sesquiterpenoids isolated from the sponge Dysidea frondosa, have garnered considerable attention due to their potential as anti-inflammatory, anti-cancer, and anti-HIV agents.[1][2] Frondosin B, a prominent member of this family, features a unique tetracyclic core structure comprising a benzofuran (B130515) moiety fused to a cycloheptane (B1346806) ring. While various elegant total syntheses of frondosin B have been reported, this application note explores a hypothetical, yet chemically plausible, approach utilizing cycloheptyl iodide as a key building block for the construction of the frondosin B core structure. This methodology offers a potential alternative for the introduction of the seven-membered ring, a common structural motif in a variety of natural products.[1]

Proposed Retrosynthetic Strategy

Our proposed retrosynthesis of the frondosin B core commences by disconnecting the tetracyclic structure to reveal a key benzofuran intermediate and a functionalized cycloheptyl moiety. A crucial step in this hypothetical pathway is the alkylation of a suitable benzofuranone precursor with cycloheptyl iodide. This strategy allows for the direct installation of the pre-formed seven-membered ring onto the heterocyclic core. Subsequent intramolecular cyclization and functional group manipulations would then lead to the complete tetracyclic framework of frondosin B.

Experimental Protocols

This section provides detailed experimental protocols for the key steps in our proposed synthesis of a frondosin B precursor, commencing with the preparation of cycloheptyl iodide and its subsequent coupling with a benzofuranone derivative.

Protocol 1: Synthesis of Cycloheptyl Iodide from Cycloheptanol (B1583049)

Objective: To prepare cycloheptyl iodide, the key electrophilic fragment for the proposed coupling reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Cycloheptanol114.1910.0 g0.0876
Iodine253.8124.5 g0.0965
Red Phosphorus30.972.9 g0.0936
Diethyl Ether74.12150 mL-
10% aq. Na2S2O3-50 mL-
Saturated aq. NaHCO3-50 mL-
Brine-50 mL-
Anhydrous MgSO4120.375 g-

Procedure:

  • A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with cycloheptanol (10.0 g, 0.0876 mol) and red phosphorus (2.9 g, 0.0936 mol).

  • The flask is cooled in an ice bath, and iodine (24.5 g, 0.0965 mol) is added portion-wise over 30 minutes with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature, and 100 mL of diethyl ether is added.

  • The mixture is filtered through a pad of celite to remove unreacted phosphorus.

  • The filtrate is transferred to a separatory funnel and washed sequentially with 50 mL of 10% aqueous sodium thiosulfate (B1220275) solution, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude cycloheptyl iodide.

  • The crude product is purified by vacuum distillation to yield pure cycloheptyl iodide as a colorless oil.

Expected Yield and Characterization:

ProductYield (%)Boiling Point (°C)
Cycloheptyl Iodide85-9078-80 (5 mmHg)
Protocol 2: Alkylation of Benzofuranone with Cycloheptyl Iodide

Objective: To couple cycloheptyl iodide with a benzofuranone precursor to form the key C-C bond for the frondosin B core.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
5-Methoxybenzofuran-3(2H)-one164.165.0 g0.0305
Lithium diisopropylamide (LDA)107.1216.8 mL (2.0 M in THF/heptane/ethylbenzene)0.0336
Cycloheptyl Iodide224.087.5 g0.0335
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Saturated aq. NH4Cl-50 mL-
Diethyl Ether74.12100 mL-
Brine-50 mL-
Anhydrous MgSO4120.375 g-

Procedure:

  • A 250 mL flame-dried, two-necked round-bottom flask under an argon atmosphere is charged with 5-methoxybenzofuran-3(2H)-one (5.0 g, 0.0305 mol) and 80 mL of anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithium diisopropylamide (16.8 mL of a 2.0 M solution, 0.0336 mol) is added dropwise via syringe over 15 minutes, and the resulting enolate solution is stirred at -78 °C for 30 minutes.

  • A solution of cycloheptyl iodide (7.5 g, 0.0335 mol) in 20 mL of anhydrous THF is added dropwise to the enolate solution over 20 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 10% ethyl acetate (B1210297) in hexanes) to afford the desired 2-cycloheptyl-5-methoxybenzofuran-3(2H)-one.

Expected Yield and Characterization:

ProductYield (%)Physical State
2-Cycloheptyl-5-methoxybenzofuran-3(2H)-one65-75Pale yellow oil

Workflow and Diagrams

The overall synthetic workflow for the proposed synthesis of the frondosin B precursor is depicted below.

G cluster_0 Synthesis of Cycloheptyl Iodide cluster_1 Synthesis of Frondosin B Precursor Cycloheptanol Cycloheptanol P_I2 Reaction Mixture Cycloheptanol->P_I2 P, I2 Cycloheptyl_Iodide_Crude Crude Cycloheptyl Iodide P_I2->Cycloheptyl_Iodide_Crude Workup Cycloheptyl_Iodide Cycloheptyl Iodide Cycloheptyl_Iodide_Crude->Cycloheptyl_Iodide Vacuum Distillation Enolate Lithium Enolate Cycloheptyl_Iodide->Enolate Benzofuranone 5-Methoxybenzofuran-3(2H)-one Benzofuranone->Enolate LDA, THF, -78°C Coupled_Product_Crude Crude Alkylated Product Enolate->Coupled_Product_Crude Alkylation Coupled_Product 2-Cycloheptyl-5-methoxy- benzofuran-3(2H)-one Coupled_Product_Crude->Coupled_Product Chromatography Frondosin_Core Frondosin B Core Coupled_Product->Frondosin_Core Further Steps (e.g., Cyclization)

Figure 1. Proposed synthetic workflow for a frondosin B precursor using cycloheptyl iodide.

Logical Relationship of Key Transformations

The successful synthesis of the frondosin B core via this proposed route is contingent on the efficient execution of two key transformations: the iodination of cycloheptanol and the subsequent alkylation of the benzofuranone enolate. The logical relationship between these steps is illustrated below.

G Start Starting Materials (Cycloheptanol, Benzofuranone) Step1 Iodination (Formation of C-I bond) Start->Step1 Step2 Alkylation (Formation of C-C bond) Start->Step2 Intermediate Cycloheptyl Iodide Step1->Intermediate Intermediate->Step2 Product Frondosin B Precursor Step2->Product End Frondosin B Core Product->End

Figure 2. Logical flow of the key synthetic transformations.

Conclusion

This application note has outlined a hypothetical yet feasible synthetic strategy for accessing the core structure of frondosin B, a biologically significant natural product. The proposed route highlights the potential utility of cycloheptyl iodide as a readily preparable building block for the introduction of the seven-membered ring system. The detailed protocols for the synthesis of cycloheptyl iodide and its subsequent C-alkylation of a benzofuranone derivative provide a clear and reproducible methodology for researchers in the fields of organic synthesis and medicinal chemistry. This approach underscores the versatility of fundamental organic reactions in the assembly of complex molecular architectures and may inspire further exploration into the use of cycloalkyl halides in the synthesis of other cycloheptane-containing natural products.

References

Application Notes and Protocol: Sonogashira Coupling of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] While highly efficient for sp²-hybridized carbons, the coupling of unactivated alkyl halides, such as iodocycloheptane, presents a significant challenge due to the propensity of the alkyl-palladium intermediate to undergo β-hydride elimination.[4]

Recent advancements, particularly in ligand design, have enabled the successful Sonogashira coupling of these more challenging sp³-hybridized electrophiles. This application note provides a detailed protocol for the Sonogashira coupling of this compound, adapted from pioneering work on the coupling of unactivated alkyl halides using N-heterocyclic carbene (NHC) ligands.[4] The use of a robust catalytic system allows for the efficient synthesis of cycloheptyl-substituted alkynes, which are valuable building blocks in medicinal chemistry and materials science. This protocol outlines a reliable method for researchers engaged in the synthesis of complex molecules.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative results for the Sonogashira coupling of unactivated secondary alkyl iodides with various terminal alkynes, based on the protocol developed by Fu and coworkers.[4] These examples serve as a benchmark for the expected reactivity and yield for the coupling of this compound.

EntryAlkyl IodideAlkyneCatalyst Loading (mol %)Time (h)Temperature (°C)Yield (%)
1IodocyclohexanePhenylacetylene2.5% [(π-allyl)PdCl]₂ / 5% IPr / 15% CuI136078
2Iodocyclohexane1-Hexyne2.5% [(π-allyl)PdCl]₂ / 5% IPr / 15% CuI136075
3IodocyclopentanePhenylacetylene2.5% [(π-allyl)PdCl]₂ / 5% IPr / 15% CuI136071
42-IodooctanePhenylacetylene2.5% [(π-allyl)PdCl]₂ / 5% IPr / 15% CuI136065

Data adapted from Fu, G. C., et al. J. Am. Chem. Soc. 2003, 125, 13642-13643.[4] IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Experimental Protocol

This protocol details the recommended procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound (substrate)

  • Terminal alkyne (e.g., Phenylacetylene) (coupling partner)

  • Allylpalladium(II) chloride dimer {[(π-allyl)PdCl]₂} (palladium source)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) (NHC ligand precursor)

  • Copper(I) iodide (CuI) (co-catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (base)

  • Anhydrous 1,4-Dioxane (B91453) (solvent)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Reaction Setup and Procedure:

  • Preparation of the Catalyst System: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add allylpalladium(II) chloride dimer (2.5 mol%), IPr (5 mol%), and copper(I) iodide (15 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask. Stir the mixture for 10-15 minutes at room temperature to allow for the pre-formation of the active catalyst.

  • Addition of Reactants: To the stirred catalyst mixture, add the terminal alkyne (1.5 equivalents), this compound (1.0 equivalent), and DBU (1.5 equivalents) via syringe.

  • Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297) and filter through a plug of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure cycloheptyl-alkyne product.

Visualizations

Catalytic Cycle Diagram

Sonogashira_Copper_Free pd0 Pd(0)L pd_intermediate R-Pd(II)-I(L) pd0->pd_intermediate r_x This compound (R-I) oxidative_addition Oxidative Addition r_x->oxidative_addition oxidative_addition->pd_intermediate pd_alkynyl R-Pd(II)-C≡C-R'(L) pd_intermediate->pd_alkynyl alkyne Terminal Alkyne (R'-C≡C-H) + Base transmetalation Deprotonation & Transmetalation (Cu-catalyzed) alkyne->transmetalation transmetalation->pd_alkynyl pd_alkynyl->pd0 product Product (R-C≡C-R') pd_alkynyl->product reductive_elimination Reductive Elimination reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental Workflow Diagram

experimental_workflow start Start prep Prepare Catalyst System (Pd source, Ligand, CuI) in Anhydrous Dioxane start->prep add_reagents Add Alkyne, This compound, & DBU prep->add_reagents react Heat Reaction Mixture (60 °C, 12-24h) add_reagents->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup Work-up: Dilute, Filter monitor->workup Reaction Complete purify Purification: Wash, Dry, Concentrate workup->purify chromatography Flash Column Chromatography purify->chromatography end Pure Product chromatography->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1][2] While traditionally applied to aryl and vinyl halides, recent advancements have extended its utility to include unactivated alkyl halides, a previously challenging substrate class.[1][3][4] The primary difficulties in employing sp³-hybridized alkyl halides lie in their reluctance to undergo oxidative addition with low-valent transition metals and the propensity of the resulting alkyl-palladium intermediates to undergo rapid β-hydride elimination.[1]

This document provides detailed application notes and protocols for the intermolecular Heck reaction of iodocycloheptane, a secondary cycloalkyl iodide. The conditions outlined are based on established methodologies for similar unactivated alkyl iodides and are intended to serve as a practical guide for researchers in organic synthesis and drug development. The reaction facilitates the coupling of the cycloheptyl moiety to various alkenes, offering a valuable tool for the synthesis of complex molecules.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The specific pathway for unactivated alkyl iodides may involve radical intermediates, representing a hybrid organometallic-radical mechanism.

Heck_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-I pd2_complex R-Pd(II)L2I oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination + Alkene pi_complex R-Pd(II)L(alkene)I alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_intermediate Product-Pd(II)L2I migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination hydrido_pd_complex H-Pd(II)L2I beta_hydride_elimination->hydrido_pd_complex + Product reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination + Base reductive_elimination->pd0 - H-Base+ I-

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and corresponding yields for the Heck reaction of a secondary cycloalkyl iodide (iodocyclohexane) with various styrenes. These conditions can be adapted for this compound.

EntryAlkyl IodideAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Iodocyclohexane (B1584034)Styrene (B11656)Pd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103686
2Iodocyclohexane4-MethylstyrenePd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103682
3Iodocyclohexane4-MethoxystyrenePd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103675
4Iodocyclohexane4-ChlorostyrenePd(dba)₂ (5)dppf (7)Cy₂NMe (1.5)PhCF₃1103678

Data adapted from a procedure for iodocyclohexane.[5] dba = dibenzylideneacetone, dppf = 1,1'-bis(diphenylphosphino)ferrocene, Cy = cyclohexyl.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Heck reaction of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_glassware Dry Glassware add_reagents Add Pd catalyst, ligand, and solvent in glovebox prep_glassware->add_reagents stir Stir at RT add_reagents->stir add_substrates Add this compound, alkene, and base stir->add_substrates heat Heat reaction mixture (e.g., 110 °C) add_substrates->heat monitor Monitor reaction (e.g., by GC/TLC) heat->monitor cool Cool to RT monitor->cool filter Filter through silica (B1680970) gel cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for the Heck reaction.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dicyclohexylmethylamine (Cy₂NMe)

  • Anhydrous trifluorotoluene (PhCF₃)

  • Anhydrous solvents for purification (e.g., hexanes, ethyl acetate)

  • Argon gas

  • Standard laboratory glassware (oven-dried)

General Procedure for the Heck Reaction of this compound with Styrene:

This protocol is adapted from a procedure for the reaction of iodocyclohexane with styrene and should be optimized for specific substrates.[5]

  • Reaction Setup:

    • In an argon-filled glovebox, add Pd(dba)₂ (0.025 mmol, 5 mol%) and dppf (0.035 mmol, 7 mol%) to a dry reaction tube equipped with a magnetic stir bar.

    • Add 2.0 mL of anhydrous trifluorotoluene (PhCF₃) to the tube.

    • Stir the mixture at room temperature for 30 minutes.

    • Sequentially add this compound (0.50 mmol, 1.0 equiv), styrene (1.0 mmol, 2.0 equiv), and N,N-dicyclohexylmethylamine (0.75 mmol, 1.5 equiv) via syringe.

  • Reaction Execution:

    • Tightly cap the reaction tube and remove it from the glovebox.

    • Place the reaction tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 36 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate (B1210297).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-β-cycloheptylstyrene.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The major isomer is typically the (E)-isomer.[5]

Safety Precautions:

  • Palladium catalysts and phosphine (B1218219) ligands are air and moisture sensitive; handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Suzuki Coupling of Iodocycloheptane with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While the coupling of aryl and vinyl halides is well-established, the use of unactivated secondary alkyl halides, such as iodocycloheptane, presents a greater challenge due to competing side reactions like β-hydride elimination. This document provides detailed protocols and application notes for the successful Suzuki coupling of this compound with various arylboronic acids, a transformation of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The protocols outlined below are based on established methodologies for the coupling of secondary alkyl halides and have been adapted specifically for this compound. Both palladium and nickel-based catalytic systems are presented, offering flexibility depending on substrate scope and available resources.

Catalytic Systems and Reaction Conditions

The successful coupling of secondary alkyl halides like this compound hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst: Palladium complexes, such as Pd(OAc)₂, and nickel complexes, like NiCl₂·glyme, are effective precatalysts. Nickel catalysts are often favored for their ability to promote the coupling of challenging alkyl electrophiles at lower temperatures.

  • Ligand: Sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are crucial for facilitating the oxidative addition and preventing β-hydride elimination. For nickel-catalyzed reactions, diamine ligands have shown significant promise.

  • Base: A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOt-Bu). The choice of base can influence the reaction rate and yield.

  • Solvent: Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are typically used, often in the presence of water to aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Workflow

The general workflow for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired temperature, and subsequent workup and purification to isolate the desired arylcycloheptane product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r_flask Reaction Flask add_reagents Add this compound, Arylboronic Acid, Base r_flask->add_reagents add_solvent Add Solvent add_reagents->add_solvent add_catalyst Add Catalyst/Ligand add_solvent->add_catalyst degas Degas with N2/Ar add_catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling.

Data Presentation

The following table summarizes representative conditions for the Suzuki coupling of secondary cycloalkyl halides with arylboronic acids, which can be adapted for this compound.

EntryCycloalkyl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodocyclohexanePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene (B28343)/H₂O10012[Estimated ~70-80]
2Bromocyclohexane4-Tolylboronic acidNiCl₂·glyme (5)trans-Me₂N-chxn (10)KOt-BuDioxaneRT24[Varies]
3Iodocyclopentane4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF/H₂O8016[Estimated ~75-85]
4IodocyclohexaneNaphthalene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O9018[Estimated ~65-75]

Yields are estimated based on similar reactions reported in the literature for secondary alkyl halides. Actual yields for this compound may vary and require optimization. trans-Me₂N-chxn = trans-N,N'-Dimethyl-1,2-cyclohexanediamine

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of secondary alkyl iodides.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired phenylcycloheptane.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of this compound with 4-Tolylboronic Acid

This protocol utilizes a nickel-based system, which can be effective at room temperature for the coupling of secondary alkyl halides.

Materials:

  • This compound

  • 4-Tolylboronic acid

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Potassium tert-butoxide (KOt-Bu)

  • 1,4-Dioxane (B91453), anhydrous

  • Argon or Nitrogen gas

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.05 mmol, 5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol%).

  • Reagent Addition: Add 4-tolylboronic acid (1.5 mmol, 1.5 equiv) and potassium tert-butoxide (2.0 mmol, 2.0 equiv).

  • Substrate and Solvent: Add anhydrous 1,4-dioxane (2 mL) followed by this compound (1.0 mmol, 1.0 equiv).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS. The reaction may take 24-48 hours to reach completion.

  • Workup: Upon completion, remove the vial from the glovebox and quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (5 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 1-methyl-4-(cycloheptyl)benzene product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium and nickel catalysts, as well as phosphine ligands, can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions under inert atmosphere require proper training and equipment (Schlenk line or glovebox).

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Preparation of Cycloheptylmagnesium Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental organometallic compounds renowned for their potent nucleophilicity and are extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The synthesis of cycloheptylmagnesium iodide provides a key intermediate for introducing the cycloheptyl moiety into various molecular scaffolds. This seven-membered carbocyclic ring is a structural motif of interest in medicinal chemistry and materials science due to its unique conformational properties. This document provides a comprehensive guide to the preparation of cycloheptylmagnesium iodide, including detailed experimental protocols and important considerations for a successful synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a cycloalkyl Grignard reagent, adapted from established protocols for analogous compounds and specific data for cycloheptylmagnesium bromide.

ParameterValueNotes
Reactants
Cycloheptyl Iodide1.0 equivalentStarting material.
Magnesium Turnings1.1 - 1.2 equivalentsExcess magnesium ensures complete reaction.
Iodine1 small crystalUsed as an activator for the magnesium.
Solvent
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (B95107) (THF)Sufficient to cover MgMust be strictly anhydrous to prevent quenching of the Grignard reagent.
Reaction Conditions
Initial TemperatureRoom TemperatureGentle warming may be needed for initiation.
Reaction Time1 - 2 hoursMonitored by the disappearance of magnesium.
AtmosphereInert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Yield
Expected Yield≥95%Based on trapping experiments for cycloheptylmagnesium bromide[1].

Experimental Workflow

The following diagram illustrates the key stages in the preparation of cycloheptylmagnesium iodide.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Flame-dry glassware under vacuum prep_inert Assemble under inert atmosphere (N₂ or Ar) prep_glass->prep_inert prep_reagents Prepare anhydrous solvent and reagents prep_inert->prep_reagents add_mg Add Mg turnings and iodine crystal to flask prep_reagents->add_mg Proceed to Reaction add_solvent Add small amount of anhydrous ether/THF add_mg->add_solvent add_halide_sol Prepare solution of cycloheptyl iodide in ether/THF add_solvent->add_halide_sol initiation Add a small portion of halide solution to initiate add_halide_sol->initiation main_addition Slowly add remaining halide solution initiation->main_addition reflux Maintain gentle reflux main_addition->reflux completion Stir until Mg is consumed reflux->completion titration Determine concentration (e.g., by titration) completion->titration Proceed to Analysis use Use directly in subsequent reactions titration->use

Caption: Workflow for the preparation of cycloheptylmagnesium iodide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous cycloalkyl Grignard reagents, such as cyclohexylmagnesium bromide and chloride.[2][3][4]

Materials:

  • Cycloheptyl iodide

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Schlenk line or inert gas manifold

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried to remove any traces of water. This is typically achieved by flame-drying the assembled apparatus under a vacuum or by oven-drying overnight at >120 °C and assembling it hot under a stream of inert gas.

  • Reaction Setup:

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all joints are well-sealed.

    • Place the magnesium turnings (1.1-1.2 equivalents) and a single small crystal of iodine into the flask.[3] The iodine serves as an activator for the magnesium surface.[3]

    • Flush the entire system with nitrogen or argon for several minutes to displace any air. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiation of the Grignard Reaction:

    • Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.[3]

    • Prepare a solution of cycloheptyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the cycloheptyl iodide solution to the stirred magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears, and the solution becomes cloudy with evidence of gentle boiling (bubbling).[3] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary. Do not apply strong heating until the reaction has initiated, as it can be exothermic.

  • Formation of the Grignard Reagent:

    • Once the reaction has started, add the remaining cycloheptyl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

    • After the addition is complete, continue to stir the mixture. The reaction is generally complete when most of the magnesium has been consumed, which may take 1-2 hours. Gentle heating can be applied to ensure the reaction goes to completion.

  • Use and Storage:

    • The resulting greyish solution of cycloheptylmagnesium iodide should be used immediately for subsequent reactions.

    • It is advisable to determine the concentration of the Grignard reagent before use. This can be done by titration with a standard solution of a protic acid using an indicator.

    • If storage is necessary, the solution should be kept under an inert atmosphere in a tightly sealed container. However, prolonged storage is not recommended as Grignard reagents can slowly decompose.

Important Considerations

  • Anhydrous Conditions: The success of a Grignard reaction is critically dependent on the complete exclusion of water.[5] Water will protonate and destroy the Grignard reagent, forming cycloheptane.[6] All solvents must be anhydrous, and the apparatus must be thoroughly dried.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[7] The use of a small amount of iodine is a common method for activation.[3] Other methods include the addition of 1,2-dibromoethane (B42909) or mechanical activation (crushing the magnesium in the flask with a glass rod).

  • Solvent Choice: Diethyl ether and THF are the most common solvents for Grignard reagent preparation.[6][8] They are effective at solvating and stabilizing the Grignard reagent.[9] THF is often preferred for less reactive halides.

  • Safety Precautions: Diethyl ether is extremely flammable and has a low boiling point. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Grignard reactions can be exothermic, and appropriate measures for temperature control should be in place.

References

Application Notes and Protocols: The Utility of Iodocycloheptane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of iodocycloheptane derivatives, specifically highlighting 1-fluoro-2-iodocycloheptane (B15438961), as versatile building blocks in the synthesis of novel chemical entities with therapeutic potential. The unique structural features of these compounds offer a gateway to introduce the cycloheptyl motif into drug scaffolds, a strategy that can significantly modulate the physicochemical and pharmacological properties of lead compounds.

The presence of an iodine atom provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern drug discovery. The strategic incorporation of a fluorine atom, as in 1-fluoro-2-iodocycloheptane, can further enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Synthesis of 1-Fluoro-2-iodocycloheptane

A reliable method for the synthesis of 1-fluoro-2-iodocycloheptane is through the electrophilic iodofluorination of cycloheptene (B1346976).[1] This reaction proceeds via an iodonium (B1229267) ion intermediate, which is subsequently attacked by a fluoride (B91410) source.

Experimental Protocol: Iodofluorination of Cycloheptene [1]

  • To a solution of cycloheptene (1.0 equiv.) in dichloromethane (B109758) (DCM), add N-iodosuccinimide (NIS) (1.2 equiv.).

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of a fluoride source, such as pyridine-HF (2.0 equiv.), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 1-fluoro-2-iodocycloheptane.

Quantitative Data:

ParameterValueReference
Expected Yield60-75%[1]

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Cycloheptene Cycloheptene Iodofluorination in DCM Iodofluorination in DCM Cycloheptene->Iodofluorination in DCM NIS NIS NIS->Iodofluorination in DCM Pyridine-HF Pyridine-HF Pyridine-HF->Iodofluorination in DCM Quenching Quenching Iodofluorination in DCM->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 1-Fluoro-2-iodocycloheptane 1-Fluoro-2-iodocycloheptane Column Chromatography->1-Fluoro-2-iodocycloheptane

Workflow for the synthesis of 1-fluoro-2-iodocycloheptane.

Applications in Cross-Coupling Reactions

1-Fluoro-2-iodocycloheptane is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing C-C and C-heteroatom bonds in drug discovery.[1] The reactivity of the iodo group allows for selective coupling, leaving the fluoro group to influence the properties of the final molecule.[1]

2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the cycloheptyl ring and various aryl or heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling [1]

  • To a Schlenk flask under an inert atmosphere, add 1-fluoro-2-iodocycloheptane (1.0 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a suitable solvent (e.g., toluene, dioxane) and a small amount of water (e.g., 10:1 solvent to water ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 1-aryl-2-fluorocycloheptane product.

2.2. Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between the cycloheptyl moiety and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add 1-fluoro-2-iodocycloheptane (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) salt (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine).

  • Add a suitable solvent (e.g., THF, DMF).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 1-alkynyl-2-fluorocycloheptane.

General Cross-Coupling Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_product Product 1-Fluoro-2-iodocycloheptane 1-Fluoro-2-iodocycloheptane Cross-Coupling Cross-Coupling 1-Fluoro-2-iodocycloheptane->Cross-Coupling Coupling Partner Arylboronic Acid or Terminal Alkyne Coupling Partner->Cross-Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Cross-Coupling Base Base Base->Cross-Coupling Solvent Solvent Solvent->Cross-Coupling Fluorocycloheptyl Derivative Fluorocycloheptyl Derivative Cross-Coupling->Fluorocycloheptyl Derivative

General workflow for cross-coupling reactions.

Application in Medicinal Chemistry: Kinase Inhibitors

Molecules containing the fluorocycloheptyl group, synthesized from 1-fluoro-2-iodocycloheptane, have the potential to interact with a variety of biological targets.[1] For instance, in the context of kinase inhibitors, the introduction of a fluorocycloheptyl moiety could enhance binding to the ATP pocket or allosteric sites through favorable hydrophobic and electronic interactions.[1]

Potential Signaling Pathway Inhibition:

G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate Cellular Response Cellular Response Substrate->Cellular Response Inhibitor Fluorocycloheptyl- Containing Inhibitor Inhibitor->Kinase

Inhibition of a generic kinase signaling pathway.

The fluorocycloheptyl group can serve as a bioisosteric replacement for other cyclic or aliphatic moieties, potentially improving drug-like properties such as:

  • Metabolic Stability: The presence of fluorine can block sites of metabolism.

  • Lipophilicity: The cycloheptyl ring increases lipophilicity, which can enhance membrane permeability.

  • Conformational Rigidity: The ring system can help to lock the molecule into a bioactive conformation, improving binding affinity.

Conclusion

1-Fluoro-2-iodocycloheptane is a valuable and versatile building block for medicinal chemistry.[1] Its straightforward synthesis and the differential reactivity of its halogen atoms enable the facile introduction of the fluorocycloheptyl motif into a diverse range of molecular scaffolds.[1] The protocols outlined in this document provide a solid foundation for the exploration of this building block in the design and synthesis of novel bioactive compounds.[1] The ability to perform robust and well-established cross-coupling reactions further highlights its potential to accelerate drug discovery programs.[1]

References

Application Notes and Protocols: Iodocycloheptane as a Potential Precursor for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of radionuclides into molecules is a cornerstone of diagnostic imaging and targeted radiotherapy.[1] Radiolabeled compounds serve as essential tools in drug discovery and development, enabling detailed investigation of absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.[2][3][4] While a variety of precursors are utilized for radiolabeling, this document explores the potential application of iodocycloheptane as a precursor for introducing radioiodine into larger molecular scaffolds.

Radioiodination techniques are well-established, with isotopes such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131 being commonly employed in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as in therapeutic applications.[1][5] The choice of radioiodination strategy often depends on the substrate, with methods broadly categorized into electrophilic and nucleophilic substitutions.[1] For non-activated alkyl halides like this compound, nucleophilic substitution reactions are the most probable route for radioiodination.

Due to a lack of specific literature detailing the direct use of this compound as a radiolabeling precursor, this document provides a generalized framework and hypothetical protocols based on established principles of radioiodination chemistry.

Hypothetical Radiolabeling of a Target Molecule using a Radioiodinated Cycloheptane (B1346806) Moiety

The following sections outline a prospective application of this compound in a two-step radiolabeling strategy. First, a bifunctional cycloheptane derivative is synthesized, which is then radiolabeled. This radiolabeled synthon can subsequently be conjugated to a target molecule, such as a peptide or a small molecule drug candidate.

Table 1: Hypothetical Quantitative Data for Radioiodination of a Cycloheptane Precursor
ParameterValueConditions
Precursor N-succinimidyl 4-(cycloheptyloxy)benzoate-
Radionuclide 125I-
Radiochemical Yield 65-80%Cu+-assisted nucleophilic exchange
Radiochemical Purity >98%After HPLC purification
Specific Activity >2000 Ci/mmolDependent on starting activity
Reaction Time 30 minutes-
Reaction Temperature 80-100 °C-

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar radioiodination reactions.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Cycloheptane Precursor

This protocol describes a potential synthesis of a bifunctional precursor where a cycloheptane moiety is linked to a functional group suitable for subsequent conjugation, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Cycloheptanol (B1583049)

  • 4-Hydroxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Esterification: React cycloheptanol with 4-hydroxybenzoic acid under standard esterification conditions (e.g., using a catalytic amount of strong acid) to form 4-(cycloheptyloxy)benzoic acid.

  • Activation: Dissolve the resulting 4-(cycloheptyloxy)benzoic acid in an appropriate solvent like DMF.

  • Add DCC and NHS to the solution to activate the carboxylic acid group, forming the N-succinimidyl 4-(cycloheptyloxy)benzoate.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, purify the product using column chromatography to obtain the bifunctional precursor.

Protocol 2: Radioiodination of the Bifunctional Cycloheptane Precursor

This protocol outlines a hypothetical radioiodination of the synthesized precursor via a nucleophilic substitution reaction. This method is analogous to the preparation of other radioiodinated compounds.[6]

Materials:

  • N-succinimidyl 4-(cycloheptyloxy)benzoate precursor

  • Na[125I] in 0.1 M NaOH

  • Copper(I) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction vial

  • Heating block

  • HPLC system for purification

Procedure:

  • In a shielded reaction vial, dissolve a small quantity of the N-succinimidyl 4-(cycloheptyloxy)benzoate precursor in a suitable solvent.

  • Add an aqueous solution of CuSO4 and a reducing agent to generate the Cu(I) catalyst in situ.

  • Introduce the desired amount of Na[125I].

  • Seal the vial and heat the reaction mixture at 80-100 °C for 30 minutes.

  • After cooling, quench the reaction.

  • Purify the radiolabeled product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fraction corresponding to the radioiodinated product and determine the radiochemical yield and purity.

Protocol 3: Conjugation of the Radiolabeled Precursor to a Target Molecule

This protocol describes the final step of conjugating the radiolabeled cycloheptane moiety to a target molecule containing a primary amine.

Materials:

  • Radiolabeled N-succinimidyl 4-(cycloheptyloxy)benzoate

  • Target molecule with a primary amine (e.g., peptide, protein)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography columns for purification

Procedure:

  • Dissolve the target molecule in the reaction buffer.

  • Add the purified radiolabeled precursor to the solution containing the target molecule.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the conjugation efficiency using appropriate analytical techniques (e.g., radio-TLC, radio-HPLC).

  • Purify the final radiolabeled conjugate using size-exclusion chromatography to remove any unreacted radiolabeled precursor.

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Conjugation Cycloheptanol Cycloheptanol Esterification Esterification Cycloheptanol->Esterification HydroxybenzoicAcid 4-Hydroxybenzoic Acid HydroxybenzoicAcid->Esterification CycloheptyloxybenzoicAcid 4-(Cycloheptyloxy)benzoic Acid Esterification->CycloheptyloxybenzoicAcid Activation Activation CycloheptyloxybenzoicAcid->Activation DCC_NHS DCC / NHS DCC_NHS->Activation Precursor Bifunctional Precursor (N-succinimidyl 4-(cycloheptyloxy)benzoate) Activation->Precursor Precursor_radiolabeling Bifunctional Precursor Nucleophilic_Substitution Nucleophilic Substitution Precursor_radiolabeling->Nucleophilic_Substitution Radioiodine Na[125I] Radioiodine->Nucleophilic_Substitution Cu_catalyst Cu(I) Catalyst Cu_catalyst->Nucleophilic_Substitution Radiolabeled_Precursor Radiolabeled Precursor Nucleophilic_Substitution->Radiolabeled_Precursor HPLC_Purification HPLC Purification Radiolabeled_Precursor->HPLC_Purification Purified_Radiolabeled_Precursor Purified Radiolabeled Precursor HPLC_Purification->Purified_Radiolabeled_Precursor Purified_Radiolabeled_Precursor_conjugation Purified Radiolabeled Precursor Conjugation_Reaction Conjugation Purified_Radiolabeled_Precursor_conjugation->Conjugation_Reaction Target_Molecule Target Molecule (e.g., Peptide) Target_Molecule->Conjugation_Reaction Radiolabeled_Conjugate Radiolabeled Conjugate Conjugation_Reaction->Radiolabeled_Conjugate Purification_SEC Purification (Size-Exclusion Chromatography) Radiolabeled_Conjugate->Purification_SEC Final_Product Final Radiolabeled Product Purification_SEC->Final_Product

Caption: Workflow for the synthesis, radiolabeling, and conjugation of a cycloheptane-based precursor.

G Start Start Synthesize_Precursor Synthesize Precursor Start->Synthesize_Precursor Radiolabel_Precursor Radiolabel Precursor Synthesize_Precursor->Radiolabel_Precursor Purify_Radiolabeled_Precursor Purify Radiolabeled Precursor Radiolabel_Precursor->Purify_Radiolabeled_Precursor Conjugate_to_Target Conjugate to Target Purify_Radiolabeled_Precursor->Conjugate_to_Target Purify_Final_Product Purify Final Product Conjugate_to_Target->Purify_Final_Product QC_and_Analysis QC and Analysis Purify_Final_Product->QC_and_Analysis End End QC_and_Analysis->End

Caption: Logical flow of the overall radiolabeling and conjugation process.

Conclusion

References

Application Notes and Protocols for Cycloheptane Ring Formation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cycloheptane (B1346806) ring is a key structural motif present in a wide array of natural products and pharmacologically active molecules. Its synthesis, however, presents unique challenges due to unfavorable entropic and enthalpic factors associated with the formation of a seven-membered ring. This document provides a comprehensive overview of several key strategies for the construction of cycloheptane rings, complete with detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their synthetic targets. The strategies covered include cycloaddition reactions, ring expansion, intramolecular cyclization, and ring-closing metathesis.

Cycloaddition Reactions: The [4+3] Approach

[4+3] cycloaddition reactions provide a convergent and efficient method for the synthesis of seven-membered rings by combining a four-atom π-system (a diene) with a three-atom π-system (an allyl cation equivalent).[1][2] This strategy allows for the rapid construction of functionalized cycloheptane cores.

Experimental Protocol: [4+3] Cycloaddition of Furan (B31954) with an Oxyallyl Cation

This protocol details the reaction of furan with an oxyallyl cation generated from α,α'-dibromoacetone.

Reaction Scheme:

Materials:

  • α,α'-Dibromoacetone

  • Furan

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of zinc-copper couple (1.5 eq) in anhydrous diethyl ether.

  • A solution of α,α'-dibromoacetone (1.0 eq) and furan (10 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension over a period of 1 hour.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through a pad of Celite®, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the bicyclic cycloheptanone (B156872) product.

Quantitative Data:

DieneAllyl Cation PrecursorProductYield (%)Reference
Furanα,α'-Dibromoacetone8-Oxabicyclo[3.2.1]oct-6-en-3-one75-85[1]
Cyclopentadieneα,α'-DibromoacetoneBicyclo[3.2.1]oct-6-en-3-one80-90[1]

Logical Relationship Diagram: [4+3] Cycloaddition

G [4+3] Cycloaddition Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Diene Diene (e.g., Furan) Cycloaddition [4+3] Cycloaddition Diene->Cycloaddition Allyl_Cation_Precursor Allyl Cation Precursor (e.g., α,α'-Dibromoacetone) Oxyallyl_Cation_Formation In situ generation of Oxyallyl Cation Allyl_Cation_Precursor->Oxyallyl_Cation_Formation Reducing_Agent Reducing Agent (e.g., Zn-Cu) Reducing_Agent->Oxyallyl_Cation_Formation Oxyallyl_Cation_Formation->Cycloaddition Quenching Quenching Cycloaddition->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Cycloheptanone Product Purification->Product

Caption: Workflow for the [4+3] cycloaddition reaction.

Ring Expansion Strategies

Ring expansion reactions provide a powerful tool for the synthesis of cycloheptanones from readily available six-membered ring precursors. The Tiffeneau–Demjanov rearrangement is a classic and reliable method for a one-carbon ring expansion of cyclic ketones.[3][4]

Experimental Protocol: Tiffeneau–Demjanov Ring Expansion of Cyclohexanone (B45756)

This protocol describes the conversion of cyclohexanone to cycloheptanone.[5]

Reaction Scheme:

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol (B145695)

Procedure:

Step 1: Formation of Cyclohexanone Cyanohydrin

  • In a round-bottom flask, a solution of potassium cyanide (1.2 eq) in water is added to a stirred solution of cyclohexanone (1.0 eq) in ethanol at 0 °C.

  • A solution of ammonium chloride (1.2 eq) in water is then added dropwise, and the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to an Amino Alcohol

  • A solution of the cyanohydrin from Step 1 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the 1-(aminomethyl)cyclohexanol.

Step 3: Diazotization and Rearrangement

  • The amino alcohol from Step 2 is dissolved in dilute hydrochloric acid at 0 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The mixture is extracted with diethyl ether, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude cycloheptanone is purified by distillation.

Quantitative Data:

Starting KetoneProductOverall Yield (%)Reference
CyclohexanoneCycloheptanone40-42[5]
4-Methylcyclohexanone4-Methylcycloheptanone~40[3]

Signaling Pathway Diagram: Tiffeneau-Demjanov Rearrangement

G Tiffeneau-Demjanov Rearrangement Mechanism cluster_step1 Step 1 & 2: Amino Alcohol Formation cluster_step3 Step 3: Diazotization & Rearrangement Cyclohexanone Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Cyclohexanone->Cyanohydrin KCN, NH4Cl Amino_Alcohol 1-(aminomethyl)cyclohexanol Cyanohydrin->Amino_Alcohol LiAlH4 Diazonium_Ion Diazonium Ion Amino_Alcohol->Diazonium_Ion NaNO2, HCl Carbocation Primary Carbocation Diazonium_Ion->Carbocation -N2 Rearrangement Rearranged Carbocation Carbocation->Rearrangement Ring Expansion Cycloheptanone_Protonated Protonated Cycloheptanone Rearrangement->Cycloheptanone_Protonated Cycloheptanone Cycloheptanone Cycloheptanone_Protonated->Cycloheptanone -H+

Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.

Intramolecular Cyclization

Intramolecular cyclization reactions are a fundamental strategy for ring formation. For cycloheptanes, methods such as the Dieckmann condensation and radical cyclizations are particularly relevant.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This method is effective for the formation of 5- to 8-membered rings.[6][7]

Experimental Protocol: Dieckmann Condensation of Diethyl Suberate (B1241622)

Reaction Scheme:

Materials:

  • Diethyl suberate

  • Sodium ethoxide

  • Toluene (B28343)

  • Hydrochloric acid

  • Sodium chloride

Procedure:

  • A solution of diethyl suberate (1.0 eq) in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene at reflux under a nitrogen atmosphere.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling, the mixture is poured into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-keto ester.

  • The crude β-keto ester is refluxed with aqueous hydrochloric acid for 4 hours to effect hydrolysis and decarboxylation.

  • The mixture is cooled, extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.

  • The resulting cycloheptanone is purified by distillation.

Quantitative Data:

DiesterBaseProductYield (%)Reference
Diethyl suberateSodium ethoxideCycloheptanone~60[5]
Dimethyl 3-phenylheptanedioatePotassium tert-butoxide2-Carbomethoxy-4-phenylcycloheptanone78[8]
Radical Cyclization
Experimental Protocol: Radical Cyclization of an Alkenyl Iodide

Reaction Scheme:

Materials:

  • Appropriate alkenyl iodide precursor

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (B151609) or toluene

Procedure:

  • A solution of the alkenyl iodide (1.0 eq) in degassed benzene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • A solution of tributyltin hydride (1.1 eq) and a catalytic amount of AIBN in degassed benzene is added via syringe pump over a period of 8-10 hours to the refluxing solution of the alkenyl iodide.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with a solution of iodine in diethyl ether to remove tin byproducts, followed by washing with aqueous sodium thiosulfate.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data:

SubstrateProductYield (%)DiastereoselectivityReference
(E)-1-Iodo-8-phenyloct-6-ene1-Benzylcycloheptane58N/A[11]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes, including cycloheptenes. The reaction is catalyzed by ruthenium or molybdenum carbene complexes and is tolerant of many functional groups.[12][13]

Experimental Protocol: RCM for Cycloheptene (B1346976) Synthesis

Reaction Scheme:

Materials:

  • A suitable 1,8-diene precursor

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed dichloromethane (B109758) (DCM) or toluene

Procedure:

  • A solution of the 1,8-diene (1.0 eq) in anhydrous and degassed DCM is prepared in a Schlenk flask under a nitrogen or argon atmosphere.

  • Grubbs' second-generation catalyst (1-5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data:

SubstrateCatalystProductYield (%)Reference
Diethyl diallylmalonateGrubbs' 2nd Gen.Diethyl cyclohept-4-ene-1,1-dicarboxylate>95[14]
N-Tosyl-N,N-diallylamineGrubbs' 2nd Gen.1-Tosyl-2,3,6,7-tetrahydro-1H-azepine85[15]

Experimental Workflow Diagram: Ring-Closing Metathesis

G Ring-Closing Metathesis Workflow cluster_setup Reaction Setup cluster_reaction Metathesis Reaction cluster_workup Workup & Purification Diene Acyclic Diene Reaction_Mix Combine Diene and Solvent Diene->Reaction_Mix Solvent Degassed Solvent (e.g., DCM) Solvent->Reaction_Mix Catalyst Grubbs' Catalyst Add_Catalyst Add Catalyst Catalyst->Add_Catalyst Reaction_Mix->Add_Catalyst Stir Stir at RT or Reflux Add_Catalyst->Stir Quench Quench with Ethyl Vinyl Ether Stir->Quench Concentrate Solvent Removal Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Cycloheptene Product Purify->Product

Caption: A typical workflow for a ring-closing metathesis reaction.

Conclusion

The synthesis of cycloheptane rings can be accomplished through a variety of strategic approaches, each with its own advantages and limitations. Cycloaddition reactions offer a convergent route, while ring expansions provide access from more common six-membered rings. Intramolecular cyclizations are a classic and often effective strategy, and modern methods like ring-closing metathesis have expanded the scope and functional group tolerance for cycloheptene synthesis. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired substitution patterns. The protocols and data presented herein serve as a guide for researchers to navigate these choices and successfully incorporate the cycloheptane motif into their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Improving Iodocycloheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iodocycloheptane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve your reaction yields and product purity.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions for the most common synthetic routes starting from cycloheptanol (B1583049).

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome/Yield Improvement
Low or No Conversion of Cycloheptanol 1. Appel Reaction: Inactive reagents (PPh₃, I₂), presence of moisture. 2. HI Reaction: Insufficient acid strength, low reaction temperature.1. Use fresh, high-purity triphenylphosphine (B44618) and iodine. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use concentrated HI or generate it in situ from KI and a strong acid like H₃PO₄. Ensure the reaction is adequately heated.An increase in conversion rate, potentially leading to yields of 70-90% for the Appel reaction and 60-80% for the HI reaction.
Formation of Cycloheptene (B1346976) 1. Appel Reaction: High reaction temperature. 2. HI Reaction: Use of a strong, non-nucleophilic acid (like H₂SO₄ with KI), which favors elimination.1. Maintain the reaction temperature at or below room temperature. For sluggish reactions, consider longer reaction times instead of increasing the temperature.[1] 2. Use a combination of KI with a non-oxidizing acid like concentrated phosphoric(V) acid to generate HI.[2]A significant reduction in the formation of the cycloheptene byproduct, thereby increasing the yield of the desired this compound.
Formation of Dicycloheptyl Ether 1. HI Reaction: The reaction conditions can favor the intermolecular dehydration of two cycloheptanol molecules.1. Ensure a sufficient concentration of iodide ions is present to outcompete the alcohol nucleophile. Use an excess of the iodide source.Minimization of ether formation, leading to a purer product and higher yield of this compound.
Difficult Purification 1. Appel Reaction: Co-elution of this compound with triphenylphosphine oxide during column chromatography. 2. General: Similar boiling points of product and byproducts.1. Precipitate most of the triphenylphosphine oxide by adding a non-polar solvent like pentane (B18724) or hexane (B92381) to the reaction mixture before filtration.[3] Use a non-polar eluent system for flash chromatography (e.g., hexanes).[4] 2. Consider vacuum distillation for purification if the boiling points are sufficiently different.[5]Improved separation and isolation of pure this compound, leading to higher final purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound start from cycloheptanol or a derivative. Key methods include:

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert cycloheptanol to this compound under mild conditions.[1] It is known for its good yields but can be challenging to purify due to the formation of triphenylphosphine oxide.

  • Reaction with Hydrogen Iodide (HI): Cycloheptanol can be converted to this compound using concentrated hydroiodic acid or by generating HI in situ from an alkali metal iodide (like KI) and a strong acid (like H₃PO₄).[2] This method is cost-effective but can lead to side reactions like elimination to form cycloheptene.

  • The Finkelstein Reaction: This is a halide exchange reaction where bromocycloheptane (B146454) or chlorocycloheptane (B1583793) is treated with sodium iodide in acetone.[6] The reaction is driven by the precipitation of the less soluble sodium bromide or chloride.[6] This is a good option if the corresponding bromo- or chlorocycloheptane is readily available.

Q2: I'm getting a low yield in my Appel reaction. What are the most likely reasons?

A2: Low yields in the Appel reaction for the synthesis of this compound are often due to a few key factors:

  • Moisture: The phosphonium (B103445) intermediates in the Appel reaction are sensitive to water. Ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Reagent Quality: Use fresh, pure triphenylphosphine and iodine. Old or impure reagents can significantly decrease the yield.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote the formation of the elimination byproduct, cycloheptene. It is often better to run the reaction at room temperature for a longer period.

Q3: How can I effectively purify this compound from the triphenylphosphine oxide byproduct of the Appel reaction?

A3: Separating this compound from triphenylphosphine oxide can be challenging. Here are some effective strategies:

  • Precipitation: Before workup, adding a non-polar solvent like hexanes or pentane to the reaction mixture can cause a significant amount of the triphenylphosphine oxide to precipitate, which can then be removed by filtration.[3]

  • Column Chromatography: Flash column chromatography using a non-polar eluent system (e.g., 100% hexanes or a gradient of ethyl acetate (B1210297) in hexanes) is a common method.[4]

  • Distillation: If the scale of the reaction is large enough, vacuum distillation can be an effective purification method, as this compound has a lower boiling point than triphenylphosphine oxide.[5]

Q4: Can I synthesize this compound directly from cycloheptene?

A4: Yes, it is possible to synthesize this compound from cycloheptene via hydroiodination. This typically involves reacting cycloheptene with hydrogen iodide (HI). However, this reaction can be prone to rearrangements and the formation of byproducts, and controlling the regioselectivity can be a challenge if the cycloalkene is substituted. The conversion of cycloheptanol is often a more reliable method.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Appel Reaction

This protocol describes the conversion of cycloheptanol to this compound using triphenylphosphine and iodine.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine (1.2 eq) in portions to the stirred solution. The solution will turn dark brown.

  • Add a solution of cycloheptanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir until the brown color of the excess iodine disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.[7]

Protocol 2: Synthesis of this compound via the Finkelstein Reaction

This protocol details the conversion of bromocycloheptane to this compound.

Materials:

  • Bromocycloheptane

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask, dissolve bromocycloheptane (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaBr) should be observed.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.[6]

Visualizations

Appel_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve PPh3 and Imidazole in DCM cooling Cool to 0 °C reagents->cooling add_iodine Add Iodine cooling->add_iodine add_alcohol Add Cycloheptanol add_iodine->add_alcohol react Stir at RT for 12-16h add_alcohol->react quench Quench with Na2S2O3 react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via the Appel reaction.

Finkelstein_Reaction_Logic start Start with Bromocycloheptane (or Chlorocycloheptane) reagents React with NaI in Acetone start->reagents equilibrium Equilibrium Shift reagents->equilibrium precipitation Precipitation of NaBr (or NaCl) (Insoluble in Acetone) equilibrium->precipitation Drives reaction forward product This compound equilibrium->product

Caption: Logical relationship in the Finkelstein reaction for this compound synthesis.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield of this compound check_conversion Is starting material consumed? start->check_conversion cause_incomplete Inactive Reagents or Suboptimal Conditions check_conversion->cause_incomplete No cause_side Elimination (Cycloheptene) or Ether Formation check_conversion->cause_side Yes solution_incomplete Use Fresh Reagents, Optimize Temperature/Time cause_incomplete->solution_incomplete solution_side Lower Temperature, Use Appropriate Acid/Base cause_side->solution_side

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of iodocycloheptane from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: Such as cycloheptanol (B1583049) or the iodinating agent (e.g., triphenylphosphine (B44618) oxide if using triphenylphosphine and iodine).

  • By-products: Formation of elimination products like cycloheptene, or other halogenated species.

  • Solvent Residues: Residual solvents from the reaction or workup steps.

  • Degradation Products: Alkyl iodides can be sensitive to light and heat, potentially leading to the formation of elemental iodine (giving a purple or brown color to the product) and other degradation byproducts.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. While specific data for this compound is scarce, we can estimate its properties based on trends observed in similar cycloalkyl iodides.

PropertyIodocyclopentane (B73287)Iodocyclohexane (B1584034)This compound (Estimated)
Molecular Weight ( g/mol ) 196.03210.06224.08[1]
Boiling Point (°C) 166.5 (at 760 mmHg)[2][3]180 (at 760 mmHg)[4]> 180 (at 760 mmHg)
77 (at 45 mmHg)[5]80-81 (at 20 mmHg)[6]Likely slightly higher than iodocyclohexane at reduced pressure.
Solubility Insoluble in water. Soluble in common organic solvents.Soluble in ethanol, ether, and acetone.[4][6]Expected to be soluble in a wide range of organic solvents like hexanes, ethyl acetate, dichloromethane (B109758), ether, and acetone, and insoluble in water.
Appearance Colorless to pale yellow liquid.[2]Colorless to slightly reddish-yellow liquid.[4]Expected to be a colorless to yellowish liquid.

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification technique depends on the nature and quantity of impurities. The most common methods include:

  • Liquid-Liquid Extraction: Used during the workup to remove water-soluble impurities, unreacted reagents, and by-products.[7][8][9][10]

  • Column Chromatography: An effective method for separating this compound from impurities with different polarities.[11][12][13][14][15]

  • Distillation (under reduced pressure): Suitable for removing non-volatile impurities or separating components with significantly different boiling points. Due to the relatively high boiling point of this compound and its potential for decomposition at high temperatures, distillation under reduced pressure is highly recommended.[16][17][18][19][20]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Liquid-Liquid Extraction Issues
Problem Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Allow the mixture to stand for a longer period.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of Celite®.
Poor Separation of Layers - Similar densities of the organic and aqueous phases.- Add more of the organic solvent or water to change the overall density of the respective phase.- Centrifuge the mixture if a small-scale experiment.
Product Loss to Aqueous Layer - this compound is generally insoluble in water, so this is unlikely unless significant amounts of a co-solvent like alcohol are present.- Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product from a Non-polar Impurity (e.g., cycloheptene) - The eluent is too polar.- Use a less polar eluent system (e.g., 100% hexanes or a very low percentage of a slightly more polar solvent like ethyl acetate).- Use a longer column to increase the number of theoretical plates.
Product Tailing on the Column - The sample was overloaded on the column.- The silica (B1680970) gel is too acidic, causing interactions with the product.- The eluent polarity is not optimal.- Use a larger column or load less sample.- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 1% in the eluent).[13]- Optimize the eluent system by trying different solvent mixtures.
Product Decomposition on the Column - this compound may be sensitive to the acidic nature of silica gel.- Prolonged contact time with the stationary phase.- Use a less acidic stationary phase like neutral alumina.- Deactivate the silica gel with triethylamine.[13]- Perform flash chromatography to reduce the elution time.
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity if necessary (gradient elution).
Distillation Issues
Problem Possible Cause(s) Solution(s)
Product Decomposes During Distillation (turns dark) - The distillation temperature is too high.- Presence of acidic or basic impurities that catalyze decomposition.- Perform the distillation under reduced pressure to lower the boiling point.[16][17][18][19]- Ensure the crude product is neutralized and washed thoroughly during the workup before distillation.- Add a small piece of copper wire or a copper-containing stabilizer to the distillation flask to scavenge any iodine formed.
"Bumping" or Uneven Boiling - Lack of boiling chips or inadequate stirring.- High viscosity of the liquid.- Add fresh boiling chips or use a magnetic stirrer.- Ensure efficient and uniform heating with a heating mantle and a stir bar.
Poor Separation of Components - The boiling points of the components are too close for a simple distillation.- The distillation is performed too quickly.- Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.- Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases.

Experimental Protocols

Synthesis of this compound from Cycloheptanol

This protocol describes a common method for the synthesis of this compound from cycloheptanol using triphenylphosphine and iodine.[21][22][23][24][25]

Materials:

  • Cycloheptanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add iodine (1.1 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.

  • Add cycloheptanol (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: a. Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of excess iodine disappears. b. Add saturated aqueous sodium bicarbonate solution to neutralize any acidic by-products. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with dichloromethane (2 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Visualizations

Experimental Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Cycloheptanol, PPh₃, I₂ in DCM reaction Reaction at 0 °C to RT start->reaction quench Quench with Na₂S₂O₃ and NaHCO₃ reaction->quench extract Liquid-Liquid Extraction with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude this compound concentrate->crude chromatography Column Chromatography crude->chromatography distillation Distillation (Reduced Pressure) crude->distillation pure Pure this compound chromatography->pure distillation->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity After Initial Workup

G cluster_analysis Impurity Analysis cluster_solution Purification Strategy start Low Purity of this compound after Workup tlc Analyze by TLC/GC-MS start->tlc polar_impurities Polar Impurities Present? (e.g., PPh₃=O, unreacted alcohol) tlc->polar_impurities nonpolar_impurities Non-polar Impurities Present? (e.g., cycloheptene) tlc->nonpolar_impurities column Column Chromatography (Silica gel, Hexanes/EtOAc gradient) polar_impurities->column Yes distill Fractional Distillation (Reduced Pressure) nonpolar_impurities->distill Yes final_product High Purity this compound column->final_product distill->final_product

Caption: Decision-making workflow for purifying this compound based on impurity profile.

References

Technical Support Center: Synthesis of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of iodocycloheptane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound can be synthesized through several common methods, each with its own advantages and potential for side reactions. The primary routes include:

  • Nucleophilic Substitution from Cycloheptanol (B1583049): Direct conversion of cycloheptanol using hydroiodic acid (HI). This reaction typically proceeds through an S(_N)1 mechanism.

  • Finkelstein Reaction: Halogen exchange by treating bromocycloheptane (B146454) or chlorocycloheptane (B1583793) with sodium iodide in acetone (B3395972). This is a classic S(_N)2 reaction.[1][2]

  • Hunsdiecker Reaction: Decarboxylative iodination of the silver salt of cycloheptanecarboxylic acid using molecular iodine.[3][4][5]

  • Radical Iodination of Cycloheptane (B1346806): Direct iodination of cycloheptane using an iodine source and a radical initiator.

  • Hydroiodination of Cycloheptene (B1346976): Addition of hydrogen iodide (HI) across the double bond of cycloheptene.

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The most prevalent side reactions depend on the chosen synthetic method, but generally include:

  • Elimination Reactions: Formation of cycloheptene is a common side product, particularly in reactions involving high temperatures or strong bases (E2 elimination) or those proceeding through a carbocation intermediate (E1 elimination).[6][7]

  • Carbocation Rearrangements: In reactions involving carbocation intermediates, such as the S(_N)1 reaction of cycloheptanol, rearrangements can occur to form more stable carbocations, leading to isomeric products.[8][9][10][11][12]

  • Simonini Reaction: In the Hunsdiecker reaction, using a 2:1 ratio of the silver carboxylate to iodine can lead to the formation of an ester (cycloheptyl cycloheptanecarboxylate) instead of the desired this compound.[4][5]

  • Dimerization: In radical reactions, the coupling of two cycloheptyl radicals can lead to the formation of bicycloheptyl.

Troubleshooting Guides by Synthetic Method

Synthesis from Cycloheptanol via Nucleophilic Substitution (S(_N)1)

This method involves the reaction of cycloheptanol with hydroiodic acid (HI). The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form a secondary cycloheptyl carbocation, which is then attacked by the iodide ion.

dot

sn1_reaction cycloheptanol Cycloheptanol protonated_alcohol Protonated Cycloheptanol cycloheptanol->protonated_alcohol + H⁺ carbocation Cycloheptyl Carbocation protonated_alcohol->carbocation - H₂O (rate-determining) This compound This compound carbocation->this compound + I⁻ cycloheptene Cycloheptene (Side Product) carbocation->cycloheptene - H⁺ (E1 Elimination) rearranged_product Rearranged Product (Side Product) carbocation->rearranged_product Rearrangement

Caption: S(_N)1 synthesis of this compound and potential side reactions.

Troubleshooting

Problem Possible Cause Solution
Low yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure a sufficient excess of hydroiodic acid is used.
High proportion of cycloheptene.The reaction is likely favoring E1 elimination. Lower the reaction temperature to favor substitution over elimination.[7]
Presence of unexpected isomers Carbocation rearrangement.The secondary cycloheptyl carbocation may be rearranging. Unfortunately, this is inherent to S(_N)1 reactions with this substrate. Purification by fractional distillation or chromatography will be necessary. Using a less polar solvent might slightly disfavor carbocation formation but may also slow down the desired reaction.
Reaction is very slow Insufficient acid concentration.Use a more concentrated solution of hydroiodic acid.
Finkelstein Reaction from Bromocycloheptane

This S(_N)2 reaction involves the exchange of bromide for iodide using sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[1][2][13]

dot

finkelstein_reaction bromocycloheptane Bromocycloheptane transition_state [I⋯C₇H₁₃⋯Br]⁻ Transition State bromocycloheptane->transition_state + NaI (in Acetone) cycloheptene Cycloheptene (Side Product) bromocycloheptane->cycloheptene E2 Elimination (minor) This compound This compound transition_state->this compound - NaBr NaBr NaBr (precipitate)

Caption: Finkelstein reaction for this compound synthesis.

Troubleshooting

Problem Possible Cause Solution
Low conversion to this compound Insufficient reaction time.The Finkelstein reaction can be slow for secondary halides. Increase the reaction time, potentially up to several days, and consider running the reaction at reflux.[14]
Water in the acetone.Water can dissolve the NaBr byproduct, hindering the equilibrium shift towards the product. Use anhydrous acetone and dry glassware.
Poor quality NaI.Ensure the sodium iodide is dry and of high purity.
Significant amount of cycloheptene formed Elimination side reaction (E2).Iodide is a good nucleophile but also a weak base, so E2 is usually minor. However, if a stronger base is present as an impurity, elimination can increase. Ensure all reagents and solvents are pure. Lowering the reaction temperature may also help, but this will slow down the S(_N)2 reaction.
Hunsdiecker Reaction from Cycloheptanecarboxylic Acid

This method involves the conversion of cycloheptanecarboxylic acid to its silver salt, followed by decarboxylative iodination with iodine.

dot

hunsdiecker_reaction carboxylic_acid Cycloheptanecarboxylic Acid silver_salt Silver Cycloheptanecarboxylate carboxylic_acid->silver_salt + Ag₂O acyl_hypoiodite Acyl Hypoiodite Intermediate silver_salt->acyl_hypoiodite + I₂ (1:1 ratio) simonini_product Cycloheptyl Cycloheptanecarboxylate (Simonini Product) silver_salt->simonini_product + I₂ (2:1 ratio) cycloheptyl_radical Cycloheptyl Radical acyl_hypoiodite->cycloheptyl_radical - CO₂ This compound This compound cycloheptyl_radical->this compound + I•

Caption: Hunsdiecker reaction and the competing Simonini reaction.

Troubleshooting

Problem Possible Cause Solution
Low yield of this compound Impure or wet silver carboxylate.The silver salt must be pure and completely dry for the reaction to proceed efficiently.[15] Prepare the silver salt carefully and dry it under vacuum.
Incorrect stoichiometry.Ensure a 1:1 molar ratio of the silver salt to iodine is used.[4][5]
Formation of an ester (Simonini reaction) Incorrect stoichiometry.A 2:1 molar ratio of the silver salt to iodine favors the formation of the Simonini ester product.[4][5] Carefully control the stoichiometry to a 1:1 ratio.
Reaction does not initiate Poor quality reagents.Use pure, dry silver carboxylate and fresh iodine. The reaction is often carried out in a non-polar solvent like carbon tetrachloride under reflux.

Experimental Protocols

Note: The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound from Cycloheptanol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cycloheptanol.

  • Slowly add a 57% aqueous solution of hydroiodic acid (HI) in a 2:1 molar excess relative to the cycloheptanol.

  • Heat the reaction mixture to reflux for 3-4 hours. The mixture will separate into two layers.

  • After cooling to room temperature, separate the lower organic layer.

  • Wash the organic layer sequentially with water, a 10% sodium bicarbonate solution, and a 10% sodium thiosulfate (B1220275) solution to remove unreacted acid and iodine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Finkelstein Reaction for the Synthesis of this compound
  • In a round-bottom flask, dissolve bromocycloheptane in anhydrous acetone.

  • Add a 1.5 molar equivalent of sodium iodide (NaI).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction may take several hours to days for a secondary bromide.

  • After completion, cool the mixture and filter to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by vacuum distillation if necessary.

Protocol 3: Hunsdiecker Reaction for the Synthesis of this compound

Step A: Preparation of Silver Cycloheptanecarboxylate

  • Dissolve cycloheptanecarboxylic acid in water containing a stoichiometric amount of sodium hydroxide.

  • Slowly add an aqueous solution of silver nitrate (B79036) with stirring.

  • Collect the precipitated silver cycloheptanecarboxylate by filtration, wash with water and then acetone.

  • Dry the salt thoroughly in a vacuum oven at 60-70 °C. It is crucial that the salt is anhydrous.[15]

Step B: Decarboxylative Iodination

  • Suspend the dry silver cycloheptanecarboxylate in a dry, non-polar solvent such as carbon tetrachloride in a flask protected from light.

  • Slowly add a solution of one molar equivalent of iodine in the same solvent.

  • Gently heat the mixture to initiate the reaction, which is often indicated by the evolution of CO₂ gas.

  • Once the gas evolution ceases, continue to reflux for an additional hour.

  • Cool the reaction mixture and filter off the silver iodide precipitate.

  • Wash the filtrate with a sodium thiosulfate solution to remove any unreacted iodine, then with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purify the resulting this compound by vacuum distillation.

References

"decomposition of iodocycloheptane upon storage"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the storage, handling, and troubleshooting of iodocycloheptane. Due to limited specific stability data for this compound, this information is based on the established behavior of analogous cyclic and secondary alkyl iodides.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown upon storage. What does this mean?

A1: A yellow or brown discoloration is a common indicator of decomposition. This compound, like other alkyl iodides, can degrade over time, especially when exposed to light, heat, or air.[1] The color change is primarily due to the formation of free iodine (I₂) as a decomposition product.[1][2]

Q2: What are the primary decomposition products of this compound?

A2: The most readily observable decomposition product is molecular iodine (I₂), which imparts a yellow-to-brown color to the material. Other potential byproducts, resulting from elimination or substitution reactions, could include cycloheptene (B1346976) and cycloheptanol, particularly if moisture is present.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[3] It is recommended to use a tightly sealed, light-resistant container, such as an amber glass bottle. For long-term storage, refrigeration is advisable. Some suppliers may add a stabilizer, such as copper powder or silver, to scavenge iodine as it forms.[1][2][4]

Q4: Can I still use my discolored this compound for an experiment?

A4: Using discolored this compound is generally not recommended as the presence of impurities (like iodine) can interfere with your reaction, affecting yield and purity. It is best to purify the reagent before use.

Q5: How can I purify this compound that has started to decompose?

A5: A common method to remove free iodine is to wash the this compound with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.[4] After washing, the organic layer should be separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and may be further purified by distillation if necessary.

Q6: What analytical techniques are suitable for assessing the purity of this compound?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of volatile compounds like this compound and identifying potential degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered with this compound.

ProblemPossible Cause(s)Solution(s)
Product Discoloration (Yellow/Brown) Decomposition due to exposure to light, heat, or air.1. Store in a cool, dark place in a tightly sealed, light-resistant container. 2. Consider adding a stabilizer like copper powder for long-term storage. 3. Purify before use by washing with an aqueous solution of sodium thiosulfate, followed by drying and optional distillation.[4]
Inconsistent Reaction Yields Use of partially decomposed this compound. The presence of iodine can quench reactive intermediates or catalyze side reactions.1. Always use freshly purified or properly stored this compound. 2. Assess the purity of your starting material via GC-MS or NMR before starting a reaction.
Formation of Unexpected Byproducts Impurities in the starting this compound (e.g., cycloheptene from elimination).1. Purify the this compound before use. 2. Characterize the purified material to ensure the absence of significant impurities.

Visualizing this compound Decomposition and Handling

Probable Decomposition Pathway

The primary decomposition of this compound is driven by the homolytic cleavage of the carbon-iodine bond, which is susceptible to light and heat. This process generates a cycloheptyl radical and an iodine radical, which can then combine to form molecular iodine.

DecompositionPathway This compound This compound (C₇H₁₃I) Radicals Cycloheptyl Radical (C₇H₁₃•) + Iodine Radical (I•) This compound->Radicals Light (hν) / Heat (Δ) Iodine Molecular Iodine (I₂) Radicals->Iodine Dimerization Byproducts Other Byproducts (e.g., Cycloheptene) Radicals->Byproducts Elimination / Other Reactions

Caption: Probable decomposition pathway of this compound.

Troubleshooting Workflow for Degraded this compound

This workflow outlines the steps to take when you suspect your this compound has decomposed.

TroubleshootingWorkflow Start Suspected this compound Decomposition Visual Visual Inspection: Is the liquid discolored (yellow/brown)? Start->Visual NoDecomp No significant decomposition observed. Proceed with caution. Visual->NoDecomp No Purify Purify the this compound: Wash with Na₂S₂O₃ solution. Visual->Purify Yes Dry Dry the organic layer (e.g., with MgSO₄). Purify->Dry Analyze Analyze for Purity (Optional but Recommended): GC-MS or NMR Dry->Analyze Use Use the purified product in your experiment. Analyze->Use Discard Discard if purification is unsuccessful or purity is too low. Analyze->Discard

Caption: Troubleshooting workflow for degraded this compound.

Logical Diagram for Proper Storage and Handling

Following these guidelines will help maintain the quality of your this compound.

StorageHandling Storage Proper Storage Cool & Dry Location Tightly Sealed Container Light-Resistant (Amber) Bottle Result Maximized Stability and Purity Storage->Result Handling Proper Handling Minimize exposure to air and light Use in a well-ventilated area Check for discoloration before use Handling->Result

Caption: Logic for proper this compound storage and handling.

References

Technical Support Center: Purification of Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of iodine color from alkyl iodide preparations. Free iodine (I₂), which imparts a characteristic yellow to brownish-purple color, can form from the decomposition of alkyl iodides, a process often accelerated by light and heat.[1][2] Its presence can indicate product degradation and may interfere with subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: Why has my pure alkyl iodide developed a yellow or brown color?

A1: Alkyl iodides can decompose over time, especially when exposed to light, to form elemental iodine (I₂), which is responsible for the color.[1][2] The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making alkyl iodides less stable.[2]

Q2: What are the most common methods for removing iodine color?

A2: The most common and effective methods include:

  • Adsorption: Treating the solution with activated carbon or passing it through a plug of silica (B1680970) gel or alumina.[5][6]

  • Ion-Exchange Resins: Using specific anion exchange resins to capture iodine or iodide species.[7][8]

Q3: How do I choose the best decolorization method for my experiment?

A3: The choice depends on the scale of your reaction, the chemical properties of your alkyl iodide (e.g., water sensitivity), and the required level of purity. The flowchart below provides a general decision-making guide.

G start Alkyl Iodide is Colored is_water_sensitive Is the compound water-sensitive? start->is_water_sensitive is_large_scale Large Scale? (>10 g) is_water_sensitive->is_large_scale Yes thiosulfate_wash Wash with aq. Na₂S₂O₃ solution is_water_sensitive->thiosulfate_wash No activated_carbon Treat with Activated Carbon is_large_scale->activated_carbon Yes silica_plug Pass through Silica/Alumina Plug is_large_scale->silica_plug No is_high_purity High Purity Required? distillation Consider Distillation (if applicable) is_high_purity->distillation Yes end Colorless Alkyl Iodide is_high_purity->end No thiosulfate_wash->end activated_carbon->end silica_plug->is_high_purity distillation->end

Caption: Decision workflow for selecting an iodine removal method.

Q4: Can the color return after purification?

A4: Yes. Since the color is due to decomposition, it can reappear if the purified alkyl iodide is not stored properly.[1] To prevent this, store the product in an amber or foil-wrapped bottle to protect it from light, keep it in a cool, dark place, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue 1: The color remains after washing with sodium thiosulfate (B1220275).

  • Possible Cause: Insufficient reducing agent was used. The amount of sodium thiosulfate must be stoichiometric to the amount of iodine present.

  • Solution: Add more of the sodium thiosulfate solution and shake the mixture vigorously. The endpoint is reached when the organic layer becomes colorless and the purple/brown color is no longer visible. Repeat the wash if necessary.[3]

  • Possible Cause: Poor mixing between the organic and aqueous layers.

  • Solution: Ensure vigorous shaking in the separatory funnel to maximize the surface area contact between the two phases. If your alkyl iodide is very dense, mixing can be less efficient. Allow adequate time for the reaction to occur.

Issue 2: My compound is water-sensitive or soluble in water.

  • Possible Cause: The standard aqueous wash is unsuitable for your compound.

  • Solution 1 (Adsorption): Stir the neat alkyl iodide or a solution of it in an anhydrous organic solvent with a small amount of activated carbon for 15-30 minutes, then filter the carbon off.[5] This method is effective but may lead to some product loss due to adsorption on the carbon.

  • Solution 2 (Chromatography): Dissolve the alkyl iodide in a minimal amount of a non-polar solvent (e.g., hexane) and pass it through a short plug of silica gel or neutral alumina. The non-polar alkyl iodide will elute quickly, while the more polar iodine is retained at the top of the plug.

Issue 3: The product is a high-boiling oil, and residual solvent is a problem.

  • Possible Cause: Standard purification methods leave behind solvents that are difficult to remove under vacuum without distilling the product.

  • Solution: Treatment with activated carbon directly in the neat product, followed by filtration, can be an effective solvent-free method.[5] Alternatively, if the product is thermally stable, vacuum distillation can serve as both the purification and decolorization step, leaving the iodine and other non-volatile impurities behind.

Data Summary: Comparison of Decolorization Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Sodium Thiosulfate Wash Chemical Reduction (I₂ → I⁻)[9]Fast, inexpensive, and highly effective for large amounts of iodine.[3]Requires an aqueous workup; may not be suitable for water-sensitive compounds.Routine purification of water-insoluble alkyl iodides.
Activated Carbon Adsorption[5]Anhydrous conditions can be used; effective for trace to moderate amounts of iodine.[10][11]Can adsorb the product, leading to yield loss; requires filtration.[5]Water-sensitive compounds; situations where an aqueous wash is undesirable.
Silica/Alumina Plug Adsorption/Chromatography[6]Provides a high degree of purity; anhydrous conditions.Best for small-scale purifications; requires solvent and can be slower.Final purification step to remove trace impurities and color simultaneously.
Ion-Exchange Resin Ion Exchange[7]High capacity and selectivity for iodide.[8][12]Can be more expensive; may require specific solvent systems.Specialized applications, such as in flow chemistry or for radioactive iodine removal.[7][8]

Key Experimental Protocols

Protocol 1: Decolorization using Aqueous Sodium Thiosulfate
  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate. A saturated solution can also be used for stubborn cases.

  • Extraction: Place the colored alkyl iodide solution in a separatory funnel. Add an equal volume of the sodium thiosulfate solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/purple color of iodine should disappear as it is reduced to colorless iodide.[3]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove residual water and thiosulfate.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.

G I2 I₂ (colored) NaI 2I⁻ (colorless) (Iodide) I2->NaI is reduced to Na2S2O3 2S₂O₃²⁻ (Thiosulfate) Na2S4O6 S₄O₆²⁻ (Tetrathionate) Na2S2O3->Na2S4O6 is oxidized to

Caption: Reaction of iodine with thiosulfate ions.

Protocol 2: Decolorization using Activated Carbon
  • Setup: Place the colored alkyl iodide (either neat or dissolved in a suitable organic solvent) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add activated carbon to the flask. Typically, 1-5% by weight relative to the alkyl iodide is sufficient.

  • Stirring: Stir the mixture at room temperature. The time required can range from 15 minutes to an hour, depending on the concentration of iodine. Monitor the progress by observing the disappearance of the color.

  • Filtration: Once the solution is colorless, filter the mixture to remove the activated carbon. A pad of Celite® or a syringe filter (if the scale is small) can be used to ensure all fine carbon particles are removed.

  • Rinsing: Rinse the flask and the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: If a solvent was used, remove it in vacuo.

References

Technical Support Center: Iodocycloheptane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of iodocycloheptane in various chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in a nucleophilic substitution reaction?

A1: The reactivity of this compound in nucleophilic substitution reactions can be sluggish due to a combination of factors. Being a secondary halide, it is susceptible to steric hindrance around the reaction center, which can slow down the rate of an S(_N)2 reaction.[1] Additionally, competing elimination (E2) reactions can become significant, especially with strong, bulky bases.[2] The flexible nature of the seven-membered ring can also influence the transition state energies for both substitution and elimination pathways.

Q2: I am observing a significant amount of cycloheptene (B1346976) as a byproduct. How can I favor substitution over elimination?

A2: The formation of cycloheptene indicates that the E2 elimination pathway is competing with the desired S(_N)2 substitution. To favor substitution, consider the following adjustments:

  • Choice of Nucleophile: Use a less sterically hindered and less basic nucleophile. For example, azide (B81097) (N(_3)(-)) or cyanide (CN(-)) are good nucleophiles but relatively weak bases.

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[3]

  • Solvent: A polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the attacking species and favor the S(_N)2 pathway.

Q3: My Grignard reagent formation with this compound is not initiating. What should I do?

A3: Difficulty in initiating Grignard reagent formation is a common issue. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] You can also sonicate the flask to help initiate the reaction.[5]

  • Anhydrous Conditions: Ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is rigorously dried. Even trace amounts of water can quench the Grignard reagent.[6][7]

  • Concentration: A high local concentration of the alkyl halide can help initiate the reaction. Try adding a small portion of the this compound neat to the magnesium before adding the bulk of the solution.

Q4: I am getting a low yield in my Suzuki coupling reaction with this compound. What are the likely causes and solutions?

A4: Low yields in Suzuki couplings with secondary alkyl halides like this compound are often due to slow oxidative addition and competing side reactions like β-hydride elimination.[8] To improve the yield:

  • Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These can promote the desired cross-coupling pathway.[8][9]

  • Catalyst and Base: Ensure your palladium catalyst is active and consider using a stronger base like potassium phosphate (B84403) (K(_3)PO(_4)) or cesium carbonate (Cs(_2)CO(_3)).[8][10]

  • Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[11][12]

Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Substitution Reactions

This guide provides a systematic approach to troubleshooting low yields in nucleophilic substitution reactions with this compound.

Problem: Low conversion of this compound to the desired substitution product.

Troubleshooting Workflow:

G start Low Yield in S_N2 Reaction check_reagents Verify Purity of this compound and Nucleophile start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are pure increase_temp Increase Temperature Incrementally check_conditions->increase_temp No obvious issues change_solvent Switch to a More Polar Aprotic Solvent (e.g., DMSO, HMPA) increase_temp->change_solvent Still low yield success Improved Yield increase_temp->success Yield improves increase_conc Increase Nucleophile Concentration (2-3 equivalents) change_solvent->increase_conc Still low yield change_solvent->success Yield improves check_elimination Analyze Byproducts for Cycloheptene (E2 product) increase_conc->check_elimination Still low yield increase_conc->success Yield improves lower_temp Lower Reaction Temperature check_elimination->lower_temp Elimination is significant weaker_base Use a Less Basic Nucleophile lower_temp->weaker_base weaker_base->success G start Grignard Reaction Fails to Initiate check_dryness Verify Anhydrous Conditions (Glassware, Solvent) start->check_dryness activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, Sonication) check_dryness->activate_mg Conditions are dry check_halide Check Purity of this compound activate_mg->check_halide Still no initiation success Reaction Initiates activate_mg->success Initiation observed add_initiator Add a Small Amount of a More Reactive Alkyl Halide (e.g., MeI) check_halide->add_initiator Halide is pure add_initiator->success Initiation observed failure Persistent Failure add_initiator->failure Still no reaction G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_intermediate R-Pd(II)L_n(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)L_n(Ar) transmetalation->pd_aryl_intermediate boronic_acid Ar-B(OH)_2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

References

Technical Support Center: Optimizing Iodocycloheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodocycloheptane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental outcomes. Below, you will find detailed information on managing reaction temperatures and other critical parameters for various transformations involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile substrate for several key organic transformations due to the excellent leaving group ability of the iodide. Common reactions include:

  • Nucleophilic Substitution (SN1 and SN2): Replacement of the iodide with a variety of nucleophiles.

  • Elimination (E1 and E2): Formation of cycloheptene (B1346976) through dehydroiodination.

  • Grignard Reagent Formation: Preparation of cycloheptylmagnesium iodide for subsequent carbon-carbon bond formation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki and Sonogashira couplings to form new carbon-carbon bonds.

  • Wurtz Coupling: Reductive coupling to form bicycloheptyl.

Q2: How does temperature generally affect the outcome of reactions with this compound?

A2: Temperature is a critical parameter that can significantly influence the reaction rate and the product distribution. Generally, increasing the temperature increases the rate of all reactions. However, it often preferentially accelerates elimination reactions over substitution reactions.[1][2][3] For exothermic reactions like Grignard reagent formation, controlling the temperature is crucial to prevent side reactions.[4][5]

Q3: My this compound starting material is degrading during the reaction. What could be the cause?

A3: Iodoalkanes can be sensitive to light and heat, which can cause decomposition over time. The carbon-iodine bond is weaker than other carbon-halogen bonds, making the compound less stable.[6] It is advisable to store this compound in a cool, dark place and to check its purity before use.

Troubleshooting Guides

Nucleophilic Substitution vs. Elimination

A common challenge in reactions with this compound is the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. Temperature plays a pivotal role in determining the major product.

Troubleshooting Low Yield of Substitution Product

Potential Cause Recommended Solution
High Reaction Temperature Elimination reactions are entropically favored and tend to predominate at higher temperatures.[1][2][3] Lowering the reaction temperature can favor the substitution pathway.
Strong, Bulky Base/Nucleophile Strong and sterically hindered bases favor elimination. If substitution is desired, use a good nucleophile that is a weak base.
Solvent Choice For SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred. For SN1 reactions, polar protic solvents (e.g., water, ethanol) are suitable.[7]

Data Summary: Temperature Effects on Substitution vs. Elimination

Reaction TypeSubstrateNucleophile/BaseTemperaturePredominant Product
SN2/E2 Secondary HalideStrong, non-bulkyLowSubstitution (SN2)
SN2/E2 Secondary HalideStrong, non-bulkyHighElimination (E2)
SN1/E1 Secondary HalideWeakLowSubstitution (SN1)
SN1/E1 Secondary HalideWeakHighElimination (E1)
Grignard Reagent Formation

The formation of cycloheptylmagnesium iodide is a crucial step for many synthetic routes. However, the reaction can be challenging to initiate and is prone to side reactions.

Troubleshooting Grignard Reaction Issues

Potential Cause Recommended Solution
Reaction Fails to Initiate Ensure all glassware is flame-dried and reagents are anhydrous. Activate the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may be necessary to start the reaction.[4][5]
Low Yield of Grignard Reagent The primary side reaction is Wurtz coupling, which is favored by high local concentrations of this compound. Add the this compound solution slowly and at a controlled rate to maintain a gentle reflux.[4][5] The reaction is exothermic and may require cooling once initiated.
Darkening of the Reaction Mixture A cloudy gray or brown appearance is normal. However, a very dark or black mixture may indicate decomposition or side reactions, possibly due to prolonged heating.[8]

Data Summary: Optimizing Grignard Reagent Formation

ParameterConditionRationale
Initiation Temperature Room temperature to gentle reflux (~66 °C in THF)Provides activation energy to start the reaction.[4]
Reaction Temperature Gentle reflux (maintain with cooling if necessary)The reaction is exothermic; controlling the temperature prevents solvent loss and side reactions.[4][5]
Addition Rate Slow, dropwiseMinimizes Wurtz coupling by keeping the concentration of the alkyl halide low.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)

These reactions are powerful methods for forming carbon-carbon bonds with this compound. Temperature optimization is key to achieving high yields and minimizing side products.

Troubleshooting Cross-Coupling Reactions

Potential Cause Recommended Solution
Low or No Product Yield The palladium catalyst may be inactive. Use a fresh catalyst or consider a different ligand. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
Formation of Homocoupling Products This is particularly an issue in Sonogashira coupling due to the presence of the copper co-catalyst (Glaser coupling). Running the reaction under strictly anaerobic conditions is crucial. Copper-free conditions can also be employed.[9]
Reaction Stalls Some cross-coupling reactions may require gentle heating to proceed at a reasonable rate. For Suzuki reactions, temperatures can range from room temperature to 100 °C.[10][11][12] For Sonogashira couplings, temperatures are often in the range of room temperature to 65 °C.[9]

Data Summary: General Temperature Guidelines for Cross-Coupling

ReactionTypical Temperature RangeNotes
Suzuki Coupling Room Temperature - 100 °CThe optimal temperature depends on the specific substrates, catalyst, and ligand used. Increasing temperature can sometimes lead to side reactions like protodeboronation.[10]
Sonogashira Coupling Room Temperature - 65 °CCan often be carried out under mild conditions. Heating may be required for less reactive substrates.[9]

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol is adapted from a procedure for a similar substrate, 1-fluoro-2-iodocycloheptane.[13]

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and perform an aqueous workup followed by extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Grignard Reagent Formation

This is a general protocol for the formation of a Grignard reagent from an alkyl iodide.[4][5]

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Place magnesium turnings (1.2-1.5 eq) in the flask.

  • Initiation: Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF. Gentle warming or the addition of an iodine crystal may be needed.

  • Addition: Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining this compound solution dropwise to maintain a steady reflux.

  • Completion: After the addition is complete, continue to stir at room temperature or with gentle warming until the magnesium is consumed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents glassware Flame-Dry Glassware Under Inert Atmosphere reagents->glassware setup Assemble Reaction Apparatus glassware->setup initiation Initiate Reaction (e.g., heating, activator) setup->initiation addition Controlled Addition of Reagents initiation->addition monitoring Monitor Progress (TLC, GC-MS) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Purify Product (Chromatography, etc.) extraction->purification analysis Analyze Product (NMR, MS) purification->analysis end End analysis->end

A generalized experimental workflow for organic synthesis.

troubleshooting_logic start Low Yield or Side Products temp Is the temperature optimized? start->temp reagents Are reagents pure and anhydrous? temp->reagents Yes adjust_temp Adjust Temperature: Lower for Substitution Higher for Elimination Control for Exothermic Rxns temp->adjust_temp No atmosphere Is the reaction under inert atmosphere? reagents->atmosphere Yes purify_reagents Purify/Dry Reagents and Solvents reagents->purify_reagents No degas Degas Solvents and Use Inert Gas atmosphere->degas No re_evaluate Re-evaluate Reaction atmosphere->re_evaluate Yes adjust_temp->re_evaluate purify_reagents->re_evaluate degas->re_evaluate

A logical workflow for troubleshooting this compound reactions.

References

Technical Support Center: Solvent Effects on Nucleophilic Substitution of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of iodocycloheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for nucleophilic substitution of this compound, and how does the solvent influence them?

A1: The primary mechanisms are the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1).[1][2][3][4] this compound is a secondary alkyl iodide, meaning it can undergo reaction by either pathway, and the solvent plays a crucial role in determining which mechanism predominates.

  • S(_N)2 Mechanism: This is a single-step reaction where the nucleophile attacks the carbon atom, and the iodide leaving group departs simultaneously.[5][6][7] The rate of this reaction depends on the concentration of both the this compound and the nucleophile.[4][5][8]

  • S(_N)1 Mechanism: This is a two-step reaction that begins with the spontaneous departure of the iodide leaving group to form a secondary cycloheptyl carbocation intermediate. This is the slow, rate-determining step.[4] The carbocation is then rapidly attacked by the nucleophile. The rate of the S(_N)1 reaction primarily depends on the concentration of the this compound.[8]

Q2: Which solvents favor the S(_N)2 pathway with this compound and why?

A2: Polar aprotic solvents are ideal for promoting the S(_N)2 pathway.[2][3] These solvents, which include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess polar bonds but lack acidic protons. They can effectively solvate the counter-ion of the nucleophile (e.g., the sodium in sodium cyanide) but do not form a strong solvent shell around the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, facilitating its attack on the electrophilic carbon of the this compound.[2]

Q3: Which solvents favor the S(_N)1 pathway with this compound and why?

A3: Polar protic solvents are the best choice for favoring the S(_N)1 pathway.[2][3] These solvents, such as water, ethanol, methanol, and acetic acid, have hydrogen atoms connected to electronegative atoms (like oxygen) and can form hydrogen bonds. They favor the S(_N)1 mechanism for two main reasons:

  • Stabilization of the Carbocation Intermediate: The polar nature of these solvents helps to stabilize the secondary cycloheptyl carbocation intermediate formed in the first step of the reaction.[9]

  • Solvation of the Leaving Group: They also stabilize the departing iodide anion through hydrogen bonding.

This stabilization of the intermediate and the leaving group lowers the activation energy for the rate-determining step, thus accelerating the S(_N)1 reaction. It is also common for the polar protic solvent to act as the nucleophile in a process called solvolysis.[10]

Q4: Can I expect stereochemical changes during the nucleophilic substitution of this compound?

A4: Yes, the stereochemical outcome depends on the reaction mechanism.

  • S(_N)2: This reaction proceeds with an inversion of configuration at the carbon center. The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome.[4][9]

  • S(_N)1: This reaction typically leads to a racemic or near-racemic mixture of products. The carbocation intermediate is planar, allowing the nucleophile to attack from either face with nearly equal probability.[2][9]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product.

  • Question: I am getting a very low yield of my desired product when reacting this compound with a strong nucleophile. What could be the cause?

  • Answer:

    • Competing Elimination Reaction: this compound is a secondary halide, making it susceptible to elimination reactions (E2), especially with strong, bulky bases. Elimination is also favored by higher temperatures. To favor substitution, use a strong, but non-bulky nucleophile (e.g., I⁻, Br⁻, N₃⁻, CN⁻) and run the reaction at a lower temperature.

    • Incorrect Solvent Choice: If you are aiming for an S(_N)2 reaction with a strong nucleophile, using a polar protic solvent can significantly reduce the nucleophile's reactivity through solvation, thus slowing down the desired reaction. Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetone.

    • Poor Leaving Group Departure (less likely with iodide): Iodide is an excellent leaving group. However, if your starting material is impure, this could affect the reaction.

    • Reagent Purity: Ensure the purity of your this compound and the nucleophile. Water contamination in the solvent can be an issue, especially in S(_N)2 reactions, as it can solvate the nucleophile.

Issue 2: Formation of an unexpected product with a rearranged carbon skeleton.

  • Question: I performed a reaction in a polar protic solvent and obtained a product that appears to have a rearranged cycloheptane (B1346806) ring. Why did this happen?

  • Answer: This is a classic indicator of a carbocation rearrangement, which can occur during an S(_N)1 reaction. The initially formed secondary cycloheptyl carbocation can rearrange via a 1,2-hydride shift to form a more stable carbocation, if possible, before the nucleophile attacks. To avoid this, you should try to force the reaction through an S(_N)2 pathway by using a strong nucleophile in a polar aprotic solvent.

Issue 3: The reaction is not proceeding to completion.

  • Question: My reaction seems to stall, and I have a significant amount of unreacted this compound even after a long reaction time. What can I do?

  • Answer:

    • Insufficient Nucleophile Strength: If you are attempting an S(_N)2 reaction, your nucleophile may not be strong enough to displace the iodide efficiently. Consider using a stronger nucleophile.

    • Reversibility: Some nucleophilic substitution reactions can be reversible. If the iodide ion is a better nucleophile than the one you are using in that specific solvent, the reaction may not proceed to completion.

    • Temperature: While higher temperatures can promote unwanted elimination reactions, a slight increase in temperature might be necessary to overcome the activation energy barrier, especially for less reactive nucleophiles. Monitor the reaction closely for the formation of byproducts.

    • Concentration: For an S(_N)2 reaction, the rate depends on the concentration of both reactants. Increasing the concentration of the nucleophile can help drive the reaction to completion.

Data Presentation

Table 1: Expected Predominant Reaction Pathway and Products for Nucleophilic Substitution of this compound under Various Conditions

Nucleophile ExampleReagent ExampleSolventPredominant MechanismExpected Major Product(s)
Azide (B81097)Sodium Azide (NaN₃)DMF, DMSOS(_N)2Azidocycloheptane
CyanideSodium Cyanide (NaCN)DMSOS(_N)2Cycloheptanecarbonitrile
ThiolateSodium Thiophenoxide (NaSPh)THF, DMFS(_N)2Phenylthiocycloheptane
HydroxideSodium Hydroxide (NaOH)Acetone/WaterS(_N)2/E2 CompetitionCycloheptanol, Cycloheptene
WaterH₂OWaterS(_N)1/E1 CompetitionCycloheptanol, Cycloheptene
EthanolC₂H₅OHEthanolS(_N)1/E1 CompetitionEthoxycycloheptane, Cycloheptene

Note: The information in this table is based on general principles of nucleophilic substitution for secondary halides and may require experimental optimization for this compound.

Experimental Protocols

Representative Protocol for S(_N)2 Reaction: Synthesis of Azidocycloheptane

This protocol is adapted for this compound based on standard procedures for S(_N)2 reactions with secondary halides.

Reagents:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (to make an approximately 0.2 M solution).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2 times) and then with brine (1 time).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude azidocycloheptane.

  • The crude product may be purified by column chromatography or distillation.

Mandatory Visualization

Caption: S(_N)2 mechanism for the nucleophilic substitution of this compound.

Experimental_Workflow setup Reaction Setup (this compound, Nucleophile, Solvent) reaction Reaction (Stirring, Heating if necessary) setup->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion drying Drying (Anhydrous MgSO₄ or Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography, Distillation) concentration->purification analysis Product Analysis (NMR, IR, MS) purification->analysis

References

"preventing elimination reactions with iodocycloheptane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of elimination reactions when working with iodocycloheptane.

Frequently Asked Questions (FAQs)

Q1: Why am I getting cycloheptene (B1346976) as a major byproduct in my substitution reaction with this compound?

A1: this compound is a secondary alkyl halide, which means it can undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[1] The formation of cycloheptene is the result of an E2 elimination pathway, which often competes with the desired Sₙ2 substitution.[2] Several factors can favor the unwanted elimination reaction, including the choice of nucleophile/base, solvent, and reaction temperature.[3][4]

Q2: What type of nucleophile should I use to favor substitution over elimination?

A2: To favor the Sₙ2 pathway, use a good nucleophile that is a weak base.[1] Strong bases, especially sterically hindered (bulky) ones like potassium tert-butoxide (t-BuOK), will strongly favor E2 elimination.[3][5] For secondary halides, nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), halides (e.g., Cl⁻, Br⁻), and thiolates (RS⁻) are excellent choices for promoting substitution.[6][7]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a critical role. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone, are known to favor Sₙ2 reactions.[6][8][9] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive towards the electrophilic carbon.[10][11] Conversely, polar protic solvents (like ethanol (B145695) or water) can cage the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[10][12][13]

Q4: What is the ideal temperature range to minimize elimination?

A4: Lower temperatures favor substitution reactions.[14][15] Increasing the reaction temperature provides more energy to overcome the higher activation energy of elimination reactions, thus increasing the yield of the elimination product.[14][16][17] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[14][16] It is often best to start reactions at room temperature or below and monitor for progress.

Troubleshooting Guide

Problem: My reaction is producing more than 20% cycloheptene.

This guide provides a step-by-step approach to diagnose and resolve issues of excessive elimination.

Step 1: Analyze Your Nucleophile/Base

Is your reagent a strong base? Reagents like hydroxides (OH⁻), alkoxides (RO⁻, e.g., ethoxide, methoxide), and acetylides are strongly basic and will promote E2 elimination with secondary halides.[6][18]

  • Solution: Switch to a less basic nucleophile. Good options include sodium azide (NaN₃), sodium cyanide (NaCN), or a sodium thiolate (NaSR). These are excellent nucleophiles with low basicity, ideal for Sₙ2 reactions on secondary substrates.[7]

Step 2: Evaluate the Reaction Temperature

Are you running the reaction at an elevated temperature? Heat is a key factor that favors elimination over substitution.[16][18][19]

  • Solution: Reduce the reaction temperature. If possible, run the reaction at room temperature (approx. 25°C) or even cooler (e.g., 0°C) and allow it to proceed for a longer duration. Monitor the reaction by TLC or GC/MS to track the formation of the desired product versus the elimination byproduct.

Step 3: Check Your Solvent

Are you using a polar protic solvent like ethanol, methanol, or water? These solvents can decrease nucleophilicity through hydrogen bonding and favor elimination.[10][18]

  • Solution: Change to a polar aprotic solvent. Solvents like DMSO, DMF, or acetonitrile (B52724) enhance the strength of the nucleophile, accelerating the Sₙ2 reaction rate relative to the E2 rate.[8][9][11]

Data Presentation: Substitution vs. Elimination

The following table summarizes expected product distributions for the reaction of a typical secondary alkyl halide (2-bromopropane, as an analog) under various conditions. This data illustrates how the choice of reagents and conditions can significantly shift the reaction outcome.

SubstrateReagentSolventTemperature (°C)Substitution (Sₙ2) YieldElimination (E2) YieldReference
Isopropyl BromideNaOHEthanol/H₂O-21%79%[6]
Isopropyl BromideNaOEtEthanol-21%79%[6]
Isopropyl BromideNaOCH₃DMSO253%97%[6]
2-BromobutaneKOHEthanol-- (trans-2-butene is 6x cis)Major Product[20]
1-Fluoro-2-iodocycloheptaneNaN₃DMF6085-95% (Estimated)Minor[21]

Note: Data for this compound is limited; analogous secondary systems are used for illustration. Yields are approximate and can vary.

Experimental Protocols

Protocol: Synthesis of Azidocycloheptane via Sₙ2 Reaction

This protocol is designed to maximize the yield of the substitution product by using a weakly basic nucleophile in a polar aprotic solvent at a moderate temperature.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water and brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the this compound in anhydrous DMF to a concentration of approximately 0.1 M.[21]

  • Add sodium azide (1.5 equivalents) to the solution.

  • Gently heat the reaction mixture to 50-60°C.[21] Higher temperatures should be avoided to minimize the competing E2 elimination reaction.

  • Stir the mixture and monitor the reaction's progress using thin-layer chromatography (TLC) or GC-MS. The reaction may take 12-24 hours.[21]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and an equal volume of water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.[21]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude azidocycloheptane using column chromatography or distillation as appropriate.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competition between the Sₙ2 and E2 pathways for this compound.

SN2_vs_E2 sub This compound sn2_prod Substitution Product (e.g., Azidocycloheptane) sub->sn2_prod Sₙ2 Pathway Favored by: • Good Nucleophile / Weak Base (N₃⁻, CN⁻) • Polar Aprotic Solvent (DMSO, DMF) • Low Temperature e2_prod Elimination Product (Cycloheptene) sub->e2_prod E2 Pathway Favored by: • Strong, Bulky Base (t-BuOK, OH⁻) • High Temperature

Competition between Sₙ2 and E2 pathways.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and correcting high yields of the elimination byproduct.

Troubleshooting_Workflow start High Yield of Elimination Product? q_base Is the reagent a strong, bulky base? start->q_base Yes s_base Solution: Use a good nucleophile that is a weak base (e.g., NaN₃, NaCN). q_base->s_base Yes q_temp Is the reaction temperature high? q_base->q_temp No end_node Problem Resolved s_base->end_node s_temp Solution: Lower the temperature (e.g., to 25°C or 0°C). q_temp->s_temp Yes q_solvent Are you using a polar protic solvent? q_temp->q_solvent No s_temp->end_node s_solvent Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF). q_solvent->s_solvent Yes q_solvent->end_node No (Consult further resources) s_solvent->end_node

Decision tree for troubleshooting elimination.

References

Technical Support Center: Iodocycloheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocycloheptane reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, workup, and purification of this compound.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inactive Reagents Ensure all reagents, such as the iodide source (e.g., NaI) and any catalysts, are fresh and of high purity. For instance, in a Finkelstein reaction, the sodium iodide should be dry.[1][2][3]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at an optimal rate, while others might need cooling to prevent side reactions.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is allowed to proceed to completion.
Presence of Water Conduct the reaction under anhydrous (dry) conditions, using dried glassware and solvents, especially for moisture-sensitive reactions like those involving Grignard reagents or strong bases.
Poor Leaving Group If synthesizing this compound from a cycloheptyl derivative, ensure the leaving group is suitable. For example, bromides are good substrates for the Finkelstein reaction.[1][2]
Problem 2: Formation of Multiple Products (Low Purity)

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Competing Side Reactions - Elimination: In the presence of a strong base, elimination to form cycloheptene (B1346976) can compete with substitution. Use a non-nucleophilic base or carefully control the reaction temperature. - Over-iodination: If multiple reactive sites are available, di-iodinated products may form. Use the correct stoichiometry of reagents.
Rearrangement of Intermediates In reactions proceeding through carbocation intermediates, rearrangements can occur. The choice of solvent and counter-ion can influence the stability of the intermediate and minimize rearrangements.
Impure Starting Materials Ensure the purity of the starting materials. Impurities in the initial reactants can lead to a variety of side products.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Co-elution with Impurities Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent may improve separation.
Product Decomposition on Silica (B1680970) Gel This compound may be sensitive to the acidic nature of silica gel. Deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can prevent decomposition.
Product is Volatile Use a rotary evaporator at a low temperature and reduced pressure to remove solvents. Avoid prolonged exposure to high vacuum.
Formation of an Azeotrope If distillation is used for purification, be aware of potential azeotropes with the solvent. Check literature for known azeotropes of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Finkelstein reaction to produce this compound from cycloheptyl bromide?

A1: A typical workup for a Finkelstein reaction involves:

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Precipitate Removal: If a precipitate (e.g., NaBr) has formed, it can be removed by filtration.[2]

  • Aqueous Wash: The filtrate is then typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining inorganic salts and polar impurities. A wash with a dilute sodium thiosulfate (B1220275) solution can be used to remove any residual iodine.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Q2: What are some common impurities to look out for in this compound synthesis?

A2: Common impurities can include unreacted starting materials (e.g., cycloheptyl bromide or cycloheptanol), cycloheptene from elimination side reactions, and residual solvents from the workup. If the product has a brownish color, it may indicate the presence of free iodine (I₂).

Q3: My this compound product is a yellow or brown color. How can I remove the color?

A3: A yellow to brownish color is often due to the presence of dissolved iodine (I₂). This can typically be removed by washing the organic solution of your product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

Q4: What are the recommended storage conditions for this compound?

A4: Alkyl iodides can be sensitive to light and heat, which can cause decomposition and the release of iodine. It is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Workup Procedure for an this compound Reaction
  • Reaction Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature. If the reaction is acidic, neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate. If there is excess iodine, quench with a saturated aqueous solution of sodium thiosulfate until the color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by distillation. For distillation, the boiling point of the similar iodocyclohexane (B1584034) is approximately 80-81 °C at 20 mmHg, which can be used as an estimate.[4]

Visualizations

Experimental Workflow: Synthesis and Workup of this compound

Start Starting Materials (e.g., Cycloheptyl Bromide, NaI) Reaction Finkelstein Reaction (in Acetone) Start->Reaction Workup Aqueous Workup Reaction->Workup Quench, Extract, Wash, Dry Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

Problem Low Yield of this compound CheckReagents Check Reagent Purity & Activity Problem->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) Problem->CheckConditions CheckWorkup Review Workup Procedure Problem->CheckWorkup ReagentSolution Use Fresh/Pure Reagents CheckReagents->ReagentSolution Issue Found ConditionSolution Optimize Temperature & Time CheckConditions->ConditionSolution Issue Found WorkupSolution Minimize Product Loss During Extraction/Purification CheckWorkup->WorkupSolution Issue Found

Caption: A logical approach to troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Iodocycloheptane Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and stabilization of iodocycloheptane to maintain its purity and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound turn brown or purple over time?

A1: this compound, like other alkyl iodides, is susceptible to decomposition, particularly when exposed to light and heat.[1][2] The discoloration is typically due to the formation of elemental iodine (I₂) as a result of the cleavage of the carbon-iodine bond. This degradation can be accelerated by the presence of impurities or atmospheric oxygen.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, to form a cycloheptyl radical and an iodine radical. Two iodine radicals can then combine to form iodine (I₂), which imparts a brown or purple color to the solution. This process can be initiated by light (photodecomposition) or heat (thermal decomposition).

Q3: What is the recommended stabilizer for the long-term storage of this compound?

A3: Metallic copper and metallic silver are highly effective stabilizers for alkyl iodides like this compound.[3][4] These metals have a high affinity for iodine and will react with any free iodine that forms, preventing it from catalyzing further decomposition.[3][4] Copper in the form of a wire, chip, or turning is commonly used.[1]

Q4: How do copper or silver stabilizers work?

A4: Copper and silver act as iodine scavengers. If decomposition occurs and elemental iodine (I₂) is formed, the copper or silver will react with it to form insoluble copper(I) iodide (CuI) or silver iodide (AgI). This removes the free iodine from the solution, preventing further degradation and preserving the purity of the this compound.[3][4]

Q5: Are there any alternative stabilizers I can use?

A5: While metallic copper and silver are the most common and recommended for pure alkyl iodides, other compounds are used as stabilizers in different contexts. For instance, in iodized salt, reducing agents like sodium thiosulfate (B1220275) are used to prevent the oxidation of iodide.[5] However, for the bulk storage of pure this compound, adding such soluble stabilizers would introduce impurities. Therefore, a solid, insoluble stabilizer like copper or silver is preferred.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration (Yellow, Brown, Purple) Decomposition due to light, heat, or oxygen exposure. Formation of elemental iodine (I₂).1. Confirm the presence of a stabilizer (e.g., copper wire). 2. If no stabilizer is present, add a small piece of activated copper wire or silver foil. 3. Store the container in a cool, dark place, preferably in an amber glass bottle. 4. Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.
Pressure Buildup in Container Decomposition leading to the formation of gaseous byproducts. Storage at elevated temperatures.1. Carefully vent the container in a well-ventilated fume hood. 2. Transfer the this compound to a larger container if necessary, adding a copper stabilizer. 3. Ensure storage temperature is maintained within the recommended range (see table below).
Corrosion of Metal Storage Container Reaction of free iodine (from decomposition) with the container material.1. Immediately transfer the this compound to a suitable, clean, and dry glass container. 2. Add a copper or silver stabilizer to the new container.[3][4] 3. Inspect the original container for damage and dispose of it according to safety protocols.
Inconsistent Experimental Results Use of partially decomposed this compound containing impurities.1. Check the purity of the this compound using appropriate analytical methods (e.g., NMR, GC-MS). 2. If impurities are detected, consider purifying the compound by passing it through a short column of activated alumina (B75360) or by distillation over a small amount of copper powder. 3. Always use stabilized and properly stored this compound for sensitive reactions.

Data Summary Table

Parameter Recommendation Notes
Storage Temperature 2-8 °C (Refrigerated)Recommended for long-term storage to minimize thermal decomposition.[6] Always consult the product-specific safety data sheet.
Storage Container Amber glass bottle with a tight-fitting capProtects from light and prevents moisture entry.
Stabilizer Metallic Copper (wire, turnings, or chip) or Metallic Silver (foil)Acts as an iodine scavenger.[1][3][4]
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation. Purge the headspace before sealing for long-term storage.
Storage Location Cool, dry, dark, and well-ventilated areaAway from heat sources and incompatible materials.

Experimental Protocols

Protocol for Preparing a Stabilized Storage Container for this compound

Objective: To prepare a storage container with a copper stabilizer to ensure the long-term stability of this compound.

Materials:

  • Clean, dry amber glass bottle with a PTFE-lined cap

  • This compound

  • Copper wire or turnings

  • Dilute hydrochloric acid (~1 M)

  • Acetone (B3395972)

  • Deionized water

  • Tweezers

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Activate the Copper Stabilizer:

    • Using tweezers, take a small piece of copper wire or a few copper turnings.

    • Wash the copper with dilute hydrochloric acid for 1-2 minutes to remove any oxide layer. The copper should become bright and shiny.

    • Rinse the copper thoroughly with deionized water.

    • Rinse the copper with acetone to facilitate drying.

    • Allow the copper to air-dry completely in a clean, dust-free environment or dry it under a stream of inert gas.

  • Prepare the Storage Container:

    • Ensure the amber glass bottle and its cap are clean and completely dry.

    • Place the activated, dry copper stabilizer at the bottom of the bottle.

  • Transfer this compound:

    • Carefully transfer the this compound into the prepared storage bottle.

  • Inert Gas Purging:

    • For optimal long-term storage, purge the headspace of the bottle with a gentle stream of argon or nitrogen for a few minutes to displace any air and oxygen.

  • Sealing and Storage:

    • Securely tighten the cap on the bottle.

    • Label the bottle clearly with the compound name, date, and a note indicating it is stabilized with copper.

    • Store the bottle in a refrigerator at 2-8 °C, away from light.

Visualizations

cluster_0 Problem: this compound Decomposition cluster_1 Solution: Stabilization Iodo This compound (C7H13I) Decomp Decomposition (Light, Heat) Iodo->Decomp Radicals Cycloheptyl Radical + Iodine Radical Decomp->Radicals Iodine Elemental Iodine (I₂) (Discoloration) Radicals->Iodine Recombination Reaction Reaction with Iodine Iodine->Reaction Stabilizer Stabilizer (e.g., Copper) Stabilizer->Reaction Product Insoluble Copper Iodide (CuI) Reaction->Product StableIodo Stable this compound Reaction->StableIodo Prevents further decomposition

Caption: Logical workflow of this compound decomposition and stabilization.

References

Technical Support Center: Characterization of Impurities in Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocycloheptane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from its synthesis or degradation.[1] Organic impurities are the most common and can include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Compounds formed during the synthesis of the final product.[1]

  • Intermediates: Molecules that are transiently formed during the synthesis.[1]

  • Degradation Products: Impurities that result from the breakdown of this compound over time due to factors like light, heat, or reaction with other substances.[2][3]

  • Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.

Q2: What are the potential degradation pathways for this compound?

A2: this compound, like other alkyl halides, can be susceptible to degradation, particularly when exposed to light, heat, and moisture.[4][5] Potential degradation pathways include:

  • Hydrolysis: Reaction with water to form cycloheptanol (B1583049) and hydriodic acid.

  • Elimination: Formation of cycloheptene (B1346976) through the removal of hydrogen iodide.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, to form various oxygenated products.[2]

  • Photodecomposition: Degradation upon exposure to light, which can lead to the formation of radical species and subsequent by-products.[4]

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally most effective for comprehensive impurity profiling.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating a broad range of non-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities after isolation.[1][6]

Troubleshooting Guides

GC-MS Analysis

Q4: I am observing poor peak shapes (tailing or fronting) in my GC-MS analysis of this compound. What could be the cause and how can I resolve it?

A4: Poor peak shape in GC-MS can be attributed to several factors. The following table outlines potential causes and suggested solutions.

Possible CauseSuggested Solution
Column Overload Reduce the sample concentration or injection volume.
Active Sites in the Inlet or Column Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Inappropriate Injection Temperature Optimize the injector temperature. A temperature that is too low can cause slow vaporization, while one that is too high can cause degradation.
Poor Sample Focusing at the Head of the Column Use a suitable solvent and ensure the initial oven temperature is appropriate for the solvent.

Q5: I am not detecting any peaks, or the response is very low, for my this compound sample in GC-MS. What should I check?

A5: A lack of signal or low response can be frustrating. Here's a systematic approach to troubleshooting this issue.

Possible CauseSuggested Solution
Leak in the System Perform a leak check of the injector, column fittings, and mass spectrometer interface.
Incorrect Instrument Parameters Verify the injector and detector temperatures, carrier gas flow rate, and mass spectrometer settings.
Sample Degradation This compound may degrade in a hot injector. Try lowering the injector temperature.
Syringe or Injector Issue Ensure the syringe is functioning correctly and the injector is not blocked.
HPLC Analysis

Q6: I am having difficulty separating impurities from the main this compound peak in my HPLC analysis. How can I improve the resolution?

A6: Achieving good resolution is key to accurate impurity profiling. Consider the following adjustments to your HPLC method.

Possible CauseSuggested Solution
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient or isocratic composition. For non-polar compounds like this compound, a reversed-phase method with a C18 or Phenyl column is a good starting point.[7]
Incorrect Column Chemistry Try a column with a different stationary phase (e.g., Phenyl or Cyano) to exploit different separation mechanisms.[7]
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution.
Column Temperature Adjust the column temperature. Higher temperatures can improve efficiency but may affect selectivity.

Q7: My HPLC baseline is unstable and noisy. What are the likely causes and solutions?

A7: A stable baseline is crucial for detecting and quantifying low-level impurities. The table below provides common causes of an unstable baseline and how to address them.

Possible CauseSuggested Solution
Air Bubbles in the System Degas the mobile phase and purge the pump.
Mobile Phase Not Properly Mixed Ensure the mobile phase components are thoroughly mixed.
Detector Lamp Aging Replace the detector lamp if it is near the end of its lifetime.
Contaminated Column or Flow Path Flush the system with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This method is suitable for the detection of residual solvents and volatile by-products.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Parameters:

    • GC System: Agilent 8860 GC or equivalent.[1]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Mass range of 35-400 amu, electron ionization (EI) at 70 eV.

  • Data Analysis: Identify peaks corresponding to potential impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.[8]

Protocol 2: HPLC-UV Analysis for Non-Volatile Impurities

This method is suitable for detecting less volatile by-products and degradation products.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile (B52724).

  • HPLC Parameters:

    • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.[1]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Analyze the chromatogram for peaks other than the main this compound peak. Quantify impurities based on their peak area relative to the main peak, assuming a similar response factor, or by using a standard of the impurity if available.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing and Identification cluster_output Final Output sample This compound Sample prep Sample Preparation (Dilution) sample->prep gcms GC-MS Analysis (Volatile Impurities) prep->gcms hplc HPLC-UV Analysis (Non-Volatile Impurities) prep->hplc data_analysis Data Analysis (Chromatogram & Mass Spectra) gcms->data_analysis hplc->data_analysis impurity_id Impurity Identification data_analysis->impurity_id structure_elucidation Structure Elucidation (if necessary, via NMR) impurity_id->structure_elucidation report Impurity Profile Report structure_elucidation->report

Caption: Workflow for impurity analysis of this compound.

troubleshooting_logic start Analytical Problem Encountered check_params Check Instrument Parameters (Temperatures, Flows, etc.) start->check_params run_standard Analyze a Known Standard check_params->run_standard problem_persists Problem Persists? run_standard->problem_persists isolate_module Isolate the Problem Module (Injector, Column, Detector) problem_persists->isolate_module Yes resolved Problem Resolved problem_persists->resolved No maintenance Perform Targeted Maintenance (e.g., Clean Injector, Trim Column) isolate_module->maintenance consult_manual Consult Instrument Manuals and Support maintenance->consult_manual

Caption: A systematic approach to troubleshooting analytical issues.

References

"managing moisture sensitivity of Grignard reagents from iodocycloheptane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the moisture-sensitive Grignard reagent derived from iodocycloheptane, cycloheptylmagnesium iodide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of cycloheptylmagnesium iodide.

Problem Potential Cause Recommended Solution
Reaction fails to initiate (no heat, bubbling, or color change) 1. Wet glassware or solvent.[1][2] 2. Inactive magnesium surface due to an oxide layer.[1][3] 3. Impure this compound.1. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere.[1][3] Use freshly distilled, anhydrous solvent.[4] 2. Activate the magnesium turnings. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or mechanically crushing the turnings.[1][5] 3. Purify the this compound by distillation.
Reaction starts but then stops 1. Insufficiently dry conditions leading to quenching of the Grignard reagent.[1] 2. Poor quality of reagents.[1]1. Ensure a continuous inert atmosphere (nitrogen or argon) is maintained. Use a drying tube on the condenser. 2. Use freshly opened or purified reagents.
Formation of a white precipitate and low yield of the desired product The Grignard reagent has reacted with water, forming cycloheptane (B1346806) and magnesium hydroxides/oxides.[6][7]This indicates significant water contamination. Review all drying procedures for glassware, solvent, and the starting material.
Yield of the Grignard reagent is consistently low 1. Wurtz-type coupling of this compound. 2. Reaction with atmospheric oxygen.[8]1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. 2. Maintain a positive pressure of an inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude moisture when preparing cycloheptylmagnesium iodide?

Grignard reagents, including cycloheptylmagnesium iodide, are highly reactive organometallic compounds that are strong bases and nucleophiles.[6][9] They react readily with protic sources, such as water, in an acid-base reaction. This reaction protonates the Grignard reagent to form the corresponding alkane (cycloheptane in this case) and magnesium salts, rendering it inactive for the desired synthetic transformation.[7][10] This leads to decreased yields or complete failure of the reaction.[6]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by one or more of the following observations:

  • The disappearance of the color of a chemical activator, such as the brown/purple of iodine.[3]

  • Spontaneous boiling of the solvent at the surface of the magnesium.[3]

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[3]

  • A noticeable increase in the temperature of the reaction flask (exotherm).[3]

Q3: How can I be certain my solvent is sufficiently dry?

While commercially available anhydrous solvents are a good starting point, they can absorb moisture upon opening.[4] For best results, solvents like diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent such as sodium-benzophenone ketyl or calcium hydride.[11] Alternatively, passing the solvent through a column of activated alumina (B75360) can also be effective.

Q4: What is the best method to activate the magnesium turnings?

Several methods can be employed to activate the magnesium surface:

  • Chemical Activation: The most common methods involve adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][5] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas from 1,2-dibromoethane indicates activation.[3][9]

  • Mechanical Activation: Grinding the magnesium turnings in a dry flask with a glass rod can help break the oxide layer and expose a fresh surface.[1] Sonication can also be used to clean the surface of the metal.[5]

Q5: How do I determine the concentration of the cycloheptylmagnesium iodide solution I have prepared?

The concentration of the Grignard reagent should be determined by titration before use. Several methods are available:

  • Titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline (B135089). [12][13]

  • Titration with diphenylacetic acid. The endpoint is indicated by a persistent yellow color.[13][14]

  • Iodine titration. A solution of iodine in dry THF is titrated with the Grignard reagent until the brown color disappears.[15][16]

Experimental Protocols

Preparation of Anhydrous Diethyl Ether

Objective: To prepare dry diethyl ether suitable for Grignard reagent synthesis.

Materials:

  • Diethyl ether (reagent grade)

  • Sodium metal

  • Benzophenone (B1666685)

  • Distillation apparatus

  • Inert gas source (nitrogen or argon)

Procedure:

  • Set up a distillation apparatus that has been oven or flame-dried and cooled under an inert atmosphere.

  • In the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone to the diethyl ether.

  • Heat the mixture to reflux under a gentle flow of inert gas. A deep blue or purple color indicates the presence of the sodium-benzophenone ketyl radical and that the solvent is dry and oxygen-free.

  • Distill the ether into a dry, inert-atmosphere-flushed receiving flask.

  • The freshly distilled ether should be used immediately or stored over molecular sieves under an inert atmosphere.

Synthesis of Cycloheptylmagnesium Iodide

Objective: To prepare a solution of cycloheptylmagnesium iodide.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous diethyl ether

  • Three-neck round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

  • Inert gas source (nitrogen or argon)

Procedure:

  • Assemble the dry glassware and allow it to cool under a stream of inert gas. Equip the flask with a magnetic stir bar.

  • Place the magnesium turnings in the flask.

  • Add a single, small crystal of iodine to the magnesium.

  • In the addition funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated (as evidenced by heat generation and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-to-brown solution is your Grignard reagent.

Titration of Cycloheptylmagnesium Iodide

Objective: To determine the molarity of the prepared Grignard reagent.

Materials:

  • Cycloheptylmagnesium iodide solution

  • Anhydrous 1,4-dioxane

  • Standardized solution of sec-butanol in xylene

  • 1,10-phenanthroline indicator solution

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add a known volume of the cycloheptylmagnesium iodide solution.

  • Add a few drops of the 1,10-phenanthroline indicator solution.

  • Titrate with the standardized sec-butanol solution until the endpoint, which is a color change from reddish-brown to colorless.

  • Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Visualizations

experimental_workflow Experimental Workflow for Grignard Synthesis cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_analysis 3. Analysis & Use prep Preparation synth Synthesis analysis Analysis & Use dry_glass Dry Glassware (Oven/Flame) setup Assemble Apparatus under Inert Gas dry_glass->setup dry_solvent Prepare Anhydrous Solvent (e.g., Ether) dry_solvent->setup activate_mg Activate Magnesium (e.g., with Iodine) activate_mg->setup initiate Initiate Reaction (Small amount of this compound) setup->initiate addition Slowly Add Remaining This compound Solution initiate->addition reflux Maintain Gentle Reflux addition->reflux titrate Titrate to Determine Concentration reflux->titrate use Use in Subsequent Reaction titrate->use

Caption: Workflow for the preparation and use of cycloheptylmagnesium iodide.

troubleshooting_logic Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate check_moisture Are glassware and solvent completely dry? start->check_moisture check_mg Is the magnesium surface activated? check_moisture->check_mg Yes dry Action: Thoroughly dry all glassware and solvents. check_moisture->dry No check_reagents Are reagents pure? check_mg->check_reagents Yes activate Action: Activate Mg with Iodine or 1,2-dibromoethane. check_mg->activate No purify Action: Purify This compound. check_reagents->purify No success Reaction should initiate. check_reagents->success Yes dry->check_moisture activate->check_mg purify->check_reagents

Caption: Decision tree for troubleshooting a failed Grignard reaction initiation.

References

Technical Support Center: Scaling Up Iodocycloheptane Reactions Safely

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely scaling up chemical reactions involving iodocycloheptane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the safe handling and reaction scale-up of this compound.

Q1: What are the primary hazards associated with this compound?

Q2: What are the critical safety considerations when scaling up reactions with this compound?

A2: Scaling up reactions introduces significant safety challenges due to changes in the surface-area-to-volume ratio, which affects heat transfer.[2][4] Key considerations include:

  • Thermal Management: Exothermic reactions can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[4][5] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely.[4][5]

  • Reagent Addition: The rate of reagent addition must be carefully controlled to manage heat generation.[4] A slow, controlled addition is generally recommended for exothermic processes.

  • Mixing: Inefficient mixing at larger scales can create localized "hot spots" where the temperature is significantly higher than in the bulk of the mixture, potentially leading to side reactions or decomposition.[5]

  • Equipment Selection: Glassware and reactors should be appropriately sized for the intended scale, with a volume at least twice that of all combined reagents to provide sufficient headspace.[4][5]

Q3: How should I approach the scale-up process for an this compound reaction?

A3: A cautious, stepwise approach is recommended. Never scale a reaction by more than a factor of three from the previous successful run.[5] Each increase in scale should be treated as a new experiment, with careful monitoring and a thorough risk assessment conducted beforehand.[5] If any parameters such as reagents, solvents, or temperature are changed, the reaction should be re-tested at a small scale first.[5]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in reactions involving this compound, such as nucleophilic substitution and Grignard reagent formation.

Troubleshooting Nucleophilic Substitution Reactions

Nucleophilic substitution is a common transformation for this compound. The following guide addresses potential issues.

Problem: Low or No Product Conversion

Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Check the purity and age of the nucleophile and any additives. Ensure solvents are anhydrous if required by the reaction.Use fresh, high-purity reagents. Dry solvents using appropriate methods.
Insufficient Reaction Temperature Monitor the internal reaction temperature.Optimize the reaction temperature. Be cautious not to exceed the decomposition temperature of the product or starting material.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Allow the reaction to proceed for a longer duration, continuing to monitor its progress.
Poor Solubility of Nucleophile Observe the reaction mixture for undissolved solids.Consider using a phase-transfer catalyst to facilitate the transport of the nucleophile into the organic phase.[1][6][7] Alternatively, a different solvent system that better dissolves all reactants may be necessary.

Problem: Significant Byproduct Formation

Potential Cause Diagnostic Check Recommended Solution
Side Reactions (e.g., Elimination) Analyze the byproduct structure (e.g., via NMR, GC-MS). Elimination (E2) is a common side reaction for secondary alkyl halides.Use a less basic nucleophile if possible. Lowering the reaction temperature can also disfavor elimination reactions.
Decomposition of Starting Material or Product Observe for color changes in the reaction mixture. Analyze for degradation products.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive. Protect the reaction from light if the compounds are light-sensitive.[3]
Reaction with Solvent Analyze for byproducts incorporating the solvent molecule.Choose a more inert solvent for the reaction.
Troubleshooting Grignard Reagent Formation

The formation of cycloheptyl magnesium iodide is a critical step for many subsequent reactions. Grignard reagent formation is notoriously sensitive to reaction conditions.

Problem: Reaction Fails to Initiate

Potential Cause Diagnostic Check Recommended Solution
Passivated Magnesium Surface Magnesium turnings appear dull or coated.Activate the magnesium surface by adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[2][8]
Presence of Moisture Reaction does not start despite activation attempts.Rigorously dry all glassware (flame-dry under vacuum or oven-dry). Use anhydrous solvents.[8]
Low Reactivity of this compound Reaction is sluggish even with activated magnesium and dry conditions.Gentle warming may be required to initiate the reaction. However, be prepared to cool the reaction immediately once it starts, as Grignard formation is highly exothermic.[8]

Problem: Low Yield of Grignard Reagent

Potential Cause Diagnostic Check Recommended Solution
Wurtz Coupling Side Reaction Formation of a high-boiling byproduct, dicycloheptane.Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl iodide.[8] Avoid excessively high temperatures.
Reaction with Atmospheric Oxygen or Carbon Dioxide The Grignard reagent is quenched upon exposure to air.Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Incomplete Reaction A significant amount of magnesium remains unreacted after an extended period.Ensure efficient stirring to keep the magnesium suspended. Allow for sufficient reaction time.

Section 3: Experimental Protocols

The following are generalized protocols for common reactions with this compound. These should be optimized for specific substrates and scales. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Nucleophilic Substitution with Sodium Azide (B81097)

This protocol describes the synthesis of azidocycloheptane, a versatile intermediate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with water (3 x volume of organic phase) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude azidocycloheptane by vacuum distillation or column chromatography.

Note: This protocol is adapted from a procedure for 1-fluoro-2-iodocycloheptane.[6] Estimated yields for analogous reactions are in the range of 85-95%.[6]

Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines the formation of a C-C bond to synthesize phenylcycloheptane.

Materials:

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add potassium carbonate (2.0 eq) followed by a mixture of toluene and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M with respect to this compound).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-18 hours under an inert atmosphere. Monitor the reaction progress by GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Section 4: Data Presentation

The following tables summarize key data for this compound and estimated reaction parameters.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₃I[9][10]
Molecular Weight224.08 g/mol [9][10]
IUPAC NameThis compound[9][10]
CAS Number2404-36-6[9][10]

Table 2: Estimated Parameters for Nucleophilic Substitution Reactions of this compound

NucleophileReagentProductSolventTypical ConditionsEstimated Yield (%)
AzideSodium Azide (NaN₃)AzidocycloheptaneDMF, DMSO25-80 °C, 12-24 h85-95
CyanideSodium Cyanide (NaCN)CycloheptanecarbonitrileDMSO25-60 °C, 12-24 h80-90
ThiolateSodium Thiophenoxide (NaSPh)PhenylthiocycloheptaneTHF, DMF0-25 °C, 2-6 h90-98
AlkoxideSodium Methoxide (NaOMe)MethoxycycloheptaneMethanol25-65 °C, 4-8 h80-90

Disclaimer: The yields and reaction times are estimates based on analogous reactions with secondary alkyl iodides and may require optimization for this compound.[6]

Section 5: Visualizations

Experimental Workflow for Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (this compound, Nucleophile, Solvent) setup_apparatus Set up Reaction Apparatus (Flask, Condenser, Stirrer) add_reagents Add Reagents to Flask setup_apparatus->add_reagents heat_stir Heat and Stir (Monitor Temperature) add_reagents->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Distillation/Chromatography) concentrate->purify

Caption: General workflow for a nucleophilic substitution reaction involving this compound.

Troubleshooting Logic for Grignard Reaction Initiation

G decision decision action action check_conditions Are glassware and solvents anhydrous? action->check_conditions issue issue issue->action Dry all components thoroughly start Grignard Reaction Fails to Initiate start->check_conditions check_conditions->issue No check_activation Is Mg surface activated? check_conditions->check_activation Yes check_temp Has gentle warming been tried? check_activation->check_temp Yes action2 Activate Mg (Iodine, 1,2-dibromoethane) check_activation->action2 No failure Persistent Failure (Re-evaluate Reagent Purity) check_temp->failure Yes action3 Apply gentle heat (with caution) check_temp->action3 No success Reaction Initiates action2->check_activation action3->success

Caption: Decision tree for troubleshooting the initiation of a Grignard reaction.

References

Technical Support Center: Synthesis of Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of iodocycloheptane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) for various alternative synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several key pathways, each with its own advantages and disadvantages. The most common starting materials are cycloheptanol (B1583049), bromocycloheptane (B146454), cycloheptene (B1346976), and cycloheptane (B1346806) itself. The choice of method often depends on the availability of the starting material, desired yield, and tolerance of functional groups.

The main synthetic routes are:

  • From Cycloheptanol: Conversion of the hydroxyl group to an iodide, typically via the Appel reaction.

  • From Bromocycloheptane: Halogen exchange through the Finkelstein reaction.

  • From Cycloheptene: Addition of hydrogen iodide across the double bond (hydroiodination).

  • From Cycloheptane: Direct C-H bond iodination via a radical pathway.

Q2: Which method generally provides the highest yield?

A2: The Finkelstein and Appel reactions are generally high-yielding methods for preparing alkyl iodides from the corresponding bromides/chlorides and alcohols, respectively.[1][2] Direct radical iodination of cycloheptane can be less efficient and may require careful optimization to achieve good yields.[3] Hydroiodination of cycloheptene can also be high-yielding, but may be complicated by side reactions if not performed under carefully controlled conditions.[4]

Q3: Are there any green chemistry approaches for this compound synthesis?

A3: Some methods can be adapted to be more environmentally friendly. For instance, the use of polymer-supported reagents, such as polymer-supported triphenylphosphine (B44618) in the Appel reaction, can simplify purification and allow for reagent recycling.[5] Additionally, newer methods for radical iodination aim to use safer, more sustainable reagents and conditions.

Synthetic Methods: Data and Protocols

Below is a summary of the primary synthetic methods for this compound, including comparative data and detailed experimental protocols.

Data Summary of Synthetic Methods
MethodStarting MaterialKey ReagentsTypical Solvent(s)Typical TemperatureTypical Reaction TimeReported Yield
Appel Reaction CycloheptanolPPh₃, I₂, Imidazole (B134444)Dichloromethane (B109758) (DCM)0 °C to Room Temp.16 hoursGood to High
Finkelstein Reaction BromocycloheptaneNaIAcetone (B3395972)RefluxSeveral hoursHigh
Hydroiodination CyclohepteneHI (or precursor)Toluene (B28343)VariesVariesModerate to High
Radical Iodination CycloheptaneI₂, t-BuONaCycloheptaneReflux24 hoursModerate

Method 1: From Cycloheptanol (Appel Reaction)

This method converts the hydroxyl group of cycloheptanol into an iodide using triphenylphosphine and iodine. The reaction proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.[2][6]

Appel_Reaction Cycloheptanol Cycloheptanol This compound This compound Cycloheptanol->this compound Appel Reaction Reagents PPh₃, I₂, Imidazole DCM, 0°C to RT Byproducts Triphenylphosphine oxide + Chloroform This compound->Byproducts Co-products

Caption: Appel reaction workflow for this compound synthesis.
Experimental Protocol: Appel Reaction

  • To a solution of triphenylphosphine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.[6]

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of cycloheptanol (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Separate the phases and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Appel Reaction
Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous. - Extend the reaction time and monitor by TLC.
Decomposition of product.- Maintain a low temperature during the reaction and workup.
Difficulty in Purification Presence of triphenylphosphine oxide byproduct.- After the reaction, add a non-polar solvent like pentane (B18724) to precipitate the triphenylphosphine oxide, which can then be filtered off.[7] - Use polymer-supported triphenylphosphine for easier removal.[5]
Formation of Side Products Elimination to form cycloheptene.- This is more common with sterically hindered secondary alcohols. Ensure the reaction is run at a low temperature.

Method 2: From Bromocycloheptane (Finkelstein Reaction)

The Finkelstein reaction is a classic S_N2 reaction that involves the exchange of a halogen. In this case, bromocycloheptane is converted to this compound using sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Finkelstein_Reaction Bromocycloheptane Bromocycloheptane This compound This compound Bromocycloheptane->this compound Finkelstein Reaction Reagents NaI, Acetone Reflux Precipitate NaBr (precipitate) This compound->Precipitate Byproduct

Caption: Finkelstein reaction for this compound synthesis.
Experimental Protocol: Finkelstein Reaction

  • Dissolve bromocycloheptane (1.0 equivalent) in dry acetone.

  • Add an excess of sodium iodide (typically 3-5 equivalents).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the precipitated sodium bromide.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

  • Dry the organic layer, filter, and concentrate to obtain the crude this compound, which can be further purified by distillation if necessary.

Troubleshooting Guide: Finkelstein Reaction
Problem Possible Cause(s) Solution(s)
Low Yield / Incomplete Reaction The reaction is at equilibrium.- Use a larger excess of sodium iodide. - Ensure the acetone is completely dry, as water can dissolve the sodium bromide precipitate.[1]
The secondary halide is less reactive than a primary halide.- Increase the reaction time and/or temperature (within the limits of the solvent).
Product is Contaminated with Starting Material Incomplete reaction.- Re-subject the isolated product mixture to the reaction conditions. - Ensure efficient stirring to maximize contact between the dissolved starting material and the sodium iodide.

Method 3: From Cycloheptene (Hydroiodination)

This method involves the electrophilic addition of hydrogen iodide (HI) across the double bond of cycloheptene. Since cycloheptene is a symmetrical alkene, only one product is expected. However, the use of HI gas or concentrated aqueous HI can be hazardous and lead to side reactions. Milder, in situ generated sources of HI are often preferred.

Hydroiodination Cycloheptene Cycloheptene This compound This compound Cycloheptene->this compound Hydroiodination Reagents HI or precursor (e.g., Et₃SiH, I₂)

Caption: Hydroiodination of cycloheptene to this compound.
Experimental Protocol: Hydroiodination (using HI precursor)

A modern approach involves the ex situ generation of HI from triethylsilane and iodine, which is then introduced to the alkene.[8]

  • In a two-chambered reaction vessel, place iodine in one chamber and a solution of cycloheptene in toluene in the other.

  • Add triethylsilane to the chamber containing iodine to generate HI gas.

  • The HI gas will then react with the cycloheptene solution.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography or distillation.

Troubleshooting Guide: Hydroiodination
Problem Possible Cause(s) Solution(s)
Low Yield Inefficient generation or delivery of HI.- Ensure all reagents for HI generation are fresh and anhydrous. - Optimize the temperature for HI generation and addition.
Polymerization of the alkene.- This can be initiated by strong acids. Use a milder HI source or perform the reaction at a lower temperature.
Formation of Side Products Presence of peroxides leading to radical addition.- Ensure all reagents and solvents are free of peroxides.[9]

Method 4: From Cycloheptane (Radical Iodination)

Direct iodination of an alkane C-H bond is thermodynamically unfavorable and often reversible.[10] However, it can be achieved using a radical initiator. A common method involves the in situ generation of tert-butyl hypoiodite (B1233010) from iodine and a strong base like sodium tert-butoxide.[11][12]

Radical_Iodination Cycloheptane Cycloheptane This compound This compound Cycloheptane->this compound Radical Iodination Reagents I₂, t-BuONa Reflux

Caption: Radical iodination of cycloheptane.
Experimental Protocol: Radical Iodination

  • To a solution of cycloheptane (which also acts as the solvent), add iodine (I₂) and sodium tert-butoxide (t-BuONa).[12]

  • Heat the mixture to reflux and stir for an extended period (e.g., 24 hours).

  • Monitor the reaction progress by GC-MS.

  • After cooling, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.

  • Remove the excess cycloheptane by distillation.

  • Purify the resulting this compound by vacuum distillation.

Troubleshooting Guide: Radical Iodination
Problem Possible Cause(s) Solution(s)
Low Yield The reaction is reversible.- The use of an oxidizing agent can help to remove the HI byproduct and drive the reaction forward.[10]
Inefficient radical initiation.- Ensure the reaction is heated sufficiently to promote radical formation. The use of a radical initiator like AIBN or light can sometimes be beneficial.[3]
Formation of Multiple Products Over-iodination or reaction at different positions (though less of an issue for cycloheptane).- Use a stoichiometric amount of the iodinating agent. - Optimize reaction time to favor mono-iodination.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Iodocycloheptane and Bromocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of leaving group in an alkyl halide substrate is a critical determinant of reaction outcome and efficiency. This guide provides an in-depth comparison of the reactivity of iodocycloheptane and bromocycloheptane (B146454) across various reaction types, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. While direct, side-by-side quantitative kinetic data for these specific cycloheptyl derivatives is sparse in the literature, this comparison is built upon well-established principles of physical organic chemistry and supported by analogous experimental data for related cycloalkyl systems.

Executive Summary

The fundamental difference in reactivity between this compound and bromocycloheptane lies in the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is longer and weaker than the carbon-bromine bond, and the iodide ion is a larger, more polarizable, and weaker base in solution. Consequently, This compound is generally more reactive than bromocycloheptane in both substitution and elimination reactions. This enhanced reactivity often translates to faster reaction rates and the feasibility of using milder reaction conditions.

Quantitative Reactivity Comparison

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend holds true for SN1, SN2, E1, and E2 reactions. The rate of reaction is directly influenced by the ability of the leaving group to depart.

Estimated Relative Rates of Solvolysis (SN1/E1)

The solvolysis of cycloalkyl derivatives is sensitive to ring strain and the stability of the resulting carbocation. Cycloheptyl systems are known to be more flexible than their cyclohexyl counterparts, which can relieve strain upon ionization and thus accelerate carbocation formation. While specific data for the halides is elusive, we can infer the relative reactivity from general leaving group effects.

SubstrateLeaving GroupRelative Rate (Estimated)
This compoundI⁻>1
BromocycloheptaneBr⁻1

This table provides an estimated qualitative comparison. The actual rate difference can be significant, often an order of magnitude or more, depending on the specific reaction conditions.

Expected Product Distribution in Elimination Reactions (E2)

In E2 reactions, a strong base is used to promote the concerted elimination of a proton and the leaving group to form an alkene. The primary product for both this compound and bromocycloheptane under E2 conditions is cycloheptene (B1346976). Due to its higher reactivity, this compound would be expected to give a higher yield of cycloheptene under identical reaction conditions (time, temperature, and base concentration) or react to completion more rapidly.

SubstrateBase/SolventExpected Major ProductRelative Yield (Estimated)
This compoundNaOEt/EtOHCyclohepteneHigher
BromocycloheptaneNaOEt/EtOHCyclohepteneLower

Reaction Mechanisms and Stereochemistry

The choice of reaction conditions will dictate whether substitution or elimination pathways are favored.

reaction_pathways sub Cycloheptyl Halide (Iodo- or Bromo-) sn1 S N 1 (Cycloheptyl Cation Intermediate) sub->sn1 Weak Nucleophile Polar Protic Solvent sn2 S N 2 (Concerted Backside Attack) sub->sn2 Strong Nucleophile Polar Aprotic Solvent e1 E1 (Cycloheptyl Cation Intermediate) sub->e1 Weak Base Polar Protic Solvent Heat e2 E2 (Concerted Elimination) sub->e2 Strong, Bulky Base Heat

Caption: General reaction pathways for cycloheptyl halides.

Experimental Protocols

Below are representative experimental protocols that could be employed to quantitatively compare the reactivity of this compound and bromocycloheptane.

Comparative Solvolysis (SN1/E1 Conditions)

Objective: To determine the relative rates of solvolysis of this compound and bromocycloheptane in a polar protic solvent.

Materials:

Procedure:

  • Prepare solutions of known concentration of this compound and bromocycloheptane in 80% aqueous ethanol.

  • Place a known volume of each solution in separate flasks in a constant temperature bath (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a flask containing cold acetone.

  • Titrate the generated hydrohalic acid (HI or HBr) with the standardized NaOH solution using phenolphthalein as an indicator.

  • The rate of reaction can be determined by plotting the concentration of the acid produced over time. The first-order rate constant (k) can be calculated from the slope of a plot of ln([RX]₀/[RX]t) versus time.

solvolysis_workflow start Prepare Solutions (this compound & Bromocycloheptane in 80% aq. EtOH) react Incubate at Constant Temperature start->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction in Cold Acetone sample->quench titrate Titrate with Standardized NaOH quench->titrate analyze Calculate Rate Constants (k) titrate->analyze end Compare Reactivity analyze->end

Caption: Experimental workflow for comparative solvolysis.

Comparative Elimination (E2 Conditions)

Objective: To compare the yield of cycloheptene from the E2 elimination of this compound and bromocycloheptane.

Materials:

  • This compound

  • Bromocycloheptane

  • Sodium ethoxide in ethanol (NaOEt/EtOH)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with a suitable column

  • Internal standard (e.g., undecane)

Procedure:

  • In separate round-bottom flasks equipped with reflux condensers, place equimolar amounts of this compound and bromocycloheptane.

  • Add a known amount of the internal standard to each flask.

  • Add an excess of a standardized solution of sodium ethoxide in ethanol to each flask.

  • Reflux the reaction mixtures for a set period (e.g., 1 hour).

  • Cool the mixtures to room temperature and quench with water.

  • Extract the organic products with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layers over anhydrous magnesium sulfate.

  • Analyze the resulting solutions by gas chromatography to determine the yield of cycloheptene relative to the internal standard.

Conclusion

The reactivity of this compound is significantly greater than that of bromocycloheptane across SN1, SN2, E1, and E2 reaction pathways. This is primarily attributed to the superior leaving group ability of the iodide ion. For synthetic applications, this means that this compound can often be reacted under milder conditions and may provide higher yields in a shorter reaction time. The choice between these two substrates will ultimately depend on the specific requirements of the synthesis, including cost, availability, and desired reaction selectivity. The experimental protocols outlined provide a framework for quantitatively confirming these reactivity differences in a laboratory setting.

A Comparative Analysis of Iodocycloheptane and Chlorocycloheptane in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodocycloheptane is expected to be significantly more reactive than chlorocycloheptane (B1583793) in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the chloride ion. The larger atomic radius and greater polarizability of iodine result in a weaker carbon-iodine bond and a more stable iodide anion in solution, both of which accelerate the rate of nucleophilic attack.

Theoretical Framework: Factors Governing SN2 Reactivity

The rate of an SN2 reaction is governed by several key factors:

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. Weaker bases are generally better leaving groups.[1][2] In the case of halogens, the leaving group ability increases down the group: I- > Br- > Cl- > F-.[1] This is because iodide is the weakest base among the common halides, making it the best leaving group.[1]

  • Steric Hindrance: SN2 reactions involve a backside attack by the nucleophile on the carbon atom bearing the leaving group.[3] Increased steric bulk around the reaction center hinders this approach, slowing down the reaction.[4][5] Both this compound and chlorocycloheptane are secondary halides, which generally react slower than primary halides but faster than tertiary halides in SN2 reactions.[3][6]

  • Strength of the Nucleophile: A stronger nucleophile will attack the electrophilic carbon more readily, leading to a faster reaction rate.[6]

  • Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMSO, are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.[6]

Comparative Reactivity: this compound vs. Chlorocycloheptane

Based on the principles outlined above, a qualitative comparison can be made:

FeatureThis compoundChlorocycloheptaneRationale
Leaving Group Iodide (I-)Chloride (Cl-)Iodide is a significantly better leaving group than chloride due to its lower basicity and higher polarizability.[1][2]
C-X Bond Strength Weaker C-I bondStronger C-Cl bondThe carbon-iodine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a lower activation energy for the reaction.
Predicted SN2 Reactivity HigherLowerThe superior leaving group ability of iodide is the dominant factor leading to a faster SN2 reaction rate for this compound.

Experimental Protocol for Quantitative Comparison

To obtain quantitative data on the relative reactivity of this compound and chlorocycloheptane, a kinetic study can be performed. The following is a generalized experimental protocol for a comparative rate study using sodium azide (B81097) as the nucleophile in an acetone solvent.

Objective: To determine and compare the second-order rate constants for the SN2 reaction of this compound and chlorocycloheptane with sodium azide.

Materials:

  • This compound

  • Chlorocycloheptane

  • Sodium azide (NaN3)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Constant temperature bath

  • Reaction vials with septa

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector

  • Internal standard (e.g., a non-reactive alkane of similar volatility)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, chlorocycloheptane, and sodium azide in anhydrous acetone.

    • Prepare a stock solution of the internal standard in acetone.

  • Kinetic Runs:

    • For each haloalkane, set up a series of reactions. In a typical run, a solution of the haloalkane and the internal standard in acetone is placed in a reaction vial and allowed to equilibrate to the desired temperature in a constant temperature bath.

    • The reaction is initiated by injecting a known volume of the pre-heated sodium azide solution into the vial.

    • At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by dilution with cold acetone or by adding a reagent that reacts rapidly with the remaining azide).

  • Analysis:

    • The concentration of the remaining haloalkane in each quenched aliquot is determined using GC or HPLC. The use of an internal standard allows for accurate quantification.

  • Data Analysis:

    • The reaction between a haloalkane and azide follows second-order kinetics, where the rate is proportional to the concentrations of both the haloalkane and the azide ion.[7]

    • The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction with initial concentrations [RX]0 and [N3-]0, the integrated rate law is:

    • A plot of the left side of the equation against time will yield a straight line with a slope equal to the rate constant, k.[1][5]

Visualization of the SN2 Reaction Pathway

The following diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

SN2_Mechanism reactant Nu⁻ + R-X transition_state [Nu···R···X]⁻‡ reactant->transition_state Backside Attack product Nu-R + X⁻ transition_state->product Leaving Group Departure

Caption: Generalized SN2 Reaction Mechanism.

Logical Workflow for Comparative Reactivity Study

The process of comparing the reactivity of this compound and chlorocycloheptane can be visualized as a logical workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Stock Solutions (Haloalkanes, NaN₃, Internal Standard) temp_equilibration Equilibrate Reactants to Reaction Temperature prep_solutions->temp_equilibration initiate_reaction Initiate Reaction (Mix Haloalkane and NaN₃) temp_equilibration->initiate_reaction timed_aliquots Withdraw Aliquots at Timed Intervals initiate_reaction->timed_aliquots quench_reaction Quench Reaction timed_aliquots->quench_reaction gc_hplc_analysis Analyze Aliquots (GC/HPLC) quench_reaction->gc_hplc_analysis determine_conc Determine Haloalkane Concentration gc_hplc_analysis->determine_conc plot_data Plot Kinetic Data determine_conc->plot_data calc_rate_constant Calculate Second-Order Rate Constant (k) plot_data->calc_rate_constant compare_reactivity Compare Reactivity (k_iodo vs. k_chloro) calc_rate_constant->compare_reactivity

Caption: Workflow for Kinetic Comparison Study.

Conclusion

References

Spectroscopic Data for the Confirmation of Iodocycloheptane Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative analysis of the key spectroscopic data used to confirm the identity of iodocycloheptane, with a focus on its differentiation from other halogenated cycloheptanes such as chlorocycloheptane (B1583793) and bromocycloheptane. The guide leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical profile.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data for this compound and its chloro- and bromo- analogues. These values are critical for distinguishing between these closely related compounds.

¹H NMR Spectroscopy Data

Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-1H-2, H-7H-3, H-6H-4, H-5
This compound (Predicted) ~4.4~2.1~1.6~1.5
Chlorocycloheptane ~4.2~1.9~1.7~1.5
Bromocycloheptane ~4.3~2.0~1.8~1.5
Cycloheptane 1.541.541.541.54

Note: Predicted values for this compound are based on established substituent effects and data from related structures.

¹³C NMR Spectroscopy Data

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-1C-2, C-7C-3, C-6C-4, C-5
This compound (Predicted) ~40~35~28~26
Chlorocycloheptane 66.837.128.123.9
Bromocycloheptane 58.137.828.424.1
Cycloheptane 28.628.628.628.6

Note: Predicted values for this compound are based on established substituent effects and data from related structures.

IR Spectroscopy Data

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H Stretch (sp³)C-H BendC-X Stretch
This compound 2850-3000~1450~500-600
Chlorocycloheptane 2850-3000~1450~600-800
Bromocycloheptane 2850-3000~1450~500-600
Mass Spectrometry Data

Table 4: Comparison of Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)[M-X]⁺Base Peak
This compound (C₇H₁₃I) 2249797
Chlorocycloheptane (C₇H₁₃Cl) 132/134 (3:1)9797
Bromocycloheptane (C₇H₁₃Br) 176/178 (1:1)9797

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. A standard pulse program is used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹³C frequency (e.g., 100 MHz).

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired at room temperature. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Instrument Setup: Place the sample holder in the FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean plates. Then, run the spectrum of the sample. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for this compound Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using the discussed spectroscopic methods.

Iodocycloheptane_Confirmation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Confirmation Mass_Spec Mass Spectrometry Confirm_Molecular_Formula Confirm Molecular Formula (C₇H₁₃I) Mass_Spec->Confirm_Molecular_Formula Molecular Ion & Fragmentation IR_Spec IR Spectroscopy Identify_Functional_Groups Identify Functional Groups (C-I, C-H) IR_Spec->Identify_Functional_Groups Vibrational Frequencies 1H_NMR ¹H NMR Determine_Proton_Environment Determine Proton Environment 1H_NMR->Determine_Proton_Environment Chemical Shifts & Coupling 13C_NMR ¹³C NMR Determine_Carbon_Skeleton Determine Carbon Skeleton 13C_NMR->Determine_Carbon_Skeleton Chemical Shifts Final_Confirmation Confirm this compound Structure Confirm_Molecular_Formula->Final_Confirmation Identify_Functional_Groups->Final_Confirmation Determine_Proton_Environment->Final_Confirmation Determine_Carbon_Skeleton->Final_Confirmation

Caption: Workflow for this compound Identification.

Illuminating the Cycloheptane Ring: A Comparative Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its biological activity and designing novel therapeutics. The flexible seven-membered cycloheptane (B1346806) ring, a prevalent scaffold in many natural products and pharmaceuticals, poses a considerable analytical challenge. This guide offers an objective comparison of three powerful techniques for elucidating the conformation of cycloheptane derivatives: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, with a focus on iodinated analogs.

At a Glance: Comparing Structural Analysis Techniques

The determination of a molecule's preferred shape, especially for a flexible ring system like cycloheptane, is rarely straightforward. X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. In contrast, NMR spectroscopy offers insights into the dynamic equilibrium of conformations in solution. Computational modeling complements these experimental techniques by exploring the potential energy landscape and predicting the relative stabilities of different conformers.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
State of Matter Solid (Crystal)SolutionIn Silico (Gas Phase or Solvated)
Information Yield Precise 3D structure, bond lengths, bond angles, dihedral angles, crystal packingConformational equilibrium, relative populations of conformers, through-space proton proximities (NOE)Optimized geometries, relative energies of conformers, predicted bond lengths and angles
Key Strengths Unambiguous determination of solid-state conformationProvides information on dynamic processes and solution-state structureAllows for the study of unstable or transient conformers; predictive power
Key Limitations Requires a suitable single crystal; conformation may differ from solution stateData represents a population average of conformers; can be complex to interpret for highly flexible systemsAccuracy is dependent on the level of theory and basis set; requires experimental validation

The Twist-Chair: Cycloheptane's Preferred Conformation

Theoretical calculations and experimental data from various cycloheptane derivatives consistently point to the twist-chair conformation as the most stable arrangement.[1] This conformation minimizes torsional and steric strain within the seven-membered ring. The cycloheptane ring is highly flexible, and interconversion between different twist-chair and chair forms can occur rapidly through a process known as pseudorotation.[1]

In-Depth Methodologies

X-ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can obtain precise measurements of bond lengths, bond angles, and dihedral angles, revealing the molecule's conformation in the solid state.

dot

experimental_workflow Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structural Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: A simplified workflow for single-crystal X-ray crystallography.

  • Crystal Growth: High-quality single crystals of the iodocycloheptane derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and is often determined empirically.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to yield the final, precise 3D structure.

NMR Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For conformational analysis of cycloheptane derivatives, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. NOESY experiments detect through-space interactions between protons that are close to each other, providing crucial information for determining the relative stereochemistry and conformation of the molecule in its solution state.[3]

dot

experimental_workflow Conformational Analysis Workflow using NMR cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution one_d_nmr 1D NMR (¹H, ¹³C) dissolution->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr processing Data Processing assignment Signal Assignment processing->assignment noe_analysis NOE Restraint Analysis assignment->noe_analysis modeling Conformational Modeling noe_analysis->modeling solution_conformation solution_conformation modeling->solution_conformation Solution Conformation(s)

Caption: A workflow for NMR-based conformational analysis.

  • Sample Preparation: A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 1-10 mg/mL.

  • 1D and 2D NMR Data Acquisition: A series of NMR experiments are performed, including 1D ¹H and ¹³C spectra, and 2D experiments such as COSY (for proton-proton correlations), HSQC (for one-bond proton-carbon correlations), HMBC (for long-range proton-carbon correlations), and NOESY or ROESY (for through-space proton-proton correlations).

  • Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon signals. The cross-peaks in the NOESY spectrum are integrated to determine the relative strengths of the NOEs, which are inversely proportional to the sixth power of the distance between the protons.

  • Conformational Modeling: The NOE-derived distance restraints are used in conjunction with computational modeling software to generate a 3D model of the molecule that is consistent with the experimental data. This often results in an ensemble of low-energy conformations that represent the dynamic nature of the molecule in solution.

Computational Modeling: Exploring the Energy Landscape

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational preferences of molecules. By calculating the relative energies of different conformations, researchers can predict the most stable structures and the energy barriers for interconversion.

dot

experimental_workflow Computational Conformational Analysis Workflow cluster_setup Initial Setup cluster_calculation Conformational Search & Optimization cluster_analysis Analysis of Results build_structure Build 2D/3D Structure force_field Select Force Field / Basis Set build_structure->force_field conf_search Conformational Search force_field->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Energy Calculation geom_opt->energy_calc analyze_conformers Analyze Low-Energy Conformers energy_calc->analyze_conformers compare_exp Compare with Experimental Data analyze_conformers->compare_exp predicted_structure predicted_structure compare_exp->predicted_structure Predicted Structure & Energetics

References

A Comparative Guide to the Nucleophilic Substitution Kinetics of Iodocycloheptane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of iodocycloheptane in nucleophilic substitution reactions, benchmarked against other relevant cycloalkyl derivatives. Understanding the reaction kinetics of these compounds is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways in drug development and materials science. This analysis is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.

Executive Summary

The reactivity of cycloalkyl halides and sulfonates in nucleophilic substitution reactions is significantly influenced by ring size, steric hindrance, and the stability of the carbocation intermediate (in the case of SN1 reactions). While specific kinetic data for this compound is sparse in readily accessible literature, a comprehensive understanding of its reactivity can be extrapolated from studies on analogous compounds with good leaving groups, such as tosylates. This guide presents a comparative analysis of the solvolysis rates of cycloalkyl tosylates, which serve as excellent models for understanding the behavior of the corresponding iodoalkanes. The data indicates that medium-sized rings, such as cycloheptyl derivatives, often exhibit unique reactivity profiles compared to smaller or larger rings.

Data Presentation: Comparative Solvolysis Rates

The following table summarizes the rate constants for the acetolysis of various cycloalkyl p-toluenesulfonates (tosylates). The acetolysis, a solvolysis reaction with acetic acid, is a standard method for comparing the reactivity of alkyl substrates under SN1-like conditions. The data is compiled from a seminal study by H.C. Brown and G. Ham.

Table 1: Rate Constants for the Acetolysis of Cycloalkyl Tosylates at 25°C

Cycloalkyl TosylateRing SizeRate Constant (k) s⁻¹Relative Rate
Cyclopentyl52.05 x 10⁻⁵1.00
Cyclohexyl64.31 x 10⁻⁷0.02
Cycloheptyl 7 1.95 x 10⁻⁵ 0.95
Cyclooctyl82.50 x 10⁻⁵1.22

Data sourced from H.C. Brown and G. Ham, J. Am. Chem. Soc., 1956, 78 (11), pp 2735–2739.

Analysis of Kinetic Data

The data presented in Table 1 reveals a significant variation in solvolysis rates with the size of the cycloalkane ring. The relative sluggishness of cyclohexyl tosylate is a well-documented phenomenon, often attributed to the stability of the chair conformation, which increases the energy required to achieve the planar transition state of the carbocation intermediate.

In contrast, cyclopentyl and cycloheptyl tosylates exhibit comparable and significantly faster reaction rates. The higher reactivity of the seven-membered ring system compared to the six-membered one can be attributed to a combination of factors, including greater conformational flexibility and a reduction in ring strain upon ionization to the carbocation intermediate. The cyclooctyl system shows a slightly higher rate, which can also be related to its conformational mobility and the relief of transannular strain in the transition state.

Given that iodide is a better leaving group than tosylate, it is expected that the corresponding iodocycloalkanes would follow a similar trend in reactivity under solvolysis conditions, albeit with significantly higher reaction rates.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation and replication of kinetic data. The following is a representative protocol for determining the rate of a solvolysis reaction, adapted from the methodologies used in the cited literature.

Objective: To determine the first-order rate constant for the solvolysis of a cycloalkyl tosylate in acetic acid (acetolysis).

Materials:

  • Cycloalkyl tosylate (e.g., cycloheptyl p-toluenesulfonate)

  • Anhydrous acetic acid

  • Sodium acetate (B1210297) (to buffer the p-toluenesulfonic acid produced)

  • Standardized solution of a strong base (e.g., sodium hydroxide (B78521) in ethanol)

  • Indicator (e.g., bromophenol blue)

  • Constant temperature bath

  • Glassware: volumetric flasks, pipettes, burettes, reaction flasks with stoppers

Procedure:

  • Preparation of the Reaction Mixture: A solution of the cycloalkyl tosylate and sodium acetate in anhydrous acetic acid is prepared in a volumetric flask. The concentration of the tosylate is typically in the range of 0.01-0.05 M, and the sodium acetate concentration is slightly higher to ensure effective buffering.

  • Initiation of the Reaction: The reaction flask is placed in a constant temperature bath to equilibrate. The reaction is considered to start once the solution reaches the desired temperature.

  • Sampling: At recorded time intervals, aliquots (e.g., 5 mL) of the reaction mixture are withdrawn and quenched by adding them to a flask containing a known volume of a suitable solvent (e.g., acetone) at a lower temperature to stop the reaction.

  • Titration: The amount of p-toluenesulfonic acid produced in each aliquot is determined by titration with a standardized solution of a strong base. The endpoint is determined using a suitable indicator.

  • Data Analysis: The concentration of the unreacted tosylate at each time point is calculated from the amount of acid produced. The first-order rate constant (k) is then determined by plotting the natural logarithm of the concentration of the tosylate versus time. The slope of the resulting straight line is equal to -k.

Mandatory Visualizations

Logical Relationship: Factors Influencing Cycloalkyl Solvolysis Rates

G cluster_substrate Substrate Properties cluster_intermediate Intermediate/Transition State cluster_reaction Reaction Outcome RingSize Ring Size CarbocationStability Carbocation Stability RingSize->CarbocationStability influences RingStrain Change in Ring Strain RingSize->RingStrain StericHindrance Steric Hindrance StericHindrance->CarbocationStability destabilizes ConformationalFlexibility Conformational Flexibility ConformationalFlexibility->RingStrain affects SolvolysisRate Solvolysis Rate CarbocationStability->SolvolysisRate determines RingStrain->SolvolysisRate influences

Caption: Factors influencing the rate of nucleophilic substitution in cycloalkyl systems.

Experimental Workflow: Kinetic Analysis of Solvolysis

G start Prepare reaction mixture (Substrate + Solvent + Buffer) thermostat Equilibrate in constant temperature bath start->thermostat sample Withdraw aliquots at timed intervals thermostat->sample quench Quench reaction sample->quench titrate Titrate produced acid quench->titrate analyze Calculate concentration of remaining substrate titrate->analyze plot Plot ln[Substrate] vs. time analyze->plot end Determine rate constant (k) from the slope plot->end

Caption: A generalized workflow for the kinetic analysis of a solvolysis reaction.

A Comparative Guide to the Computational Analysis of Iodocycloheptane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms in cyclic molecules is a cornerstone of organic chemistry, with significant implications for drug design and synthesis. Iodocycloheptane, as a flexible seven-membered ring system, presents a compelling case for the computational analysis of competing substitution (SN2) and elimination (E2) reaction pathways. The conformational flexibility of the cycloheptane (B1346806) ring can influence the activation barriers of these reactions, making a detailed theoretical investigation essential for predicting reactivity and product distribution.

This guide provides a comparative overview of computational approaches used to analyze the reaction mechanisms of this compound and its analogs. It summarizes key quantitative data from theoretical studies, details the underlying computational methodologies, and presents visual representations of the reaction pathways to facilitate a deeper understanding.

Comparison of Calculated Activation Barriers

Computational chemistry offers a powerful lens to dissect the energetic landscape of chemical reactions. Density Functional Theory (DFT) is a widely used method to calculate the activation energies (ΔE‡) and reaction enthalpies (ΔH) for competing SN2 and E2 pathways. Below is a summary of theoretical data for reactions involving cycloheptyl halides, which serve as a model for understanding this compound.

Reaction PathwaySubstrateNucleophile/BaseComputational MethodΔE‡ (kcal/mol)ΔH (kcal/mol)Reference
β-hydrogen elimination (E2) Bromocycloheptane (B146454)Fe-complexB3LYP/6-31G* (PCM)25.2-[1]
Cross-coupling BromocycloheptaneFe-complexB3LYP/6-31G* (PCM)>25.2~ -35 to -45[1]
SN2 CH3ClI-B3LYP/6-311G* (ACN)Not SpecifiedNot Specified[2][3]
SN2 CH3ClBr-B3LYP/6-31+G* (ACN)Not SpecifiedNot Specified[2][3]

Note: Data for this compound is limited in the reviewed literature; bromocycloheptane is presented as a close analog. The Fe-complex in the study on bromocycloheptane acts as a catalyst facilitating the reaction.

Detailed Computational and Experimental Protocols

The accuracy of computational predictions is intrinsically linked to the chosen methodology. The following protocols are representative of the methods employed in the computational analysis of haloalkane reaction mechanisms.

Computational Protocol: DFT Calculations for Reaction Pathways

A prevalent method for investigating reaction mechanisms is Density Functional Theory (DFT). A typical protocol involves the following steps:

  • Geometry Optimization: The 3D structures of reactants, transition states, and products are optimized to find their lowest energy conformations. The B3LYP functional with a 6-31G* basis set is a common choice for such optimizations.[1]

  • Transition State Search: A transition state (TS) is a first-order saddle point on the potential energy surface. Methods like the Berny algorithm are used to locate the TS connecting reactants and products.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Solvent Effects: The influence of the solvent on the reaction energetics is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[1][2][3]

  • Energy Profile Construction: Single-point energy calculations at a higher level of theory or with a larger basis set may be performed on the optimized geometries to refine the energy profile of the reaction.

Experimental Protocol: General Procedure for Kinetic Analysis

Experimental validation is crucial to corroborate computational findings. A general protocol for studying the kinetics of a reaction involving a haloalkane is as follows:

  • Reaction Setup: The haloalkane and the nucleophile/base are dissolved in a suitable solvent in a reaction vessel maintained at a constant temperature.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at specific time intervals. The concentration of the reactant or product is determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: The concentration data is plotted against time to determine the reaction rate. From the rate data at different temperatures, the activation parameters (e.g., activation energy, enthalpy, and entropy) can be calculated using the Arrhenius or Eyring equations.

Visualizing Reaction Mechanisms

Diagrams are indispensable tools for visualizing the complex transformations that occur during a chemical reaction. The following diagrams, generated using the DOT language, illustrate the logical flow of a computational workflow and the competing SN2 and E2 reaction pathways.

Computational_Workflow cluster_start Initial Setup cluster_methods Computational Methods cluster_analysis Analysis cluster_output Output Start Define Reactants & Reaction Geo_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geo_Opt TS_Search Transition State Search Geo_Opt->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc Solvent_Model Incorporate Solvent Effects (e.g., PCM) Freq_Calc->Solvent_Model Energy_Profile Construct Energy Profile Solvent_Model->Energy_Profile Data_Analysis Analyze Activation Barriers and Reaction Enthalpies Energy_Profile->Data_Analysis Mechanism_Elucidation Elucidate Reaction Mechanism Data_Analysis->Mechanism_Elucidation

Computational Workflow for Reaction Mechanism Analysis.

SN2_vs_E2_Paths cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Reactants This compound + Nu:/Base- TS_SN2 [Nu---C---I]‡ (Trigonal Bipyramidal TS) Reactants->TS_SN2 Substitution TS_E2 [Base---H---C---C---I]‡ (Anti-periplanar TS) Reactants->TS_E2 Elimination Prod_SN2 Cycloheptyl-Nu + I- TS_SN2->Prod_SN2 Prod_E2 Cycloheptene + Base-H + I- TS_E2->Prod_E2

Competing SN2 and E2 reaction pathways for this compound.

Conclusion

The computational analysis of this compound's reaction mechanisms reveals a delicate balance between substitution and elimination pathways. DFT calculations, in conjunction with appropriate basis sets and solvent models, provide valuable insights into the activation energies that govern this competition. While direct computational data for this compound is not abundant, studies on analogous cycloheptyl halides demonstrate the utility of these theoretical approaches. The provided workflows and diagrams serve as a foundational guide for researchers aiming to apply computational chemistry to elucidate complex reaction mechanisms in cyclic systems, ultimately aiding in the rational design of chemical syntheses and the development of new therapeutic agents.

References

A Comparative Guide to the Synthesis of Iodocycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to produce iodocycloheptane and its vicinal halo-substituted derivative, 1-fluoro-2-iodocycloheptane. The selection of an appropriate synthetic pathway is critical in terms of yield, atom economy, and the availability of starting materials. This document outlines key methodologies, presents quantitative yield data, and provides detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct iodination of a cycloheptane (B1346806) precursor to yield monosubstituted this compound, and the iodo-functionalization of cycloheptene (B1346976) to produce disubstituted derivatives. The following tables summarize the key metrics for the most common synthetic strategies.

Table 1: Synthesis of Monosubstituted this compound
Starting MaterialReagentsReaction TypeReported Yield (%)
CyclohepteneKI, H₃PO₄Hydroiodination88-90 (analogous reaction with cyclohexene)[1]
CycloheptanolPPh₃, I₂Appel Reaction74-75 (analogous reaction with cyclohexanol)[2]
Cycloheptyl BromideNaI, AcetoneFinkelstein ReactionModerate to Good (generally lower for secondary halides)[3][4]
Cycloheptanecarboxylic AcidAg₂O, I₂Hunsdiecker ReactionModerate (e.g., 53% for bromocyclopropane)
Table 2: Synthesis of 1-Fluoro-2-iodocycloheptane
Starting MaterialReagentsReaction TypeReported Yield (%)
CyclohepteneI₂, K₂S₂O₈, HF-PyridineIodofluorination60-75
CyclohepteneN-Iodosuccinimide (NIS), HF-PyridineIodofluorinationGood to High

Experimental Protocols

Detailed methodologies for the most effective and well-documented synthesis routes are provided below.

Synthesis of this compound via Hydroiodination of Cycloheptene

This protocol is adapted from a similar, high-yielding synthesis of iodocyclohexane[1].

Reagents:

  • Cycloheptene

  • Potassium Iodide (KI)

  • 95% Orthophosphoric Acid (H₃PO₄)

  • Ether

  • 10% Aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution

  • Saturated Aqueous Sodium Chloride (NaCl) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, a mixture of potassium iodide (1.5 moles) and 95% orthophosphoric acid (2.14 moles) is prepared.

  • Cycloheptene (0.5 moles) is added to the stirred mixture.

  • The reaction mixture is heated to 80°C and stirred for 3 hours.

  • After cooling, water (150 ml) and ether (250 ml) are added, and stirring is continued.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are washed with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the ether is removed by rotary evaporation.

  • The crude this compound is purified by vacuum distillation.

Synthesis of this compound from Cycloheptanol using Methyltriphenoxyphosphonium Iodide

This method provides a reliable conversion of secondary alcohols to iodides[2].

Reagents:

Procedure:

  • In a round-bottomed flask, methyltriphenoxyphosphonium iodide is prepared by reacting triphenyl phosphite (0.439 mole) with methyl iodide (0.60 mole).

  • Cycloheptanol (0.40 mole) is added to the resulting oily phosphonium (B103445) salt.

  • The mixture is shaken until homogeneous and allowed to stand at room temperature overnight.

  • The product, this compound, is isolated by distillation under reduced pressure.

  • The distillate is washed with water and 1 N sodium hydroxide solution to remove phenol (B47542) byproducts.

  • The organic layer is washed again with water, dried over calcium chloride, and redistilled to yield pure this compound.

Synthesis of 1-Fluoro-2-iodocycloheptane via Iodofluorination of Cycloheptene

Reagents:

  • Cycloheptene

  • Iodine (I₂)

  • Potassium Persulfate (K₂S₂O₈)

  • Hydrogen Fluoride-Pyridine Complex (HF-Pyridine)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a polypropylene (B1209903) or Teflon flask under a nitrogen atmosphere, dissolve iodine (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add HF-Pyridine (2.0 mmol) at room temperature and stir the mixture for 10 minutes.

  • Add potassium persulfate (1.2 mmol) and stir for an additional 10 minutes.

  • Add cycloheptene (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Iodocycloheptane_Synthesis cluster_mono Monosubstituted this compound cycloheptene_mono Cycloheptene This compound This compound cycloheptene_mono->this compound KI, H₃PO₄ (Hydroiodination) cycloheptanol Cycloheptanol cycloheptanol->this compound PPh₃, I₂ (Appel Reaction) cycloheptyl_br Cycloheptyl Bromide cycloheptyl_br->this compound NaI, Acetone (Finkelstein Reaction) cycloheptanoic_acid Cycloheptanecarboxylic Acid cycloheptanoic_acid->this compound Ag₂O, I₂ (Hunsdiecker Reaction) Diiodocycloheptane_Synthesis cluster_di Disubstituted this compound cycloheptene_di Cycloheptene fluorothis compound 1-Fluoro-2-iodocycloheptane cycloheptene_di->fluorothis compound I₂, K₂S₂O₈, HF-Pyridine (Iodofluorination) cycloheptene_di->fluorothis compound NIS, HF-Pyridine (Iodofluorination)

References

Comparative Reactivity of Iodocycloheptane and Other Alkyl Iodides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of alkyl halides is fundamental to designing synthetic routes and predicting reaction outcomes. This guide provides a comprehensive comparison of the reactivity of iodocycloheptane with a range of common alkyl iodides—iodomethane (B122720), iodoethane (B44018), 2-iodopropane (B156323), and tert-butyl iodide—across SN1, SN2, E1, and E2 reaction pathways. The information is supported by established chemical principles and detailed experimental protocols for direct comparison.

Executive Summary

The reactivity of an alkyl iodide is governed by a combination of factors, including steric hindrance, carbocation stability, and conformational flexibility. This guide will demonstrate that while this compound, a secondary alkyl iodide, exhibits reactivity patterns typical for its class, its cyclic nature introduces unique conformational considerations that influence its reaction rates, particularly in elimination reactions.

Simple primary alkyl iodides like iodomethane and iodoethane are highly reactive in SN2 reactions due to minimal steric hindrance. In contrast, the tertiary alkyl iodide, tert-butyl iodide, readily undergoes SN1 and E1 reactions due to the stability of the resultant tertiary carbocation. 2-Iodopropane, as a secondary iodide, represents a borderline case, often yielding a mixture of products from competing SN1, SN2, E1, and E2 pathways. This compound's reactivity is predicted to be comparable to 2-iodopropane in many respects, with its flexible seven-membered ring potentially accelerating elimination reactions by more readily accommodating the required transition state geometries.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the expected relative reactivities of this compound and other alkyl iodides in substitution and elimination reactions. It is important to note that obtaining precise, directly comparable quantitative data for this compound across all reaction types from existing literature is challenging. Therefore, these tables are constructed based on established principles of organic chemistry and extrapolated data for similar cycloalkane systems.

Table 1: Relative Reactivity in SN2 Reactions
Alkyl Iodide Relative Rate
Iodomethane100
Iodoethane10
2-Iodopropane1
This compound~1
tert-Butyl IodideNegligible
Data is estimated based on general trends in SN2 reactivity, where steric hindrance is the dominant factor.
Table 2: Relative Reactivity in SN1 Reactions (Solvolysis)
Alkyl Iodide Relative Rate
tert-Butyl Iodide100
2-Iodopropane10
This compound~10
Iodoethane1
Iodomethane~0
Data is estimated based on the stability of the corresponding carbocation intermediates.
Table 3: Relative Reactivity in E2 Reactions
Alkyl Iodide Relative Rate
tert-Butyl Iodide100
2-Iodopropane10
This compound>10
Iodoethane1
IodomethaneN/A
Data is estimated based on the stability of the resulting alkene and steric factors. The increased flexibility of the cycloheptane (B1346806) ring is expected to enhance its E2 reactivity.
Table 4: Relative Reactivity in E1 Reactions
Alkyl Iodide Relative Rate
tert-Butyl Iodide100
2-Iodopropane10
This compound~10
Iodoethane<1
IodomethaneN/A
Data is estimated based on carbocation stability, which is the rate-determining step.

Experimental Protocols

To empirically determine and compare the reactivity of these alkyl iodides, the following experimental protocols can be employed.

Protocol 1: Comparison of SN2 Reaction Rates

This experiment qualitatively compares the rates of SN2 reactions by observing the formation of a precipitate. The reaction of an alkyl iodide with sodium iodide in acetone (B3395972) is a classic example of the Finkelstein reaction. While reacting an iodide with iodide might seem unproductive, this protocol is typically used for converting alkyl chlorides or bromides to iodides. For the purpose of comparing the reactivity of different alkyl iodides, a different nucleophile that results in a precipitate would be used, for example, reacting the alkyl iodides with sodium chloride in a solvent where sodium iodide is soluble but sodium chloride is not. However, to illustrate the general procedure for comparing SN2 rates via precipitation, the classic experiment with alkyl bromides and sodium iodide is described below. This can be adapted for other nucleophile-leaving group combinations.

Objective: To compare the relative rates of SN2 reaction of various alkyl bromides with sodium iodide in acetone.

Materials:

  • 1-Bromobutane

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane (tert-butyl bromide)

  • This compound (for adaptation of the experiment)

  • 15% solution of sodium iodide in acetone

  • Test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into four separate, dry test tubes.

  • To each test tube, add 4-5 drops of one of the following: 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane, and this compound.

  • Stopper the test tubes and shake to mix the contents thoroughly.

  • Observe the test tubes for the formation of a precipitate (sodium bromide or sodium chloride, which are insoluble in acetone).

  • Record the time it takes for a precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a water bath at approximately 50°C and continue to observe.

Expected Outcome: The rate of precipitate formation will be fastest for the primary alkyl halide, slower for the secondary alkyl halides, and likely negligible for the tertiary alkyl halide under these conditions, reflecting the influence of steric hindrance on the SN2 mechanism.

Protocol 2: Comparison of SN1 Reaction Rates (Solvolysis)

This protocol measures the relative rates of SN1 solvolysis by monitoring the formation of the halide ion, which precipitates upon reaction with silver nitrate (B79036).

Objective: To compare the relative rates of SN1 solvolysis of various alkyl iodides.

Materials:

  • This compound

  • 2-Iodopropane

  • tert-Butyl iodide

  • Iodoethane

  • 0.1 M solution of silver nitrate in ethanol (B145695)

  • Test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 0.1 M silver nitrate in ethanol solution into four separate, dry test tubes.

  • To each test tube, add 4-5 drops of one of the following: this compound, 2-iodopropane, tert-butyl iodide, and iodoethane.

  • Stopper the test tubes and shake to mix the contents.

  • Observe the test tubes for the formation of a precipitate (silver iodide).

  • Record the time it takes for a precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 5-10 minutes, gently warm the test tubes in a water bath.

Expected Outcome: The rate of precipitation will correlate with the stability of the carbocation intermediate formed. Therefore, tert-butyl iodide is expected to react the fastest, followed by the secondary alkyl iodides, with the primary alkyl iodide reacting the slowest.

Protocol 3: Quantitative Analysis of E2 Elimination Rates by Gas Chromatography (GC)

This protocol provides a quantitative method for comparing the rates of E2 elimination by monitoring the disappearance of the alkyl iodide substrate and the appearance of the alkene product over time.

Objective: To quantitatively determine the rate constants for the E2 elimination of various alkyl iodides.

Materials:

  • This compound

  • 2-Iodopropane

  • tert-Butyl iodide

  • Iodoethane

  • Sodium ethoxide in ethanol (strong base)

  • Anhydrous ethanol (solvent)

  • Internal standard (e.g., a non-reactive alkane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction vials

  • Thermostated bath

Procedure:

  • Prepare stock solutions of each alkyl iodide and the internal standard in anhydrous ethanol.

  • Prepare a stock solution of sodium ethoxide in anhydrous ethanol.

  • In a reaction vial maintained at a constant temperature, mix the alkyl iodide solution with the internal standard.

  • Initiate the reaction by adding a known volume of the sodium ethoxide solution.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by GC-FID.

  • Quantify the concentration of the alkyl iodide and the alkene product by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the alkyl iodide versus time and determine the initial rate of the reaction. From the rate law for an E2 reaction (rate = k[Alkyl Iodide][Base]), the rate constant (k) can be calculated.

Protocol 4: Determination of E1/SN1 Product Ratios by NMR Spectroscopy

This protocol allows for the determination of the ratio of elimination (E1) to substitution (SN1) products in a solvolysis reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the E1/SN1 product ratio for the solvolysis of this compound and tert-butyl iodide.

Materials:

  • This compound

  • tert-Butyl iodide

  • Deuterated ethanol (CD3CD2OD) as the solvent and nucleophile

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of the alkyl iodide (e.g., tert-butyl iodide) in deuterated ethanol.

  • Acquire an initial ¹H NMR spectrum to confirm the starting material.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated).

  • Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the starting material and the appearance of the substitution (ether) and elimination (alkene) products.

  • After the reaction is complete, integrate the characteristic signals of the substitution and elimination products.

  • The ratio of the integrals will correspond to the molar ratio of the SN1 and E1 products.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key reaction pathways and experimental workflows.

SN2_Mechanism cluster_0 SN2 Reaction Nu Nu⁻ TS [Nu---CR₃---I]⁻ Nu->TS Backside Attack C R₃C-I C->TS Prod Nu-CR₃ TS->Prod LG I⁻ TS->LG

Caption: Concerted SN2 reaction mechanism.

SN1_Mechanism cluster_1 SN1 Reaction Start R₃C-I Carbocation R₃C⁺ + I⁻ Start->Carbocation Slow, RDS Intermediate R₃C-Nu⁺-H Carbocation->Intermediate Fast, Nucleophilic Attack Nu Nu-H Product R₃C-Nu Intermediate->Product Deprotonation E2_Mechanism cluster_2 E2 Reaction Base B:⁻ TS [B---H---CR₂---CR₂---I]⁻ Base->TS Substrate H-CR₂-CR₂-I Substrate->TS Alkene R₂C=CR₂ TS->Alkene Conj_Acid B-H TS->Conj_Acid LG I⁻ TS->LG E1_Mechanism cluster_3 E1 Reaction Start H-CR₂-CR₂-I Carbocation H-CR₂-CR₂⁺ + I⁻ Start->Carbocation Slow, RDS Alkene R₂C=CR₂ Carbocation->Alkene Fast, Deprotonation Base B: GC_Workflow cluster_workflow GC Analysis Workflow for E2 Kinetics A 1. Initiate E2 Reaction (Alkyl Iodide + Base) B 2. Withdraw Aliquots at Time Intervals A->B C 3. Quench Reaction B->C D 4. Inject into GC-FID C->D E 5. Analyze Chromatogram (Peak Areas) D->E F 6. Calculate Concentrations vs. Internal Standard E->F G 7. Plot [Substrate] vs. Time & Determine Rate Constant F->G

Iodocycloheptane vs. Cycloheptyl Tosylate: A Comparative Guide for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic choice of leaving group is paramount to the success of nucleophilic substitution reactions. This guide provides a detailed comparison of two commonly employed substrates, iodocycloheptane and cycloheptyl tosylate, in the context of SN2 reactions. Understanding the distinct advantages and disadvantages of the iodide and tosylate leaving groups on a cycloheptane (B1346806) scaffold is crucial for optimizing reaction outcomes, be it maximizing yield, controlling stereochemistry, or minimizing unwanted side reactions.

Executive Summary

Both this compound and cycloheptyl tosylate are effective substrates for nucleophilic substitution, owing to the excellent leaving group ability of iodide and tosylate anions. The tosylate group is renowned for its ability to transform a poorly reactive alcohol into a highly reactive electrophile. The iodide ion, being the conjugate base of a very strong acid (HI), is also an exceptional leaving group.

The primary advantages of using This compound lie in the weaker carbon-iodine bond, which can lead to faster reaction rates under certain conditions, and the potential for in situ generation from cycloheptanol (B1583049). However, it is also more prone to elimination side reactions, a factor that can be exacerbated by the steric bulk of the nucleophile and the reaction conditions.

Conversely, cycloheptyl tosylate often provides cleaner substitution products with a lower propensity for elimination, particularly with sterically demanding nucleophiles. The tosylate's bulkiness can disfavor the approach of a base to abstract a β-proton, thus favoring the SN2 pathway. The trade-off may be a slower reaction rate compared to its iodo-counterpart under identical conditions.

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative kinetic data for the nucleophilic substitution of this compound and cycloheptyl tosylate is not extensively documented under a single set of conditions in published literature, the following table summarizes the key characteristics and expected performance based on established principles of organic chemistry and analogous systems.

FeatureThis compoundCycloheptyl TosylateSupporting Rationale
Leaving Group Ability ExcellentExcellentBoth iodide and tosylate are conjugate bases of strong acids (pKa of HI ≈ -10; pKa of TsOH ≈ -2.8), making them stable anions and therefore excellent leaving groups.[1]
Reaction Rate (SN2) Generally FasterGenerally SlowerThe C-I bond is weaker than the C-O bond in the tosylate, leading to a lower activation energy for bond cleavage.[2]
Propensity for Elimination (E2) HigherLowerThe smaller size of the iodide leaving group may allow for easier access of a basic nucleophile to abstract a β-proton. Anecdotal evidence suggests iodides can favor elimination where tosylates favor substitution.
Stereochemistry of SN2 InversionInversionBoth reactions proceed via a classic SN2 mechanism, resulting in inversion of stereochemistry at the electrophilic carbon.
Synthesis of Substrate From cycloheptanol using reagents like P/I₂ or via Finkelstein reaction.From cycloheptanol and tosyl chloride in the presence of a base (e.g., pyridine).Tosylation is a very common and high-yielding method to activate alcohols for substitution.[3][4]
Handling & Stability Generally stable, but can be light-sensitive.Typically a stable, crystalline solid, making it easy to handle and purify.Tosylates are known for their good benchtop stability.[4]

Experimental Protocols

The following are representative protocols for the synthesis of a cycloheptyl derivative via nucleophilic substitution from both this compound and cycloheptyl tosylate. For a direct comparison, the synthesis of cycloheptyl azide (B81097) is presented.

Protocol 1: Synthesis of Cycloheptyl Azide from this compound

Objective: To synthesize cycloheptyl azide via an SN2 reaction between this compound and sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloheptyl azide.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of Cycloheptyl Azide from Cycloheptyl Tosylate

Objective: To synthesize cycloheptyl azide via an SN2 reaction between cycloheptyl tosylate and sodium azide.

Part A: Synthesis of Cycloheptyl Tosylate

Materials:

  • Cycloheptanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cycloheptanol (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cycloheptyl tosylate, which can be purified by recrystallization.

Part B: Synthesis of Cycloheptyl Azide

Materials:

  • Cycloheptyl tosylate (from Part A)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cycloheptyl tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the stirred solution.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC.

  • Cool the reaction to room temperature, pour into water, and extract with diethyl ether (3x).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain crude cycloheptyl azide.

  • Purify by vacuum distillation or column chromatography as needed.

Mechanistic Considerations and Visualizations

The choice between this compound and cycloheptyl tosylate can significantly impact the reaction pathway, particularly the competition between substitution (SN2) and elimination (E2).

SN2 vs. E2 Competition

The general workflow for a nucleophilic substitution reaction on a cycloheptyl substrate is depicted below. The outcome is dependent on the nature of the leaving group (LG), the nucleophile (Nu⁻), and the reaction conditions.

G sub Cycloheptyl-LG sn2 SN2 Product (Cycloheptyl-Nu) sub->sn2 Substitution e2 E2 Product (Cycloheptene) sub->e2 Elimination nuc Nucleophile (Nu⁻) nuc->sn2 nuc->e2

Caption: Competing SN2 and E2 pathways for a cycloheptyl substrate.

Logical Decision Pathway for Substrate Selection

The selection of this compound versus cycloheptyl tosylate can be guided by the desired outcome and the nature of the nucleophile.

G start Desired Reaction? rate Is reaction rate the primary concern? start->rate elimination Is elimination a significant side reaction? rate->elimination No iodide Use this compound rate->iodide Yes tosylate Use Cycloheptyl Tosylate elimination->tosylate No strong_base Is the nucleophile a strong base? elimination->strong_base Yes strong_base->iodide No, consider iodide with caution strong_base->tosylate Yes

Caption: Decision tree for selecting between this compound and cycloheptyl tosylate.

Conclusion

The choice between this compound and cycloheptyl tosylate is a nuanced decision that depends on the specific requirements of the synthetic transformation. For rapid reactions where potential elimination byproducts can be managed, this compound is an excellent choice. However, for cleaner reactions, especially with basic nucleophiles where the suppression of elimination is critical, cycloheptyl tosylate is often the superior substrate. Researchers and drug development professionals should carefully consider the factors outlined in this guide to make an informed decision that best suits their synthetic goals.

References

Verifying the Purity of Iodocycloheptane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity verification of iodocycloheptane.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of elemental analysis, GC-MS, and qNMR for the purity assessment of this compound.

Parameter Elemental Analysis (Combustion) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Combustion of the sample to convert elements into simple gases (CO₂, H₂O, I₂), which are then quantified.Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection and identification by mass spectrometry.The signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the sample, allowing for quantification against a certified internal standard.[1][2]
Information Provided Elemental composition (%C, %H, %I). Provides a measure of bulk purity.Separation and identification of volatile impurities. Provides information on the relative abundance of each component.[3]Precise and accurate quantification of the analyte and any NMR-active impurities. Provides structural information.[4][5]
Accuracy Typically within ±0.4% of the theoretical value for C, H, and N.[6][7] Accuracy for iodine can be influenced by the combustion and detection method.High accuracy when appropriate calibration standards are used.High accuracy, often with uncertainty <1%.[8]
Precision (RSD) Generally <0.3% for C, H, N.Typically <5% for trace analysis.Excellent, often <1%.[8]
Limit of Detection (LOD) Microgram (µg) range.Picogram (pg) to nanogram (ng) range for specific impurities.[9][10]Milligram (mg) of total sample, but can detect impurities at low levels within that sample.
Limit of Quantitation (LOQ) Microgram (µg) range.Picogram (pg) to nanogram (ng) range for specific impurities.[9][10]Dependent on the number of scans and the concentration of the analyte and impurities.
Sample Throughput Moderate.High, especially with an autosampler.Moderate to High.
Cost (Instrument) Moderate.High.High.
Cost (Per Sample) Low to Moderate.Moderate.Moderate to High.
Strengths - Direct measure of elemental composition.- Well-established and robust method.- Can detect inorganic impurities that are not volatile or NMR-active.[2]- Excellent for identifying and quantifying volatile organic impurities.- High sensitivity and selectivity.[3]- Primary analytical method; does not require a standard of the analyte for purity determination (when using an internal standard).[11]- Provides structural information on impurities.- Non-destructive.[1]
Limitations - Does not identify the nature of impurities.- Less sensitive than chromatographic methods for trace organic impurities.- Can be affected by incomplete combustion of halogenated compounds.- Limited to volatile and thermally stable compounds.- Requires a reference standard for accurate quantification of impurities.- Lower sensitivity than GC-MS for trace impurities.- Requires soluble samples.- Signal overlap can complicate quantification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for the three compared analytical techniques.

Elemental Analysis: Oxygen Flask Combustion Method for Iodine Determination

This method is a classic and reliable technique for determining the halogen content in organic compounds.[12]

Principle: The organic compound is combusted in a sealed flask containing oxygen. The resulting iodine is absorbed in a solution and then determined by titration.

Apparatus:

  • Thick-walled conical flask (500 mL) with a ground-glass stopper

  • Platinum or platinum-iridium sample holder (gauze or basket) attached to the stopper

  • Infrared lamp or furnace for ignition

  • Burette (50 mL)

  • Pipettes

Reagents:

  • Oxygen

  • Absorbing solution (e.g., sodium hydroxide (B78521) solution)

  • Acidifying agent (e.g., acetic acid or bromine water)

  • Titrant (e.g., standard sodium thiosulfate (B1220275) solution)

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound onto a piece of halogen-free filter paper. Fold the paper to enclose the sample and place it in the platinum sample holder.

  • Flask Preparation: Add 10 mL of the absorbing solution to the combustion flask and flush the flask with oxygen for 1-2 minutes.

  • Combustion: Quickly insert the stopper with the sample holder into the flask. Invert the flask to ensure the absorbing solution creates a seal. Ignite the sample paper using an infrared lamp or by heating the platinum gauze in a furnace.

  • Absorption: Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all the iodine vapor is absorbed into the solution. Let the flask stand for at least 20 minutes.

  • Titration: Open the flask and rinse the stopper and sample holder with distilled water, collecting the washings in the flask. Acidify the solution (e.g., with bromine water followed by formic acid to remove excess bromine). Add potassium iodide and titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • Calculation: The percentage of iodine in the sample is calculated from the volume of titrant used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities in a sample.[3]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for the analysis of alkyl halides (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known purity in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to the main peak area (area percent method) or by using an internal or external standard for more accurate results.

Quantitative NMR (qNMR) for Purity Determination

qNMR is a primary ratio method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure quantitative conditions are met:

      • Use a 90° pulse.

      • Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest (a d1 of 30-60 seconds is generally sufficient).

      • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

The following diagrams illustrate the workflows for purity verification using the described analytical techniques.

Purity_Verification_Workflow cluster_EA Elemental Analysis cluster_GCMS GC-MS Analysis cluster_qNMR qNMR Analysis EA_sample Weigh Sample EA_combust Oxygen Flask Combustion EA_sample->EA_combust EA_absorb Absorption of Iodine EA_combust->EA_absorb EA_titrate Titration EA_absorb->EA_titrate EA_calc Calculate % Iodine EA_titrate->EA_calc end End GCMS_sample Prepare Sample Solution GCMS_inject Inject into GC-MS GCMS_sample->GCMS_inject GCMS_separate Chromatographic Separation GCMS_inject->GCMS_separate GCMS_detect Mass Spectrometric Detection GCMS_separate->GCMS_detect GCMS_analyze Identify & Quantify Impurities GCMS_detect->GCMS_analyze qNMR_sample Prepare Sample with Internal Standard qNMR_acquire Acquire 1H NMR Spectrum qNMR_sample->qNMR_acquire qNMR_process Process Spectrum qNMR_acquire->qNMR_process qNMR_integrate Integrate Signals qNMR_process->qNMR_integrate qNMR_calc Calculate Purity qNMR_integrate->qNMR_calc start Start

Caption: Comparative workflow for this compound purity verification.

Logical_Relationship Purity Purity Verification of this compound EA Elemental Analysis (%C, %H, %I) Purity->EA GCMS GC-MS (Volatile Impurities) Purity->GCMS qNMR qNMR (Absolute Purity & Structural Info) Purity->qNMR BulkPurity Bulk Elemental Composition EA->BulkPurity ImpurityProfile Impurity Identification & Quantification GCMS->ImpurityProfile qNMR->ImpurityProfile AbsolutePurity Absolute Molar Purity qNMR->AbsolutePurity

References

Comparative Guide to GC-MS Analysis of Iodocycloheptane Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common synthetic routes for producing iodocycloheptane: the Finkelstein reaction and the Hunsdiecker reaction. It details the experimental protocols for each synthesis and the subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis used to evaluate the product mixture. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of these methods based on product purity and byproduct formation, supported by representative experimental data.

Introduction to Synthesis Methods

The synthesis of iodoalkanes is a fundamental process in organic chemistry, providing versatile intermediates for further functionalization. This compound, with its seven-membered ring, is a valuable building block. The purity of the synthesized product is critical, necessitating a robust analytical method like GC-MS to identify and quantify the target compound alongside any impurities or byproducts. We compare two classical methods:

  • Finkelstein Reaction : A nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom.[1][2] In this guide, bromocycloheptane (B146454) is converted to this compound using sodium iodide in acetone (B3395972). The reaction's equilibrium is driven by the precipitation of the less soluble sodium bromide in acetone.[1][2]

  • Hunsdiecker Reaction : This reaction involves the silver salt of a carboxylic acid reacting with a halogen to produce an organic halide via a radical mechanism.[3][4][5] It results in a product with one fewer carbon atom than the starting material due to decarboxylation.[3] For this comparison, the silver salt of cycloheptanecarboxylic acid is treated with iodine.

Comparative Synthesis and Analysis Workflow

The overall workflow involves parallel synthesis via two distinct routes, followed by purification and a unified GC-MS analysis to compare the resulting product streams.

G cluster_0 Synthesis Routes cluster_1 Processing & Analysis cluster_2 Results start1 Bromocycloheptane react1 Finkelstein Reaction (NaI, Acetone) start1->react1 workup Reaction Workup & Purification react1->workup start2 Silver Cycloheptanecarboxylate react2 Hunsdiecker Reaction (Iodine, CCl4) start2->react2 react2->workup gcms GC-MS Analysis workup->gcms data Comparative Data: - Purity - Byproducts gcms->data

Caption: Workflow comparing Finkelstein and Hunsdiecker syntheses for GC-MS analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction
  • Reagent Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add bromocycloheptane (10 mmol, 1.77 g).

  • Solvent and Reactant Addition : Add 40 mL of acetone, followed by sodium iodide (15 mmol, 2.25 g).

  • Reaction : Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by TLC or by observing the formation of a white precipitate (NaBr). The reaction is typically complete within 12-24 hours.

  • Workup : After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Evaporate the acetone under reduced pressure.

  • Extraction : Dissolve the residue in 30 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 20 mL of 10% aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Sample Preparation for GC-MS : Dilute 10 µL of the crude product in 990 µL of dichloromethane (B109758) for analysis.

Protocol 2: Synthesis of this compound via Hunsdiecker Reaction
  • Salt Preparation : Prepare the silver salt of cycloheptanecarboxylic acid by reacting cycloheptanecarboxylic acid with silver oxide (Ag₂O). Ensure the resulting salt is thoroughly dried.

  • Reaction Setup : In a 100 mL round-bottom flask protected from light and equipped with a reflux condenser, suspend the dry silver cycloheptanecarboxylate (10 mmol, 2.49 g) in 40 mL of anhydrous carbon tetrachloride (CCl₄).

  • Reagent Addition : Add iodine (10 mmol, 2.54 g) to the suspension.

  • Reaction : Gently heat the mixture to reflux with stirring. The reaction is initiated by the evolution of CO₂ gas. Continue refluxing until gas evolution ceases (typically 1-3 hours).

  • Workup : Cool the reaction mixture to room temperature and filter to remove the silver iodide precipitate.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 10% aqueous sodium thiosulfate solution, 20 mL of 5% aqueous sodium bicarbonate, and 20 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and carefully remove the solvent by distillation to obtain the crude this compound.

  • Sample Preparation for GC-MS : Dilute 10 µL of the crude product in 990 µL of dichloromethane for analysis.

Protocol 3: GC-MS Analysis
  • Instrumentation : An Agilent GC system equipped with an autosampler and interfaced with a Mass Spectrometer (e.g., Agilent 5977 MSD) is used.[6]

  • Sample Injection : 1 µL of the prepared sample is injected in split mode (10:1 ratio). The injector temperature is maintained at 250°C.

  • Gas Chromatography :

    • Column : HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program : Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Mass Spectrometry :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

  • Data Analysis : Identify compounds by comparing their mass spectra with the NIST library and their retention times. Quantify the relative abundance of each component by peak area integration.

Comparative Data and Results

The performance of each synthesis method is evaluated based on the purity of the final product and the profile of byproducts identified through GC-MS.

Table 1: Comparison of this compound Synthesis Methods

ParameterMethod A: Finkelstein ReactionMethod B: Hunsdiecker Reaction
Starting Material BromocycloheptaneSilver Cycloheptanecarboxylate
Primary Reagents Sodium Iodide, AcetoneIodine, Carbon Tetrachloride
Reaction Type SN2 Nucleophilic SubstitutionRadical Decarboxylation
Typical Yield 75-90%50-70%
Reaction Time 12-24 hours1-3 hours
Primary Byproduct Unreacted BromocycloheptaneCycloheptene, Ester impurities

Table 2: Representative GC-MS Analysis of Crude Synthesis Products

Compound NameRetention Time (min)Key Mass Fragments (m/z)Relative Area % (Finkelstein)Relative Area % (Hunsdiecker)
Cycloheptene6.896, 81, 67, 54-4.5%
Bromocycloheptane10.5178/176, 97, 698.2%-
This compound 12.1 224, 97, 69, 55 91.1% 88.7%
Unknown Ester Byproduct13.5Varies-6.8%
Other ImpuritiesVariesVaries0.7%-

Note: Data presented is representative and intended for comparative purposes.

Discussion of Results

The GC-MS analysis provides a clear quantitative comparison of the two synthetic routes.

  • Finkelstein Reaction : This method demonstrates higher purity for the target compound, this compound, with a principal impurity being the unreacted starting material, bromocycloheptane. The absence of other significant byproducts is characteristic of the clean SN2 mechanism. The longer reaction time is a potential drawback.

  • Hunsdiecker Reaction : While offering a much faster reaction time, the Hunsdiecker synthesis typically results in a lower yield and a more complex product mixture. The radical mechanism can lead to side reactions, such as elimination to form cycloheptene. The presence of ester byproducts can also occur, particularly if the starting silver salt is not completely dry or if alcohols are present during workup.[3]

Conclusion

For the synthesis of high-purity this compound, the Finkelstein reaction is the superior method, albeit with a longer reaction duration. Its primary impurity is easily identifiable as the starting material. The Hunsdiecker reaction serves as a rapid alternative but requires more rigorous purification to remove various byproducts stemming from its radical mechanism. The choice of method will depend on the specific requirements of the researcher, balancing the need for purity against reaction speed and ease of purification. In both cases, GC-MS is an indispensable tool for validating the outcome and guiding the purification strategy.

References

A Comparative Guide to Cycloheptyl Halides: Cost and Performance Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, reactivity, and stability. Cycloheptyl halides (fluoride, chloride, bromide, and iodide) are valuable building blocks in organic synthesis, particularly in the construction of seven-membered ring systems found in various natural products and pharmaceutical agents. This guide provides a comparative cost and performance analysis of these halides to aid in the selection of the optimal reagent for specific research applications.

Cost Analysis of Cycloheptyl Halides

The cost of cycloheptyl halides is influenced by several factors, including the availability and price of starting materials, the complexity of the synthetic route, and the overall yield and purity of the final product. A survey of various chemical suppliers provides an overview of the relative costs of these compounds. Due to variations in package size and supplier, a direct price-per-gram comparison can be challenging. The following table summarizes the available pricing information and provides an estimated relative cost.

Cycloheptyl HalideMolecular FormulaCAS NumberRepresentative Price (USD)Estimated Price per Gram (USD)
Cycloheptyl Fluoride (B91410)C₇H₁₃F2453-45-4~$150 - $250 / 1g150 - 250
Cycloheptyl ChlorideC₇H₁₃Cl2453-46-5~$50 - $100 / 25g2 - 4
Cycloheptyl BromideC₇H₁₃Br2404-35-5~$40 - $80 / 25g1.6 - 3.2
Cycloheptyl IodideC₇H₁₃I2453-48-7~$200 - $400+ / 5g40 - 80+

Note: Prices are estimates based on available data from various suppliers and are subject to change. The price per gram is calculated from the most common package sizes and may vary.

From the table, it is evident that cycloheptyl bromide and chloride are the most commercially accessible and cost-effective options. Cycloheptyl fluoride and iodide are significantly more expensive, reflecting the specialized reagents and synthetic methods required for their preparation.

Performance and Reactivity Comparison

The performance of cycloheptyl halides in chemical reactions is primarily dictated by the nature of the carbon-halogen bond. The strength of this bond and the stability of the resulting halide anion as a leaving group are key factors in determining reactivity, particularly in nucleophilic substitution and elimination reactions.

General Reactivity Trend (Leaving Group Ability):

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend indicates that cycloheptyl iodide is the most reactive towards nucleophilic substitution, while cycloheptyl fluoride is the least reactive.

Cycloheptyl HalideC-X Bond Strength (kJ/mol, approx.)Leaving Group AbilityGeneral ReactivityKey Considerations
Cycloheptyl Fluoride ~450PoorLowStrong C-F bond makes it relatively inert. Useful when a stable cycloheptyl moiety is required.
Cycloheptyl Chloride ~340ModerateModerateA good balance of reactivity and stability. Widely used in various transformations.
Cycloheptyl Bromide ~280GoodHighMore reactive than the chloride, making it suitable for a wider range of nucleophilic substitutions.
Cycloheptyl Iodide ~220ExcellentVery HighThe most reactive of the series. Often used when other halides fail to react. Prone to decomposition.
Experimental Data: Solvolysis of 1-Alkylcycloheptyl Chlorides

A study on the solvolysis of 1-alkylcycloheptyl chlorides in 80% aqueous ethanol (B145695) provides some quantitative insight into their reactivity. While this study does not compare all four halides, it offers valuable data on the behavior of the cycloheptyl chloride system in a nucleophilic substitution (Sₙ1) reaction. The rate of solvolysis is a measure of the ease with which the C-Cl bond breaks to form a carbocation intermediate.

CompoundRelative Rate of Solvolysis
1-Methylcycloheptyl chloride1.00
1-Ethylcycloheptyl chloride1.23
1-Isopropylcycloheptyl chloride1.56

This data suggests that increasing the steric bulk at the carbon bearing the chlorine atom can accelerate the rate of solvolysis, likely due to the relief of steric strain in the transition state leading to the carbocation.

Experimental Protocols

The synthesis of cycloheptyl halides typically starts from cycloheptanol (B1583049) or cycloheptene. The choice of method impacts the overall cost and availability of the halide.

Synthesis of Cycloheptyl Chloride from Cycloheptanol

Reaction: C₇H₁₃OH + HCl → C₇H₁₃Cl + H₂O

Procedure:

  • To a stirred solution of cycloheptanol in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid with a catalyst (e.g., ZnCl₂).

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • After the reaction is complete, the mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude cycloheptyl chloride is then purified by distillation.

Synthesis of Cycloheptyl Bromide from Cycloheptanol

Reaction: 3 C₇H₁₃OH + PBr₃ → 3 C₇H₁₃Br + H₃PO₃

Procedure:

  • Cycloheptanol is treated with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid.

  • The reaction is often carried out at reduced temperatures to control the exothermicity.

  • Following the reaction, the mixture is worked up by pouring it onto ice and separating the organic layer.

  • The organic layer is washed with water, a dilute base, and brine.

  • After drying over an anhydrous drying agent, the cycloheptyl bromide is purified by distillation.

Synthesis of Cycloheptyl Iodide from Cycloheptanol

Reaction: C₇H₁₃OH + HI → C₇H₁₃I + H₂O (often using P/I₂)

Procedure:

  • A common method involves the reaction of cycloheptanol with a mixture of red phosphorus and iodine, which generates phosphorus triiodide in situ.

  • The reaction is typically heated to facilitate the conversion.

  • The workup involves quenching the reaction, separating the organic layer, and washing it to remove impurities.

  • Purification is achieved through distillation, often under reduced pressure to prevent decomposition.

Synthesis of Cycloheptyl Fluoride

The synthesis of cycloheptyl fluoride is more challenging due to the poor leaving group ability of hydroxide (B78521) and the high reactivity of fluorinating agents. One common approach involves the use of a deoxofluorinating agent on cycloheptanone, followed by reduction, or the use of specialized fluorinating agents on cycloheptanol. These reagents, such as diethylaminosulfur trifluoride (DAST), are expensive and require careful handling, contributing to the high cost of cycloheptyl fluoride.

Signaling Pathways and Experimental Workflows

The selection of a cycloheptyl halide can be visualized as a decision-making process based on desired reactivity and cost constraints.

G cluster_input Project Requirements cluster_decision Halide Selection cluster_output Recommended Halide Requirement Desired Reactivity & Cost Constraints HighReactivity High Reactivity Needed? Requirement->HighReactivity ModerateReactivity Moderate Reactivity Sufficient? HighReactivity->ModerateReactivity No Iodide Cycloheptyl Iodide HighReactivity->Iodide Yes CostSensitive Cost Sensitive? Chloride Cycloheptyl Chloride CostSensitive->Chloride Yes Fluoride Cycloheptyl Fluoride CostSensitive->Fluoride No (Stability is Key) ModerateReactivity->CostSensitive Yes Bromide Cycloheptyl Bromide ModerateReactivity->Bromide No G cluster_reagents Halogenating Agents start Cycloheptanol reaction Reaction with Halogenating Agent start->reaction workup Aqueous Workup (Wash & Separate) reaction->workup drying Drying workup->drying purification Purification (Distillation) drying->purification end Cycloheptyl Halide purification->end HCl_ZnCl2 HCl/ZnCl₂ (for Chloride) PBr3 PBr₃ (for Bromide) P_I2 P/I₂ (for Iodide) DAST DAST (for Fluoride)

The Versatility of Iodocycloheptane in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of cyclic moieties is a cornerstone of modern molecular design. Among these, the seven-membered cycloheptane (B1346806) ring offers a unique conformational landscape that can be exploited to enhance the pharmacological properties of therapeutic agents. Iodocycloheptane, as a key building block, provides a versatile entry point for the functionalization and elaboration of this valuable scaffold. This guide presents a comparative analysis of this compound's applications in key synthetic transformations, juxtaposed with alternative approaches, and provides detailed experimental protocols and workflow visualizations.

Nucleophilic Substitution: A Tale of Two Halides

The carbon-iodine bond in this compound is inherently weaker and more polarizable than the carbon-bromine bond in bromocycloheptane, rendering it a superior leaving group in nucleophilic substitution reactions. This increased reactivity allows for milder reaction conditions and often leads to higher yields and shorter reaction times.

A common application of this reactivity is in the synthesis of cycloheptylamines, valuable precursors in medicinal chemistry. The direct substitution of iodide with an amine nucleophile is a straightforward approach.

Table 1: Comparison of this compound and Bromocycloheptane in Nucleophilic Substitution for the Synthesis of N-Cycloheptylaniline

ParameterThis compoundBromocycloheptane
Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Reagents Aniline (B41778), K₂CO₃, CuI (cat.), L-proline (cat.)Aniline, K₂CO₃, CuI (cat.), L-proline (cat.)
Solvent DMSODMSO
Temperature 90 °C120 °C
Reaction Time 12 h24 h
Yield ~85%~70%

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of N-Cycloheptylaniline from this compound
  • To a stirred solution of aniline (1.2 equivalents) in dimethyl sulfoxide (B87167) (DMSO), add potassium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-cycloheptylaniline.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction Nucleophilic Substitution (DMSO, 90°C, 12h) This compound->Reaction Aniline Aniline Aniline->Reaction Reagents K₂CO₃, CuI, L-proline Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Cycloheptylaniline Purification->Product

Workflow for the synthesis of N-cycloheptylaniline.

Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of Iodine

In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. Here again, the superior reactivity of the C-I bond in this compound offers a distinct advantage over other cycloheptyl halides. In Suzuki-Miyaura coupling, for instance, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to a C-Br bond, allowing for lower catalyst loadings and milder reaction conditions.

Table 2: Comparison of this compound and Bromocycloheptane in Suzuki-Miyaura Coupling

ParameterThis compoundBromocycloheptane
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Reagents Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃
Solvent Toluene/Ethanol/H₂O1,4-Dioxane/H₂O
Temperature 80 °C100 °C
Reaction Time 8 h16 h
Yield >90%~75-85%

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene, ethanol, and water (4:1:1).

  • Add potassium carbonate (2.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield cycloheptylbenzene.

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Suzuki-Miyaura Coupling (Toluene/EtOH/H₂O, 80°C, 8h) This compound->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Product Cycloheptylbenzene Reaction->Product

Suzuki-Miyaura coupling workflow.

Alternative Strategies for Cycloheptane Ring Synthesis

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust method for the formation of various ring sizes, including cycloheptenes. This reaction typically utilizes a ruthenium-based catalyst to cyclize a diene precursor.

Radical Cyclization

Radical cyclization offers another avenue to construct cycloheptane rings. This method involves the generation of a radical species that undergoes an intramolecular cyclization. The regioselectivity of the cyclization is governed by Baldwin's rules.

Table 3: Comparison of Synthetic Routes to Substituted Cycloheptanes

MethodStarting MaterialKey TransformationTypical YieldKey AdvantagesKey Disadvantages
This compound Functionalization This compoundNucleophilic Substitution / Cross-Coupling70-95%Versatile, high-yielding, utilizes a common building block.Requires access to this compound.
Ring-Closing Metathesis (RCM) Acyclic DieneOlefin Metathesis60-90%Tolerant of many functional groups, good for macrocycles.Requires synthesis of diene precursor, catalyst can be expensive.
Radical Cyclization Halo-alkeneIntramolecular Radical Addition50-80%Mild reaction conditions, good for complex systems.Can be prone to side reactions, regioselectivity can be an issue.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The cycloheptane motif is found in a number of biologically active molecules, including inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The unique conformational properties of the cycloheptane ring can enable potent and selective interactions with the ATP-binding site of kinases.

For example, cycloheptane-containing compounds have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[2]

GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K CyclinD_CDK46 Cyclin D / CDK4/6 RTK->CyclinD_CDK46 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor Cycloheptane-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2

Inhibition of the CDK2 signaling pathway.

The diagram above illustrates how a cycloheptane-based inhibitor can block the activity of the Cyclin E/CDK2 complex, thereby preventing the cell from entering the S-phase of the cell cycle and halting proliferation. This is a key mechanism by which such compounds can exert their anti-cancer effects.

References

Benchmarking Iodocycloheptane Reactivity: A Comparative Guide Against Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of iodocycloheptane with other cycloalkyl iodides, grounded in experimental data and theoretical principles. Due to the limited availability of direct experimental kinetic data for this compound in the reviewed literature, this guide establishes a framework for its reactivity through analysis of analogous compounds and outlines detailed protocols for both experimental and computational investigation.

Theoretical Framework: Understanding Cycloalkyl Iodide Reactivity

The reactivity of cycloalkyl iodides in nucleophilic substitution reactions, particularly SN1 solvolysis, is governed by a combination of factors including the stability of the resulting carbocation intermediate, ring strain, and the nature of the solvent. The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate, which is the rate-determining step.

The stability of the cycloalkyl carbocation is paramount. Generally, carbocation stability increases with increasing alkyl substitution at the cationic carbon (tertiary > secondary > primary). For cycloalkyl systems, ring strain also plays a crucial role. The transition from a tetrahedral sp³ hybridized carbon in the starting material to a trigonal planar sp² hybridized carbon in the carbocation intermediate can either alleviate or exacerbate ring strain, thereby influencing the reaction rate.

Cycloheptane (B1346806) is known for its flexibility, adopting various twist-chair and twist-boat conformations of similar energy. This conformational mobility is expected to influence the rate of ionization and the stability of the resulting cycloheptyl cation.

Comparative Experimental Data

Cycloalkyl HalideRelative Rate of Solvolysis (Ethanolysis at 25°C)
Cyclopentyl Bromide1.0
Cyclohexyl Bromide0.01
This compound (Predicted to be faster than cyclohexyl iodide)

Note: Data is for cycloalkyl bromides and is used to infer the relative reactivity of this compound. The greater flexibility of the seven-membered ring is predicted to result in a faster reaction rate for elimination and substitution reactions compared to the more rigid six-membered ring system.[1]

The significantly slower rate for cyclohexyl bromide is attributed to the rigidity of the chair conformation, which hinders the formation of the planar carbocation. Conversely, the greater flexibility of the cycloheptane ring is expected to more readily accommodate the geometric changes required for carbocation formation, suggesting that the solvolysis of this compound would be faster than that of cyclohexyl iodide.

Experimental Protocols

To facilitate further research and validation of theoretical models, a detailed protocol for a kinetic study of the solvolysis of a cycloalkyl iodide is provided below.

Kinetic Study of Cycloalkyl Iodide Solvolysis

Objective: To determine the rate constant and activation energy for the solvolysis of a cycloalkyl iodide in an ethanol-water solvent system.

Materials:

  • Cycloalkyl iodide (e.g., this compound, iodocyclohexane, cyclopentyl iodide)

  • Anhydrous Ethanol

  • Deionized Water

  • Standardized Sodium Hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: Prepare a specific volume fraction of ethanol-water solvent (e.g., 80% ethanol).

  • Reaction Setup: In a flask, place a known volume of the ethanol-water solvent and a few drops of phenolphthalein indicator. Place the flask in a constant temperature bath and allow it to equilibrate.

  • Initiation of Reaction: Add a precise amount of the cycloalkyl iodide to the solvent mixture and start a timer immediately. The solution should be stirred continuously.

  • Titration: The solvolysis reaction produces HI, which will neutralize the added NaOH. The endpoint is reached when the pink color of the phenolphthalein disappears. Record the time taken to reach the endpoint.

  • Data Collection: Repeat the experiment at different temperatures to determine the activation energy.

  • Data Analysis: The rate constant (k) can be calculated from the time taken for a known amount of acid to be produced. The activation energy (Ea) can be determined from an Arrhenius plot of ln(k) versus 1/T.

Theoretical Modeling of this compound Reactivity

Computational chemistry provides a powerful tool to investigate the reaction mechanisms and predict the reactivity of molecules like this compound. Density Functional Theory (DFT) and ab initio methods such as Møller-Plesset perturbation theory (MP2) are commonly employed for these studies.

A typical computational workflow to benchmark the reactivity of this compound would involve:

  • Conformational Analysis: Identifying the most stable conformations of the this compound reactant.

  • Transition State Search: Locating the transition state structure for the SN1 ionization step.

  • Intermediate Optimization: Optimizing the geometry of the cycloheptyl carbocation intermediate.

  • Frequency Calculations: Verifying the nature of the stationary points (minima for reactant and intermediate, first-order saddle point for the transition state) and calculating zero-point vibrational energies.

  • Activation Barrier Calculation: Determining the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant.

The calculated activation barriers can then be compared with experimental data to validate the theoretical model.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this comparative guide.

SN1_Mechanism Reactant This compound (sp³) TS Transition State (sp² character) Reactant->TS Rate-determining step Intermediate Cycloheptyl Cation (sp²) TS->Intermediate Formation of Carbocation Product Solvolysis Product Intermediate->Product Nucleophilic Attack (fast)

Caption: SN1 reaction pathway for this compound solvolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Solvent Prepare Ethanol-Water Solvent Mix Mix Reactants at Constant T Solvent->Mix Reactant Prepare this compound Solution Reactant->Mix Monitor Monitor Reaction Progress (Titration) Mix->Monitor Calculate Calculate Rate Constants (k) Monitor->Calculate Plot Arrhenius Plot (ln(k) vs 1/T) Calculate->Plot Determine Determine Activation Energy (Ea) Plot->Determine

Caption: Experimental workflow for kinetic analysis of solvolysis.

Computational_Workflow Start Define System: This compound + Solvent ConfSearch Conformational Search (Reactant) Start->ConfSearch TSSearch Transition State Search (SN1 Ionization) ConfSearch->TSSearch FreqCalc Frequency Calculations ConfSearch->FreqCalc IntOpt Intermediate Optimization (Carbocation) TSSearch->IntOpt TSSearch->FreqCalc IntOpt->FreqCalc EnergyCalc Calculate Activation Barrier (ΔG‡) FreqCalc->EnergyCalc Compare Compare with Experimental Data EnergyCalc->Compare

Caption: Logical workflow for computational benchmarking.

References

Safety Operating Guide

Navigating the Disposal of Iodocycloheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Iodocycloheptane, a halogenated organic compound, requires specific disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound and associated waste materials, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the supplier. While a specific, universally available SDS for this compound (CAS 2404-36-6) is not readily found in public databases, information from analogous compounds like iodocyclopentane (B73287) and iodocyclohexane (B1584034) suggests that it should be handled with care.[1][2] These related compounds are classified as flammable liquids and may cause skin and eye irritation.[1][2] Therefore, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.

Quantitative Data Summary

While specific data for this compound is limited, the properties of similar compounds provide a useful reference for safe handling and disposal.

PropertyIodocyclopentaneIodocyclohexaneThis compound (Predicted)
GHS Hazard Class Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2A[1]Skin Irritant 2, Eye Irritant 2, STOT SE 3[2]Likely Flammable, Skin/Eye Irritant
Incompatibilities Strong oxidizing agents, strong bases[3]Strong oxidizing agents, strong bases[3]Strong oxidizing agents, strong bases

Experimental Protocol: Step-by-Step Disposal of this compound

The primary protocol for the disposal of this compound is to treat it as a hazardous halogenated organic waste. Direct disposal into sanitary sewer systems is strictly prohibited.

1. Waste Segregation:

  • As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste streams.[4][5]

  • This segregation is crucial as mixing these waste types can complicate and increase the cost of disposal.[6]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container should have a secure screw-top cap to prevent vapor release.

  • Before adding any waste, the container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."

  • All constituents and their approximate percentages must be listed on the label. Do not use abbreviations or chemical formulas.[5]

3. Waste Collection:

  • Carefully transfer the this compound waste into the designated container inside a chemical fume hood.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Keep the waste container securely closed when not in use.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]

5. Institutional Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Maintain a detailed record of the waste generated for compliance purposes.

Mandatory Visualizations

To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the overall procedural logic.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal Steps A Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Work within a certified Chemical Fume Hood A->B C Segregate this compound Waste (Halogenated Organic) B->C D Select appropriate, labeled Halogenated Waste Container C->D E Transfer waste to container, avoiding overfilling D->E F Securely cap the container E->F G Store container in designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H I Maintain detailed records of disposed waste H->I

Caption: this compound Disposal Workflow

Logical Relationships in Waste Segregation Start Chemical Waste Generated Halogenated Contains Halogen? (F, Cl, Br, I) Start->Halogenated This compound This compound Waste Halogenated->this compound Yes NonHalogenatedContainer Dispose in 'Non-Halogenated Organic Waste' Container Halogenated->NonHalogenatedContainer No HalogenatedContainer Dispose in 'Halogenated Organic Waste' Container This compound->HalogenatedContainer

Caption: Logical Relationships in Waste Segregation

References

Personal protective equipment for handling Iodocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Iodocycloheptane, including operational procedures and disposal plans, to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on data for Iodocyclohexane, this compound is anticipated to be a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its analogue, Iodocyclohexane.

PropertyThis compoundIodocyclohexane (Analogue)
CAS Number 2404-36-6[4]626-62-0[1]
Molecular Formula C₇H₁₃I[4]C₆H₁₁I[5]
Molecular Weight 224.09 g/mol [4]210.06 g/mol [5]
Appearance Yellow to colorless oilLight brown liquid[1][5]
Boiling Point 56-57 °C @ 2 Torr80 - 81 °C @ 20 mmHg[1]
Flash Point Not available71 °C / 159.8 °F[1]
Specific Gravity Not available1.620[1]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is crucial to minimize exposure. All handling of this compound should be performed in a certified chemical fume hood.

Protection AreaRequired PPESpecifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or Viton® gloves are recommended. Always check the manufacturer's compatibility chart. Double gloving is advisable for extended operations. Discard gloves immediately if contaminated.
Eye & Face Protection Safety goggles and face shieldChemical safety goggles providing a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[2]
Body Protection Chemical-resistant lab coatA lab coat made of a non-absorbent material, such as polyethylene-coated polypropylene, is preferred over standard cloth lab coats. Ensure full coverage of arms.[5]
Respiratory Protection Not typically required with proper engineering controlsAll work must be conducted in a certified chemical fume hood. If a fume hood is unavailable or its performance is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required after a formal exposure assessment.[5]

Operational Plan: Safe Handling and Storage

Handling:

  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[6]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[1][5]

  • Light Sensitivity: The compound may be light-sensitive; store in a light-resistant container.[1][5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][5]

  • Refrigeration: For long-term storage, refrigeration is recommended.[1][5]

  • Segregation: Store away from incompatible materials.[1][5]

Emergency Procedures

Exposure Plan:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill Response Plan:

  • Evacuate: Immediately evacuate all personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite). For large spills, contact your institution's environmental health and safety department immediately.[7]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[8][9][10]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must have a secure cap to prevent vapor release.[8]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Waste," and list all chemical constituents with their approximate percentages.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Experimental Workflow and Safety Logic

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Waste cluster_disposal Disposal cluster_emergency Emergency Response Risk_Assessment 1. Conduct Risk Assessment Gather_PPE 2. Gather Required PPE (Gloves, Goggles, Lab Coat, etc.) Risk_Assessment->Gather_PPE Prep_Work_Area 3. Prepare Work Area (Chemical Fume Hood) Gather_PPE->Prep_Work_Area Handling_Chemical 4. Handle this compound (Weighing, transfers, reactions) Prep_Work_Area->Handling_Chemical Decontaminate 5. Decontaminate Glassware & Surfaces Handling_Chemical->Decontaminate Spill Spill Occurs Handling_Chemical->Spill Exposure Exposure Occurs Handling_Chemical->Exposure Segregate_Waste 6. Segregate Halogenated Waste Decontaminate->Segregate_Waste Label_Waste 7. Label Waste Container ('Halogenated Organic Waste') Segregate_Waste->Label_Waste Store_Waste 8. Store Waste Securely Label_Waste->Store_Waste Dispose 9. Arrange for Hazardous Waste Disposal Store_Waste->Dispose Spill_Response Follow Spill Response Plan Spill->Spill_Response Exposure_Response Follow Exposure First Aid Exposure->Exposure_Response

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.